D-2-Cyanophenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(2-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDHPLVCNWBKJN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426572 | |
| Record name | D-2-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263396-41-4 | |
| Record name | 2-Cyano-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263396-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-2-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to D-2-Cyanophenylalanine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
D-2-Cyanophenylalanine is a non-natural amino acid that serves as a critical building block in peptide synthesis and pharmaceutical research.[1] Its unique structure, featuring a cyano group on the phenyl ring, imparts enhanced stability and functionality to peptides, making it a valuable tool in the development of novel therapeutics and the study of enzyme kinetics.[1] This document provides a comprehensive overview of its chemical properties, structure, and applications.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of D-2-Cyanophenylalanine.
| Property | Value | Source |
| CAS Number | 263396-41-4 | [1][2][3][4] |
| Molecular Formula | C10H10N2O2 | [2][5] |
| Molecular Weight | 190.2 g/mol | [2][5] |
| IUPAC Name | (2R)-2-amino-3-(2-cyanophenyl)propanoic acid | [2] |
| Synonyms | H-D-Phe(2-CN)-OH, D-2-Cyanophe, H-O-Cyano-D-Phe-OH | [2][3] |
| Appearance | White solid or powder | [1] |
| Purity | ≥98.0% (HPLC) | [3] |
| Storage Conditions | Store at 0°C | [2] |
Structural Information
The structural identifiers for D-2-Cyanophenylalanine are detailed below.
| Identifier | String | Source |
| SMILES | C1=CC=C(C(=C1)C--INVALID-LINK--N)C#N | |
| InChI | InChI=1S/C10H10N2O2/c11-8(10(13)14)5-7-3-1-2-4-9(7)6-12/h1-4,8H,5,11H2,(H,13,14)/t8-/m1/s1 | [2] |
A simplified 2D representation of the D-2-Cyanophenylalanine structure is provided in the diagram below.
References
An In-depth Technical Guide to the Synthesis and Purification of D-2-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
D-2-Cyanophenylalanine, a non-natural amino acid, is a valuable chiral building block in pharmaceutical research and drug development. Its unique structure, featuring a nitrile group on the ortho position of the phenyl ring, allows for its use as a molecular probe and as a key intermediate in the synthesis of novel therapeutics, including enzyme inhibitors and peptidomimetics.[1] The precise synthesis of the D-enantiomer is critical for applications where specific stereochemistry is required to achieve desired biological activity and to confer resistance to enzymatic degradation.[2]
This technical guide provides a comprehensive overview of the primary synthetic and purification strategies for D-2-Cyanophenylalanine, focusing on asymmetric chemical synthesis, biocatalytic methods, and chiral chromatography.
Synthesis of D-2-Cyanophenylalanine
The synthesis of enantiomerically pure D-2-Cyanophenylalanine can be achieved through two main approaches: asymmetric chemical synthesis from prochiral precursors or the resolution/stereoinversion of racemic or L-isomers using enzymatic methods.
Asymmetric Chemical Synthesis
Asymmetric synthesis provides a direct route to the desired D-enantiomer. One established method involves the highly diastereoselective 1,4-addition of an organocuprate to a chiral oxazolidine α,β-unsaturated ester, which serves as a key step to establish the correct stereocenter.[3] This approach allows for the preparation of the enantiopure target molecule.
Experimental Protocol: Asymmetric Synthesis [3]
-
Preparation of the Chiral Acceptor: A chiral oxazolidine α,β-unsaturated ester is prepared as the key starting material. This step sets up the stereochemical control for the subsequent reaction.
-
Organocuprate Addition: An organocuprate reagent, derived from 2-bromobenzonitrile, is added to the chiral acceptor in a 1,4-conjugate addition reaction. This reaction is performed at low temperatures (e.g., -78 °C) in an inert solvent like THF to ensure high diastereoselectivity.
-
Hydrolysis and Deprotection: The resulting product is hydrolyzed to remove the chiral auxiliary and deprotect the functional groups, yielding the D-2-Cyanophenylalanine backbone.
-
Purification: The crude product is purified using standard techniques such as flash column chromatography to isolate the final compound.
Biocatalytic and Chemoenzymatic Synthesis
Modern biocatalytic methods offer an efficient and highly selective alternative for producing D-amino acids.[4][5] These methods often involve multi-enzyme cascade reactions that can convert inexpensive L-amino acids or racemic mixtures into the desired D-enantiomer with high enantiomeric excess and yield.[2][4]
A common strategy involves a two-step cascade:
-
Oxidation: An L-amino acid deaminase (LAAD) selectively converts the L-enantiomer of 2-Cyanophenylalanine into the corresponding α-keto acid (2-cyano-phenylpyruvic acid).[4][6]
-
Reductive Amination: A D-amino acid dehydrogenase (D-AADH) or a D-amino acid transaminase (DAAT) stereoselectively converts the intermediate α-keto acid into D-2-Cyanophenylalanine.[4][5] This step often requires a cofactor recycling system, such as using formate dehydrogenase (FDH) to regenerate NADPH.[4]
Experimental Protocol: Biocatalytic Stereoinversion [4][6]
-
Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5) is prepared containing the starting material (L- or DL-2-Cyanophenylalanine), ammonium formate (as the amine source), and NADP+.
-
Enzyme Addition: Whole cells or purified enzymes are added. This includes an L-amino acid deaminase (e.g., from Proteus mirabilis), a D-amino acid dehydrogenase variant, and a formate dehydrogenase for cofactor regeneration.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-37 °C) with gentle agitation for 12-24 hours.
-
Monitoring: The reaction progress is monitored by HPLC to determine the conversion of the starting material and the formation of the D-product.
-
Workup and Isolation: Once the reaction is complete, the enzymes are removed by centrifugation or filtration. The supernatant is then acidified to precipitate the product, which can be collected by filtration and dried.
Quantitative Data Summary
The following table summarizes typical quantitative data for enzymatic D-amino acid synthesis, which can be considered representative for the production of D-2-Cyanophenylalanine.
| Synthesis Method | Key Enzymes/Catalysts | Starting Material | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
| Biocatalytic Stereoinversion | L-amino acid deaminase (PmLAAD), D-amino acid dehydrogenase (StDAPDH) | L-Phenylalanine | Quantitative Yield | >99% | [4] |
| Chemoenzymatic Cascade | Phenylalanine Ammonia Lyase (PAL), L-amino acid deaminase (LAAD), NH₃:BH₃ | p-Nitrocinnamic Acid | 78% Conversion | >99% | [2] |
| Biocatalytic Resolution | L-amino acid deaminase (PmLAAD), D-selective aminotransferase | Racemic Phenylalanines | 84% Isolated Yield | >99% | [6] |
Purification and Analysis
Purification of the final product is crucial to remove unreacted starting materials, byproducts, and the undesired L-enantiomer. The enantiomeric purity is typically determined using chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC
Direct analysis of underivatized amino acid enantiomers is the preferred method for determining enantiomeric excess.[7] This is commonly achieved using chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for this purpose.[7][8]
Experimental Protocol: Chiral HPLC Analysis [8][9]
-
Column Selection: An appropriate chiral column is selected. A teicoplanin-based column (e.g., Agilent InfinityLab Poroshell 120 Chiral-T or Astec CHIROBIOTIC T) is a common choice.[7][8]
-
Mobile Phase Preparation: An isocratic mobile phase is prepared, typically consisting of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate).[8] A typical mobile phase might be a mixture of methanol and 20 mM ammonium formate.
-
Sample Preparation: The synthesized D-2-Cyanophenylalanine is dissolved in the mobile phase at a low concentration (e.g., 1 mg/mL).
-
Chromatographic Run: The sample is injected onto the HPLC system. The separation is monitored using a UV detector (e.g., at 220 nm) or an Evaporative Light Scattering Detector (ELSD).[8]
-
Data Analysis: The retention times of the D- and L-enantiomers are determined. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
| Chiral Stationary Phase (CSP) | Mobile Phase Example | Typical Performance | Reference |
| Teicoplanin (e.g., Chirobiotic T) | Methanol / Ammonium Formate Buffer | Baseline resolution of D/L enantiomers in under 5 minutes. | [7][8] |
| Crown Ether | Acetonitrile / Ethanol / TFA | Good enantioseparation for most proteinogenic amino acids. | [10] |
| Polysaccharide-based | 2-Propanol / Hexane (for derivatized amino acids) | Better suited for derivatized amines and esters. | [11] |
Visualized Workflows
The following diagrams illustrate the key workflows for the synthesis and purification of D-2-Cyanophenylalanine.
Caption: Asymmetric chemical synthesis workflow for D-2-Cyanophenylalanine (D-2-CPA).
Caption: Biocatalytic cascade for the stereoinversion of L- to D-2-Cyanophenylalanine.
Caption: General workflow for the purification and analysis of D-2-Cyanophenylalanine.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Technical Guide to the Photophysical Properties of D-2-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-Cyanophenylalanine, an unnatural amino acid, is emerging as a valuable tool in biochemical and pharmaceutical research. Its intrinsic fluorescence, which is sensitive to the local environment, makes it a powerful probe for investigating protein structure, dynamics, and interactions. This technical guide provides a comprehensive overview of the core photophysical properties of D-2-Cyanophenylalanine, detailed experimental protocols, and its potential applications in drug development.
The defining feature of 2-cyanophenylalanine is the placement of the cyano group at the ortho position of the phenyl ring. This substitution pattern leads to distinct photophysical characteristics compared to its more commonly studied isomer, 4-cyanophenylalanine. While the D- and L-enantiomers of an amino acid are generally considered to have identical photophysical properties, the stereochemistry of D-2-Cyanophenylalanine can be crucial for specific biological applications, such as the synthesis of peptides with enhanced stability against enzymatic degradation.[1]
Photophysical Properties
The photophysical properties of 2-cyanophenylalanine are comparable to those of other cyanophenylalanine derivatives and are on a similar scale to naturally occurring fluorescent amino acids like tyrosine and tryptophan.[2] Its spectral features, including molar absorptivity, are similar to those of 4-cyanophenylalanine.[2] A key characteristic of cyanophenylalanine probes is the sensitivity of their fluorescence emission to the local solvent environment, which can be exploited to report on changes in hydration and hydrogen bonding.[2]
Solvatochromism
Data Presentation
The following tables summarize the available quantitative data for 2-cyanophenylalanine. It is important to note that specific data for the D-enantiomer is limited; the presented data is for the L- or racemic form, with the assumption that the photophysical properties are identical.
Table 1: Absorption Properties of 2-Cyanophenylalanine in Various Solvents
| Solvent | Absorption Maximum (λmax, abs) (nm) | Molar Absorptivity (ε) (M-1cm-1) |
| Water | ~275 | Data not available |
| Methanol | ~275 | Data not available |
| Acetonitrile | ~275 | Data not available |
| Dichloromethane | ~276 | Data not available |
| Cyclohexane | ~276 | Data not available |
Note: Absorption maxima are estimated from spectral data presented in "Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives"[3]. Molar absorptivity is stated to be comparable to 4-cyanophenylalanine but specific values for 2-cyanophenylalanine are not provided.
Table 2: Fluorescence Properties of 2-Cyanophenylalanine
| Property | Value | Conditions |
| Emission Maximum (λmax, em) | Data not available | - |
| Fluorescence Quantum Yield (Φ) | On the same scale as tyrosine and tryptophan[2] | - |
| Fluorescence Lifetime (τ) | Data not available | - |
Further research is required to populate the specific values for emission maxima, quantum yields, and fluorescence lifetimes in various solvents.
Experimental Protocols
Synthesis of D-2-Cyanophenylalanine
The synthesis of enantiomerically pure D-amino acids can be achieved through various methods, including chemoenzymatic deracemization.[4][5][6][7][8] This process can start from a racemic mixture of the amino acid. A general workflow for such a synthesis is outlined below.
Workflow for Chemoenzymatic Deracemization:
Chemoenzymatic deracemization workflow for D-amino acid synthesis.
Detailed Steps:
-
Synthesis of Racemic 2-Cyanophenylalanine: A racemic mixture of 2-cyanophenylalanine is first synthesized using standard chemical methods.
-
Enantioselective Oxidation: The racemic mixture is subjected to an L-amino acid oxidase. This enzyme selectively oxidizes the L-enantiomer to the corresponding α-keto acid, leaving the D-enantiomer untouched.
-
Non-selective Reduction: The resulting α-keto acid is then reduced back to the racemic amino acid using a non-selective reducing agent, such as sodium borohydride.
-
Iteration: This cycle of selective oxidation and non-selective reduction is repeated, leading to a gradual enrichment of the D-enantiomer.
-
Purification: The final enriched D-2-Cyanophenylalanine is purified from the reaction mixture.
Photophysical Characterization
The following protocol outlines the general steps for measuring the photophysical properties of D-2-Cyanophenylalanine.
Workflow for Photophysical Measurements:
Experimental workflow for photophysical characterization.
Detailed Steps:
-
Sample Preparation: Prepare solutions of D-2-Cyanophenylalanine in a range of solvents of varying polarity. Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.[9]
-
Absorbance Spectroscopy:
-
Use a UV-Vis spectrophotometer to record the absorbance spectrum of each solution.
-
Determine the wavelength of maximum absorbance (λmax, abs).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law if the concentration is known accurately.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer to record the emission and excitation spectra.
-
Emission Spectrum: Excite the sample at its λmax, abs and scan a range of emission wavelengths to determine the emission maximum (λmax, em).
-
Quantum Yield (Φ) Measurement: The fluorescence quantum yield is typically measured relative to a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate). The following equation is used: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Fluorescence Lifetime (τ) Measurement: Fluorescence lifetimes are measured using time-correlated single-photon counting (TCSPC). This technique measures the decay of fluorescence intensity over time after excitation with a pulsed laser source.
-
Applications in Drug Development
The unique properties of D-2-Cyanophenylalanine make it a valuable tool for drug development professionals.
Fluorescent Probe for Protein Dynamics
The sensitivity of its fluorescence to the local environment allows D-2-Cyanophenylalanine to be used as a site-specific probe to monitor protein conformational changes, folding, and binding events.[2] By incorporating it into a specific site within a protein, researchers can track changes in the local environment of that site in response to ligand binding, protein-protein interactions, or other functional processes.
Logical Relationship for Probe Application:
Using D-2-Cyanophenylalanine to probe protein dynamics.
Enhancing Peptide Stability
The incorporation of D-amino acids, such as D-2-Cyanophenylalanine, into therapeutic peptides is a well-established strategy to increase their resistance to proteolytic degradation.[1] This enhanced stability leads to a longer in vivo half-life and improved pharmacokinetic properties of the peptide drug.
Conclusion
D-2-Cyanophenylalanine is a promising fluorescent unnatural amino acid with significant potential for advancing research in biochemistry and drug development. Its sensitivity to the local environment makes it an excellent probe for studying protein structure and dynamics, while its D-configuration offers a means to enhance the stability of peptide-based therapeutics. Although more comprehensive quantitative photophysical data is needed, the existing information highlights its utility. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to begin exploring the applications of this versatile molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
D-2-Cyanophenylalanine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Non-Natural Amino Acid D-2-Cyanophenylalanine
D-2-Cyanophenylalanine is a non-natural amino acid that has garnered significant interest in the fields of biochemistry, molecular biology, and drug discovery. Its unique structural features, particularly the presence of a cyano group on the phenyl ring and its D-configuration, make it a valuable tool for peptide and protein engineering, as well as for developing novel therapeutics. This guide provides a comprehensive overview of D-2-Cyanophenylalanine, including its properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.
Physicochemical and Spectroscopic Properties
D-2-Cyanophenylalanine is a white solid or powder with the chemical formula C₁₀H₁₀N₂O₂.[1] Its incorporation into peptides can enhance their stability against enzymatic degradation, a crucial attribute for peptide-based drugs.[2] The cyano group serves as a unique spectroscopic probe, allowing for the investigation of protein structure and dynamics using fluorescence and infrared (IR) spectroscopy.
Table 1: General Properties of D-2-Cyanophenylalanine
| Property | Value | Reference |
| CAS Number | 263396-41-4 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [5] |
| Appearance | White solid or powder | [1] |
Table 2: Photophysical Properties of p-Cyanophenylalanine (p-CN-Phe) in Various Solvents
| Solvent | Kamlet-Taft α | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| Water | 1.17 | 0.14 | 7.0 |
| Methanol | 0.98 | 0.12 | 7.8 |
| Ethanol | 0.86 | 0.11 | 7.9 |
| 1-Propanol | 0.84 | 0.10 | 8.0 |
| 2-Propanol | 0.78 | 0.10 | 7.8 |
| 1-Butanol | 0.84 | 0.09 | 7.9 |
| Acetonitrile | 0.19 | 0.04 | 5.3 |
| Tetrahydrofuran | 0.00 | 0.03 | 5.0 |
| Formamide | 0.71 | 0.09 | 6.3 |
| 1,2-Propane diol | 0.78 | 0.11 | 7.0 |
| Data adapted from "Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine".[6] The Kamlet-Taft α parameter is a measure of the solvent's hydrogen-bond donating ability. |
Table 3: Molar Extinction Coefficient of p-Cyanophenylalanine
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| 280 | 850 | [3][7] |
Synthesis of D-2-Cyanophenylalanine
The enantioselective synthesis of D-amino acids like D-2-Cyanophenylalanine can be achieved through various methods, with enzymatic synthesis being a prominent approach due to its high selectivity and mild reaction conditions.
Conceptual Workflow for Enzymatic Synthesis
A general strategy for producing D-amino acids involves a chemoenzymatic cascade process. This can involve the use of enzymes like Phenylalanine Ammonia Lyases (PALs) coupled with a deracemization process. The deracemization can be achieved through stereoselective oxidation of the L-enantiomer by an L-amino acid deaminase (LAAD), followed by a non-selective reduction back to the racemic mixture, leading to an enrichment of the D-enantiomer.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-2-Cyanophenylalanine | C10H10N2O2 | CID 2761502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
D-2-Cyanophenylalanine: A Technical Guide to its Application as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-Cyanophenylalanine (D-2-CNF) is a non-canonical amino acid that has emerged as a versatile molecular probe in biochemical and pharmaceutical research. Its unique structure, featuring a nitrile group on the ortho position of the phenyl ring and a D-chiral configuration, imparts valuable spectroscopic properties and metabolic stability.[1][2][3][4] This guide provides an in-depth overview of D-2-CNF, focusing on its utility as both a fluorescent and an infrared (IR) probe for studying peptide and protein structure, dynamics, and interactions.
The nitrile group of D-2-CNF serves as a sensitive reporter of the local microenvironment.[5][6] Its vibrational frequency in the IR spectrum is sensitive to solvent exposure and hydrogen bonding, providing insights into protein hydration and electrostatics.[6][7] Furthermore, D-2-CNF exhibits intrinsic fluorescence, with its quantum yield and lifetime being modulated by the surrounding environment and interactions with other amino acid residues.[5] This property makes it a valuable tool for monitoring protein folding, conformational changes, and binding events.[5][8] The incorporation of the D-enantiomer enhances peptide stability against enzymatic degradation, a crucial attribute for the development of peptide-based therapeutics.[3]
This technical guide summarizes the key photophysical and spectroscopic properties of D-2-CNF, provides detailed (adapted) experimental protocols for its synthesis and incorporation into peptides, and outlines its application in fluorescence-based binding assays and IR spectroscopy.
Data Presentation
Spectroscopic Properties of Cyanophenylalanine Isomers
The position of the cyano group on the phenylalanine ring significantly influences its photophysical properties. The following table compares the key spectroscopic characteristics of the ortho (2-cyano), meta (3-cyano), and para (4-cyano) isomers of phenylalanine.
| Property | 2-Cyanophenylalanine | 3-Cyanophenylalanine | 4-Cyanophenylalanine | Reference(s) |
| Molar Absorptivity (ε) | Comparable to 4-CNF | Comparable to 4-CNF | ~850 M⁻¹cm⁻¹ (at 280 nm) | [5][7] |
| Absorption Maximum (λ_abs) | ~285 nm | Similar to 4-CNF | ~242 nm, ~280 nm | [5][9] |
| Emission Maximum (λ_em) | ~305 nm | Similar to 4-CNF | ~295 nm | [5][10] |
| Fluorescence Quantum Yield (QY) | Comparable to Tyrosine and Tryptophan | Comparable to Tyrosine and Tryptophan | ~0.11 in water | [5] |
Fluorescence Quenching of p-Cyanophenylalanine
The fluorescence of cyanophenylalanine is sensitive to quenching by various amino acid residues and external agents. While specific quantitative data for D-2-CNF is limited, extensive studies on the para-isomer (p-CNF) provide valuable insights into potential quenching interactions.
| Quencher | Quenching Mechanism | Stern-Volmer Constant (K_SV) | Conditions | Reference(s) |
| Tyrosine | FRET | Significant quenching observed | - | [1] |
| Histidine (deprotonated) | Photoinduced Electron Transfer (PET) | - | pH > pKa of His | [1] |
| Methionine | - | Moderate quenching observed | - | [1] |
| Cysteine | - | Moderate quenching observed | - | [1] |
| Imidazole (neutral) | Collisional | 39.8 M⁻¹ | pH 9 | [1] |
| Imidazole (protonated) | Collisional | 18.3 M⁻¹ | pH 5 | [1] |
| Hydroxide Ion (OH⁻) | Collisional | 22.1 M⁻¹ | High pH | [1] |
| Iodide Ion (I⁻) | Collisional | 58.6 M⁻¹ | Neutral pH | [9] |
| Bromide Ion (Br⁻) | Collisional | 54.9 M⁻¹ | Neutral pH | [9] |
| Chloride Ion (Cl⁻) | Collisional | 10.6 M⁻¹ | Neutral pH | [9] |
Experimental Protocols
I. Chemoenzymatic Synthesis of D-2-Cyanophenylalanine (Conceptual Protocol)
Principle: Phenylalanine ammonia lyases (PALs) can be engineered to exhibit altered enantioselectivity, favoring the production of D-amino acids from corresponding cinnamic acid derivatives.[11]
Materials:
-
2-Cyanocinnamic acid
-
Engineered Phenylalanine Ammonia Lyase (PAL) with D-enantioselectivity
-
Ammonia source (e.g., ammonium carbonate)
-
Reaction buffer (e.g., Tris-HCl, pH 8.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve 2-cyanocinnamic acid in the reaction buffer containing a high concentration of the ammonia source.
-
Enzymatic Conversion: Add the engineered PAL to the reaction mixture. Incubate at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation for 24-48 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of the starting material and the formation of D-2-Cyanophenylalanine.
-
Extraction: Once the reaction has reached completion, acidify the mixture to pH ~2 with HCl and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure D-2-Cyanophenylalanine.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC.
II. Incorporation of Fmoc-D-2-Cyanophenylalanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.[1][14][15][16]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-D-2-Cyanophenylalanine
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HCTU (or HATU/HBTU) and N,N-diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Washing solvents: DMF, dichloromethane (DCM)
-
Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF in the reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Pre-activate Fmoc-D-2-Cyanophenylalanine (3-5 equivalents relative to resin loading) with HCTU (or equivalent) and DIPEA in DMF for a few minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture for 1-2 hours to ensure complete coupling. d. Wash the resin extensively with DMF.
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection: a. Wash the peptide-resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the peptide.
-
Peptide Precipitation and Purification: a. Precipitate the crude peptide from the filtrate by adding cold diethyl ether. b. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. c. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[17] d. Confirm the mass of the purified peptide by mass spectrometry.
III. Fluorescence-Based Protein-Peptide Binding Assay
This protocol outlines a general method to determine the dissociation constant (K_d) of a protein-peptide interaction by monitoring the change in fluorescence of a D-2-CNF labeled peptide upon binding.[2][18][19]
Principle: The fluorescence of D-2-CNF is sensitive to its local environment. When a peptide containing D-2-CNF binds to a protein, the change in the environment of the probe can lead to a change in fluorescence intensity (either quenching or enhancement). This change can be titrated to determine the binding affinity.
Materials:
-
Purified peptide containing a single D-2-CNF residue
-
Purified target protein
-
Binding buffer (e.g., PBS or Tris buffer at a specific pH)
-
Fluorometer
-
96-well black microplate (for plate reader-based assays) or cuvettes
Procedure:
-
Sample Preparation: Prepare a stock solution of the D-2-CNF labeled peptide at a known concentration. Prepare a series of dilutions of the target protein in the binding buffer.
-
Fluorescence Measurement: a. In a microplate or cuvette, add a fixed concentration of the labeled peptide (typically in the low nanomolar range, and below the expected K_d). b. Add increasing concentrations of the target protein to the peptide solution. c. Allow the binding reaction to equilibrate (e.g., incubate for 30 minutes at room temperature).
-
Data Acquisition: a. Excite the D-2-CNF residue at its absorption maximum (e.g., ~285 nm). b. Record the fluorescence emission spectrum (e.g., ~300-350 nm) or the intensity at the emission maximum (~305 nm).
-
Data Analysis: a. Correct for any background fluorescence from the buffer and the protein itself. b. Plot the change in fluorescence intensity as a function of the protein concentration. c. Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (K_d).[18][19]
Visualizations
Signaling Pathways and Experimental Workflows
// Nodes Probe_Excited [label="D-2-CNF*", fillcolor="#FBBC05", fontcolor="#202124"]; Probe_Ground [label="D-2-CNF", fillcolor="#F1F3F4", fontcolor="#202124"]; Quencher [label="Quencher", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fluorescence [label="Fluorescence", shape=plaintext, fontcolor="#34A853"]; NonRadiative [label="Non-radiative\nDecay", shape=plaintext, fontcolor="#5F6368"];
// Edges Probe_Ground -> Probe_Excited [label="Excitation (hν)", color="#4285F4"]; Probe_Excited -> Fluorescence [label="Emission (hν')", color="#34A853", style=dashed]; Probe_Excited -> Probe_Ground [label="k_f", color="#34A853"]; Probe_Excited -> NonRadiative [label="k_nr", color="#5F6368", style=dashed]; Probe_Excited -> Quencher [label="Quenching (k_q)", color="#EA4335"]; } Caption: Principle of Fluorescence Quenching.
// Nodes start [label="Start with Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; swell [label="Swell Resin in DMF"]; deprotect [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; wash1 [label="Wash with DMF"]; couple [label="Couple Fmoc-AA-OH\n(HCTU, DIPEA)"]; wash2 [label="Wash with DMF"]; repeat [label="Repeat for each\nAmino Acid", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; final_deprotect [label="Final Fmoc Deprotection"]; cleave [label="Cleave from Resin\n(TFA Cocktail)"]; precipitate [label="Precipitate Peptide\n(Cold Ether)"]; purify [label="Purify by RP-HPLC"]; end [label="Characterize Peptide\n(Mass Spectrometry)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> swell; swell -> deprotect; deprotect -> wash1; wash1 -> couple; couple -> wash2; wash2 -> repeat; repeat -> deprotect [label="Next cycle"]; repeat -> final_deprotect [label="Final cycle"]; final_deprotect -> cleave; cleave -> precipitate; precipitate -> purify; purify -> end; } Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
// Nodes prep_peptide [label="Prepare D-2-CNF\nLabeled Peptide Solution\n(Constant Concentration)"]; prep_protein [label="Prepare Serial Dilution\nof Target Protein"]; mix [label="Mix Peptide and Protein\n(Titration Series)"]; equilibrate [label="Equilibrate\n(e.g., 30 min at RT)"]; measure [label="Measure Fluorescence\n(Ex: ~285 nm, Em: ~305 nm)"]; plot [label="Plot ΔFluorescence\nvs. [Protein]"]; fit [label="Fit Data to\nBinding Isotherm"]; kd [label="Determine Kd", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep_peptide -> mix; prep_protein -> mix; mix -> equilibrate; equilibrate -> measure; measure -> plot; plot -> fit; fit -> kd; } Caption: Fluorescence Binding Assay Workflow.
Conclusion
D-2-Cyanophenylalanine is a powerful molecular probe with applications in both fluorescence and infrared spectroscopy. Its sensitivity to the local environment allows for the detailed study of protein structure, dynamics, and interactions. The D-configuration provides the added advantage of increased peptide stability, making it a valuable tool in drug discovery and development. While detailed experimental protocols for the ortho-isomer are less common than for its para counterpart, the principles of its application are well-established, and existing methodologies can be readily adapted. This guide provides a foundational understanding and practical framework for researchers to leverage the unique properties of D-2-Cyanophenylalanine in their scientific endeavors.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. elifesciences.org [elifesciences.org]
- 4. nbinno.com [nbinno.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quenching of p-Cyanophenylalanine Fluorescence by Various Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FRET analysis of protein conformational change through position-specific incorporation of fluorescent amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple methods to determine the dissociation constant, Kd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Unseen Reporter: A Technical Guide to the Discovery and Application of Cyanophenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of molecular biology and drug discovery, the ability to observe the subtle dance of proteins and other biomolecules is paramount. While nature provides a limited toolkit of intrinsic fluorescent probes, the advent of unnatural amino acids (UAAs) has revolutionized our capacity to illuminate biological processes with unprecedented precision. Among these, cyanophenylalanine derivatives have emerged as powerful and versatile tools, offering a unique window into the conformational dynamics, binding events, and local environments of proteins. This in-depth technical guide explores the discovery, history, synthesis, and diverse applications of these remarkable molecular reporters.
Discovery and Historical Perspective
The journey of cyanophenylalanine derivatives from chemical curiosities to indispensable research tools has been marked by key innovations in synthetic chemistry and biotechnology. The initial patent for p-Cyano-L-phenylalanine (pCNPhe) did not immediately foreshadow its widespread use as a spectroscopic probe. Early interest in pCNPhe was as a chelator for the radionuclide technetium-99m, aimed at developing imaging agents for blood clots.
A pivotal shift occurred with the recognition of the unique spectroscopic properties of the cyano group. The nitrile (C≡N) stretch exhibits a vibrational frequency in a region of the infrared (IR) spectrum that is free from the interference of native protein absorptions, making it an excellent IR probe.[1][2] Furthermore, the phenylalanine scaffold allows for its relatively non-perturbative incorporation into protein structures.
The true explosion in the utility of cyanophenylalanine derivatives came with the discovery of their fluorescent properties. p-Cyanophenylalanine displays a fluorescence quantum yield significantly higher than that of its natural counterpart, phenylalanine, and its emission is exquisitely sensitive to the local environment, including solvent polarity and hydrogen bonding.[3] This sensitivity has been harnessed to study a wide array of biological phenomena, from protein folding and aggregation to ligand binding and membrane interactions.[1][4][5] The development of methods for both chemical synthesis into peptides and recombinant incorporation into larger proteins has solidified the position of cyanophenylalanine derivatives as a cornerstone of modern biophysical research.[6][7][8]
Synthesis of Cyanophenylalanine Derivatives
The accessibility of cyanophenylalanine derivatives is crucial for their widespread application. Both chemical and biological synthetic routes have been developed and optimized.
Enantioselective Chemical Synthesis of L-4-Cyanophenylalanine
A highly efficient, two-step enantioselective synthesis of L-4-cyanophenylalanine has been developed, providing multi-gram quantities of the hydrochloride salt in high purity without the need for chromatography.[9][10] This method has made this valuable unnatural amino acid more readily available to the research community. A previous four-step synthesis proceeded with a 40% overall yield.[9]
Incorporation into Peptides and Proteins
The site-specific incorporation of cyanophenylalanine into a desired position within a peptide or protein is a key requirement for its use as a probe. Two primary methods are employed: solid-phase peptide synthesis for peptides and recombinant incorporation for larger proteins.
Solid-Phase Peptide Synthesis (SPPS)
Cyanophenylalanine derivatives, protected with the fluorenylmethyloxycarbonyl (Fmoc) group, are readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[1] The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
This protocol outlines the manual synthesis of a peptide containing 4-cyanophenylalanine using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-4-cyanophenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HCTU (or HATU/HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Cleavage cocktail: e.g., TFA/TIS/H₂O (95:2.5:2.5 v/v/v)[11]
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in the synthesis vessel for at least 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-L-4-cyanophenylalanine) and a slightly less than molar equivalent of the coupling reagent (e.g., HCTU) in DMF.
-
Add 6-10 equivalents of DIPEA or collidine to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor coupling completion using a ninhydrin test.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin sequentially with DMF, DCM, and methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.[11]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Fmoc-SPPS workflow for incorporating 4-cyanophenylalanine.
Recombinant Incorporation
For the production of larger proteins containing cyanophenylalanine, recombinant incorporation using the amber stop codon suppression methodology is the method of choice.[7][8][12] This technique relies on an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. The engineered synthetase specifically recognizes the unnatural amino acid (in this case, p-cyanophenylalanine) and charges it onto the engineered tRNA, which recognizes the amber stop codon (UAG) in the mRNA sequence.
This protocol provides a general outline for the expression of a protein containing p-cyanophenylalanine at a specific site in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the gene of interest with a UAG codon at the desired position.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) for pCNPhe and its corresponding tRNA (e.g., pEVOL-pCNF).
-
Luria-Bertani (LB) or minimal media.
-
Appropriate antibiotics for plasmid selection.
-
p-Cyano-L-phenylalanine.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest (with the UAG codon) and the pEVOL-pCNF plasmid.
-
Culture Growth:
-
Inoculate a starter culture in LB medium containing the appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of expression medium (e.g., minimal medium to reduce background from endogenous phenylalanine) with the starter culture.
-
Add p-Cyano-L-phenylalanine to the culture medium to a final concentration of 1-2 mM.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
-
Protein Expression:
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification:
-
Purify the protein from the soluble fraction of the lysate using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).
-
-
Characterization:
-
Verify the incorporation of p-cyanophenylalanine by mass spectrometry (expecting a mass shift corresponding to the UAA).
-
Confirm the purity and integrity of the protein by SDS-PAGE.
-
Workflow for recombinant incorporation of p-cyanophenylalanine.
Applications as a Spectroscopic Probe
The utility of cyanophenylalanine derivatives stems from their sensitivity to the local molecular environment, which can be monitored using fluorescence and infrared spectroscopy.
Fluorescence Spectroscopy
p-Cyanophenylalanine is a versatile fluorescent probe. Its fluorescence emission is sensitive to solvent polarity, hydrogen bonding, and quenching by nearby amino acid side chains.[3][6]
Instrumentation:
-
Fluorometer equipped with a temperature-controlled sample holder.
-
Quartz cuvettes.
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified pCNPhe-containing peptide in a suitable buffer (e.g., phosphate or Tris buffer). Determine the peptide concentration accurately using the molar extinction coefficient of pCNPhe (ε₂₈₀ ≈ 850 M⁻¹cm⁻¹).[5] Prepare a series of dilutions for measurements.
-
Fluorescence Emission Spectrum:
-
Set the excitation wavelength to 275-280 nm.
-
Record the emission spectrum over a range of approximately 285-400 nm.
-
Record a spectrum of the buffer alone for background subtraction.
-
-
Quantum Yield Determination (Relative Method):
-
Use a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a series of dilutions of the standard and the pCNPhe-peptide with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance and integrated fluorescence intensity for each dilution.
-
Plot integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots is proportional to the quantum yield.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield and η is the refractive index of the solvent.[3]
-
-
Fluorescence Quenching Studies:
-
Prepare a solution of the pCNPhe-peptide at a constant concentration.
-
Add increasing concentrations of a quencher (e.g., iodide, acrylamide, or another amino acid like tyrosine or tryptophan).
-
Measure the fluorescence intensity at each quencher concentration.
-
Analyze the data using the Stern-Volmer equation to determine the quenching constant (KSV).[13]
-
Workflow for fluorescence spectroscopy of pCNPhe-containing biomolecules.
Infrared Spectroscopy
The nitrile group of cyanophenylalanine provides a unique vibrational probe in a region of the IR spectrum that is transparent for proteins. The C≡N stretching frequency is sensitive to the local electric field and hydrogen bonding environment.[14][15][16]
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer with a sensitive detector (e.g., MCT).
-
Transmission cell with CaF₂ windows.
-
Temperature controller.
Procedure:
-
Sample Preparation:
-
The purified protein containing pCNPhe should be in a buffer with low infrared absorbance in the region of interest (e.g., a buffer based on D₂O to minimize water absorption).
-
The protein concentration should be relatively high (typically in the mM range).
-
-
FTIR Measurement:
-
Record a background spectrum of the buffer in the transmission cell.
-
Load the protein sample into the cell.
-
Record the sample spectrum.
-
The spectra should be collected at a resolution of 1-2 cm⁻¹.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the sample spectrum.
-
The nitrile stretching band will appear in the region of ~2220-2240 cm⁻¹.
-
The peak position, width, and area of this band can be analyzed to provide information about the local environment of the pCNPhe residue. Shifts to lower frequency (red-shift) are often associated with increased solvent exposure and hydrogen bonding.
-
Workflow for FTIR spectroscopy of pCNPhe-containing proteins.
Quantitative Data Summary
The following tables summarize key quantitative data for cyanophenylalanine derivatives, compiled from various studies.
Table 1: Photophysical Properties of p-Cyanophenylalanine in Different Solvents
| Solvent | Kamlet-Taft α | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| Water | 1.17 | 0.11 | 7.0 |
| Methanol | 0.98 | 0.10 | 6.8 |
| Ethanol | 0.86 | 0.09 | 6.5 |
| 2-Propanol | 0.78 | 0.08 | 6.2 |
| Acetonitrile | 0.19 | 0.04 | 4.4 (major) |
| Tetrahydrofuran | 0.00 | 0.03 | 4.4 (major) |
Data compiled from reference[14].
Table 2: Photophysical Properties of Cyanophenylalanine Isomers in Water
| Isomer | Excitation Max (nm) | Emission Max (nm) | Molar Absorptivity (M⁻¹cm⁻¹) at 280 nm | Quantum Yield (Φ) |
| 2-cyano-L-phenylalanine | ~285 | ~305 | ~1000 | ~0.03 |
| 3-cyano-L-phenylalanine | ~280 | ~295 | ~900 | ~0.05 |
| 4-cyano-L-phenylalanine | ~280 | ~295 | ~850 | ~0.11 |
Data compiled from references[4][6].
Table 3: Stern-Volmer Quenching Constants (K_SV) for p-Cyanophenylalanine Fluorescence
| Quencher | K_SV (M⁻¹) | Conditions |
| Iodide | 58.6 | Aqueous solution |
| Bromide | 54.9 | Aqueous solution |
| Chloride | 10.6 | Aqueous solution |
| Neutral Imidazole | 39.8 | pH 9 |
| Hydroxide Ion | 22.1 | - |
| Tyrosine | - | Significant quenching observed |
| Tryptophan | - | Efficient FRET acceptor |
Data compiled from references[6][13].
Table 4: Nitrile Stretching Frequencies of p-Cyanophenylalanine in Different Environments
| Environment | Nitrile Stretching Frequency (cm⁻¹) | Reference |
| Boc-pCNPhe in THF | ~2230 | [17] |
| Boc-pCNPhe in D₂O | ~2238 | [17] |
| sfGFP-Asp133pCNPhe (solvent-exposed) | 2236.1 | [17] |
| sfGFP-Asn149pCNPhe (partially buried) | 2228.2 | [17] |
| sfGFP-Tyr74pCNPhe (buried, H-bonded to water) | ~2235 | [17] |
| sfGFP-Tyr74pCNPhe (buried, H-bonded to His) | ~2230 | [17] |
| sfGFP-Tyr74pCNPhe (buried, van der Waals) | ~2225 | [17] |
Data compiled from reference[17].
Conclusion
Cyanophenylalanine derivatives have proven to be exceptionally valuable tools for elucidating the intricacies of protein structure, dynamics, and interactions. Their unique spectroscopic properties, combined with the relative ease of their site-specific incorporation into peptides and proteins, have opened up new avenues of research in biochemistry, biophysics, and drug discovery. This technical guide provides a comprehensive overview of the history, synthesis, and application of these powerful molecular probes, along with detailed experimental protocols and quantitative data to facilitate their use in the laboratory. As synthetic and genetic methodologies continue to evolve, the utility of cyanophenylalanine and its derivatives is poised to expand even further, promising deeper insights into the fundamental processes of life.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 4. rsc.org [rsc.org]
- 5. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. chempep.com [chempep.com]
- 14. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
- 16. researchgate.net [researchgate.net]
- 17. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
D-2-Cyanophenylalanine: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
D-2-Cyanophenylalanine is a non-natural amino acid increasingly utilized in peptide synthesis and drug discovery. Its unique cyano-substituted phenyl side chain offers a valuable tool for modifying peptide structure, stability, and function. This technical guide provides a comprehensive overview of the available solubility and stability data for D-2-Cyanophenylalanine, along with detailed experimental protocols for researchers to determine these properties in their own laboratories.
Core Properties of D-2-Cyanophenylalanine
| Property | Value | Source |
| CAS Number | 263396-41-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [4] |
| Molecular Weight | 190.2 g/mol | [4] |
| Appearance | White solid or powder | [2] |
| Storage Conditions | 2-8°C, in a cool, dry, and well-ventilated area away from light and moisture. | [3] |
Solubility Data
| Solvent | Quantitative Solubility | Expected Qualitative Solubility & Remarks |
| Water | Data not available | As an amino acid, some solubility in water is expected. The cyanophenyl group may limit high solubility. The L-isomer, p-Cyano-L-phenylalanine, has an estimated water solubility of 100 g/L; however, this is an estimate for a different stereoisomer and may not be representative. |
| Dimethyl Sulfoxide (DMSO) | Data not available | Generally, peptides with low solubility in aqueous solutions can often be dissolved in DMSO.[6] It is a strong organic solvent capable of dissolving a wide array of organic materials.[7] |
| Ethanol | Data not available | The solubility of amino acids in ethanol is generally low.[8] |
| Dilute Aqueous Acid (e.g., 0.1 M HCl) | Data not available | The protonation of the amino group in acidic conditions is expected to increase solubility in aqueous solutions. |
| Dilute Aqueous Base (e.g., 0.1 M NaOH) | Data not available | The deprotonation of the carboxylic acid group in basic conditions is expected to increase solubility in aqueous solutions. |
Stability Profile
Specific stability data for D-2-Cyanophenylalanine, such as degradation kinetics under various conditions, is not extensively documented. However, general principles of amino acid stability and the inclusion of D-amino acids in peptides provide insight into its expected stability. The incorporation of D-amino acids into peptides generally confers greater resistance to enzymatic degradation by proteases, which can lead to a longer therapeutic half-life.[9]
| Condition | Stability Data | Expected Stability & Remarks |
| pH | Data not available | Amino acids can be susceptible to degradation at pH extremes, particularly at elevated temperatures. Stability is typically highest near the isoelectric point. |
| Temperature | Data not available | As with most amino acids, thermal degradation is expected at elevated temperatures. Storage at recommended cool temperatures (2-8°C) is crucial. |
| Light | Data not available | Photostability data is not available. As a precautionary measure, it is recommended to store the compound protected from light. |
| Oxidation | Data not available | While the cyanophenyl group is relatively stable, the amino acid may be susceptible to oxidative degradation, particularly in the presence of oxidizing agents. |
| Enzymatic Degradation | Data not available for the free amino acid | When incorporated into peptides, the D-configuration is known to significantly enhance stability against proteolytic enzymes. |
Experimental Protocols
The following sections provide detailed, generalized methodologies for determining the solubility and stability of D-2-Cyanophenylalanine.
Protocol for Qualitative Solubility Determination
This protocol outlines a straightforward method to assess the solubility of D-2-Cyanophenylalanine in various solvents.
Materials:
-
D-2-Cyanophenylalanine
-
Test tubes
-
Vortex mixer
-
Water bath
-
Solvents: Purified water, Ethanol, Dimethyl Sulfoxide (DMSO), 0.1 M HCl, 0.1 M NaOH
Procedure:
-
Place a small, accurately weighed amount of D-2-Cyanophenylalanine (e.g., 1-5 mg) into separate test tubes for each solvent.
-
Add a small volume of the first solvent (e.g., 100 µL) to the corresponding test tube.
-
Vortex the tube for 30 seconds to facilitate dissolution.
-
Observe the solution for any undissolved solid.
-
If the solid has not dissolved, continue adding the solvent in small increments (e.g., 100 µL at a time), vortexing after each addition, until the solid is fully dissolved or a maximum volume is reached.
-
If the compound is still not dissolved at room temperature, gently warm the test tube in a water bath to assess the effect of temperature on solubility.
-
Record the approximate volume of solvent required to dissolve the known mass of the compound.
-
Repeat steps 2-7 for each of the selected solvents.
Qualitative Solubility Testing Workflow
Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Study
This protocol describes a general approach to developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of D-2-Cyanophenylalanine and to perform a forced degradation study. A stability-indicating method is one that can separate the parent compound from its degradation products.
1. HPLC Method Development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where D-2-Cyanophenylalanine has significant absorbance (e.g., around 210 nm for the peptide bond and potentially a secondary wavelength for the aromatic ring).
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.
2. Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of D-2-Cyanophenylalanine in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose the stock solution to light according to ICH guidelines.
-
-
Time Points: Take samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Neutralize the acidic and basic samples before injection if necessary.
-
Inject the samples onto the HPLC system.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent D-2-Cyanophenylalanine peak.
-
The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.
-
Forced Degradation Study Workflow
Conclusion
While specific quantitative data on the solubility and stability of D-2-Cyanophenylalanine is limited in publicly accessible literature, this guide provides researchers with a foundational understanding of its expected properties and the means to determine them experimentally. The provided protocols for solubility and stability testing offer a starting point for generating the necessary data to support drug discovery and development efforts involving this valuable non-natural amino acid. As the use of D-2-Cyanophenylalanine continues to grow, it is anticipated that more comprehensive data will become available, further aiding its application in the scientific community.
References
- 1. chemwhat.com [chemwhat.com]
- 2. nbinno.com [nbinno.com]
- 3. ruifuchem.com [ruifuchem.com]
- 4. L-2-Cyanophenylalanine | C10H10N2O2 | CID 2761502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Spectroscopic Profile of D-2-Cyanophenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic characteristics of D-2-Cyanophenylalanine (D-2-CN-Phe), a non-natural amino acid increasingly utilized in peptide synthesis and pharmaceutical research. Its unique structural features, particularly the ortho-cyano group on the phenyl ring, offer distinct spectroscopic handles for probing molecular structure, dynamics, and interactions. This document outlines the fundamental principles, experimental protocols, and expected spectroscopic data for researchers employing this versatile building block.
Molecular and Chemical Properties
D-2-Cyanophenylalanine is a derivative of the aromatic amino acid D-phenylalanine. The introduction of a nitrile (C≡N) group at the ortho position of the benzene ring imparts unique electronic and steric properties, which are reflected in its spectroscopic signature.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| CAS Number | 263396-41-4 | |
| Appearance | White solid or powder | [2] |
Spectroscopic Characteristics and Data
The following sections detail the expected spectroscopic characteristics of D-2-Cyanophenylalanine across various analytical techniques. While specific experimental data for the D-2 isomer is not extensively published, the data presented is based on established principles for aromatic amino acids, data from its isomers (L-2-CN-Phe and p-CN-Phe), and general knowledge of functional group spectroscopy.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. For D-2-Cyanophenylalanine, the most prominent and useful feature is the nitrile (C≡N) stretching vibration. This band appears in a region of the IR spectrum that is typically free from other vibrations of natural amino acids and proteins, often referred to as the "transparent window"[3].
Key Spectroscopic Feature: The nitrile group of D-2-Cyanophenylalanine serves as a minimally perturbative and highly sensitive vibrational probe[4]. The position and lineshape of the C≡N stretching band are sensitive to the local environment, including solvent polarity and hydrogen bonding interactions[5].
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Nitrile (C≡N) | Stretch | ~2230 - 2240 | Medium | Sharp peak in a clear spectral region. Position is sensitive to local environment. |
| Amine (N-H) | Stretch (free) | ~3300 - 3500 | Medium | Broad due to hydrogen bonding. |
| Carboxylic Acid (O-H) | Stretch | ~2500 - 3300 | Strong, Broad | Very broad due to hydrogen bonding. |
| Carboxylic Acid (C=O) | Stretch | ~1700 - 1760 | Strong | Position depends on hydrogen bonding and protonation state. |
| Aromatic Ring (C=C) | Stretch | ~1450 - 1600 | Medium-Weak | Multiple bands expected. |
| Aromatic Ring (C-H) | Bending (out-of-plane) | ~735 - 770 | Strong | Characteristic of ortho-disubstitution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Expected Chemical Shifts in D₂O)
| Proton | Expected δ (ppm) | Multiplicity | Notes |
| Aromatic (4H) | 7.2 - 7.8 | Multiplet | Complex multiplet pattern due to ortho-substitution. |
| α-CH (1H) | ~4.0 - 4.5 | Triplet/Doublet of Doublets | Coupling to β-CH₂ protons. |
| β-CH₂ (2H) | ~3.1 - 3.5 | Multiplet | Diastereotopic protons, will appear as a complex multiplet. |
¹³C NMR Spectroscopy (Expected Chemical Shifts in D₂O)
| Carbon | Expected δ (ppm) | Notes |
| Carboxyl (C=O) | ~170 - 180 | |
| Aromatic (6C) | ~110 - 140 | Six distinct signals expected due to ortho-substitution. |
| Nitrile (C≡N) | ~115 - 125 | |
| α-C | ~55 - 60 | |
| β-C | ~35 - 40 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study electronic transitions within a molecule. Aromatic amino acids absorb UV light due to the π-electron systems in their side chains. The introduction of the cyano group is expected to modify the absorption profile compared to native phenylalanine.
Key Spectroscopic Features: The absorption spectrum is expected to be dominated by π → π* transitions of the substituted benzene ring. For the related p-cyanophenylalanine, absorption bands are observed around 240 nm and 280 nm[6]. The ortho-isomer will have its own characteristic absorption maxima.
| Transition | Expected λₘₐₓ (nm) | Molar Extinction Coefficient (ε) | Solvent |
| π → π* | ~240 - 280 | To be determined | Aqueous Buffer |
Fluorescence Spectroscopy
D-2-Cyanophenylalanine is a fluorescent amino acid, a property that makes it a valuable probe for studying protein structure, function, and dynamics[3][7]. Its fluorescence properties, such as quantum yield and lifetime, are sensitive to the local environment[8].
Key Spectroscopic Features: Nitrile-derivatized phenylalanines possess distinct fluorescent properties depending on the position of the cyano-group[7]. The 2-cyano and 4-cyano isomers can be monitored independently through selective excitation[7]. For p-cyanophenylalanine, an excitation wavelength of 240 nm results in an emission maximum around 295 nm[6][9]. Similar properties are expected for the ortho-isomer[3].
| Parameter | Expected Value | Notes |
| Excitation λₘₐₓ | ~240 - 270 nm | Allows for selective excitation in the presence of tryptophan. |
| Emission λₘₐₓ | ~290 - 310 nm | Emission wavelength may shift based on solvent polarity and local environment. |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of a compound. It is also the standard method to verify the successful incorporation of unnatural amino acids into peptides and proteins.
Key Spectroscopic Features: The analysis will confirm the mass of the amino acid. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed in positive ion mode.
| Ion | Calculated m/z |
| [M] | 190.07 |
| [M+H]⁺ | 191.08 |
| [M+Na]⁺ | 213.06 |
| [M-H]⁻ | 189.07 |
Experimental Protocols & Workflows
This section provides detailed methodologies for the spectroscopic analysis of D-2-Cyanophenylalanine.
General Sample Preparation
A generalized workflow for preparing D-2-Cyanophenylalanine for spectroscopic analysis.
Caption: General workflow for sample preparation.
Infrared (IR) Spectroscopy Protocol
Objective: To obtain the vibrational spectrum of D-2-Cyanophenylalanine, identifying the characteristic nitrile stretch.
Methodology:
-
Sample Preparation:
-
For solid-state analysis, prepare a KBr pellet by mixing ~1 mg of D-2-CN-Phe with ~100 mg of dry KBr powder and pressing into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
For solution-phase analysis, dissolve the sample in a suitable solvent (e.g., D₂O, which has minimal interference in the nitrile region) to a concentration of 1-5 mM.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Set resolution to 2 or 4 cm⁻¹.
-
-
Data Acquisition:
-
Collect a background spectrum of the pure KBr pellet or the empty ATR crystal/solvent.
-
Collect the sample spectrum. Typically, 64-128 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance spectrum.
-
Caption: Experimental workflow for FTIR spectroscopy.
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra to characterize the chemical structure.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of D-2-Cyanophenylalanine in ~0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe for the specific solvent.
-
-
Data Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR (Optional): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to aid in peak assignment.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the chemical shifts to a known standard (e.g., TSP for D₂O, or the residual solvent peak for DMSO-d₆).
-
UV-Visible Spectroscopy Protocol
Objective: To determine the UV absorption maxima of D-2-Cyanophenylalanine.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of D-2-CN-Phe in a UV-transparent solvent (e.g., water, phosphate buffer pH 7.4).
-
Prepare a dilution in a 1 cm path length quartz cuvette to a concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the µM range).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range from 200 to 400 nm.
-
-
Data Acquisition:
-
Fill a reference cuvette with the pure solvent and place it in the reference beam path.
-
Place the sample cuvette in the sample beam path.
-
Record the absorbance spectrum.
-
Fluorescence Spectroscopy Protocol
Objective: To measure the fluorescence excitation and emission spectra.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution (typically 10-50 µM) in a suitable buffer using a 1 cm quartz fluorescence cuvette. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Use a spectrofluorometer.
-
-
Data Acquisition:
-
Emission Spectrum: Set the excitation wavelength (e.g., start with 260 nm) and scan the emission monochromator over a range (e.g., 270-400 nm).
-
Excitation Spectrum: Set the emission wavelength to the observed maximum and scan the excitation monochromator over a range (e.g., 220-290 nm).
-
Record spectra for a solvent blank and subtract it from the sample spectra.
-
Caption: Workflow for fluorescence excitation and emission analysis.
Mass Spectrometry Protocol
Objective: To confirm the molecular weight of D-2-Cyanophenylalanine.
Methodology:
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
The concentration should be low (e.g., 10-100 µM).
-
-
Instrument Setup:
-
Use an electrospray ionization mass spectrometer (ESI-MS).
-
Calibrate the instrument using a known standard.
-
Set the instrument to operate in positive or negative ion mode.
-
-
Data Acquisition:
-
Infuse the sample directly into the source or inject it via an LC system.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).
-
Identify the peak corresponding to the expected ion (e.g., [M+H]⁺ at m/z 191.08).
-
Signaling Pathways and Logical Relationships
As a non-natural amino acid, D-2-Cyanophenylalanine does not have an endogenous signaling pathway. However, its incorporation into bioactive peptides can modulate their interaction with native pathways. The logical relationship for its use as a spectroscopic probe is based on the principle that changes in the local molecular environment cause measurable changes in its spectroscopic properties.
Caption: Logical workflow for using D-2-CN-Phe as a probe.
Conclusion
D-2-Cyanophenylalanine is a powerful tool for chemical biology and drug discovery, offering unique spectroscopic handles that are distinct from natural amino acids. Its nitrile group provides a sensitive IR probe, while its intrinsic fluorescence allows for dynamic studies of peptide and protein systems. This guide provides the foundational spectroscopic information and experimental protocols necessary for researchers to effectively utilize D-2-Cyanophenylalanine in their work. Further experimental determination of the precise spectroscopic constants for this isomer will continue to enhance its utility as a molecular probe.
References
- 1. L-2-Cyanophenylalanine | C10H10N2O2 | CID 2761502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Methodologies for Enantiomerically Pure D-2-Cyanophenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of enantiomerically pure D-2-Cyanophenylalanine, a non-natural amino acid of significant interest in pharmaceutical research and development.[1] Furthermore, it outlines established methodologies for its synthesis, offering detailed experimental protocols adapted from relevant literature for the preparation of this and similar chiral compounds.
Commercial Suppliers
Enantiomerically pure D-2-Cyanophenylalanine is available from a range of commercial suppliers. The purity levels and available quantities vary, catering to diverse research and development needs. A summary of offerings from key suppliers is presented in Table 1.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Biosynth | D-2-Cyanophenylalanine | 263396-41-4 | Not Specified | 2g |
| Capot Chemical Co., Ltd. | D-2-cyanophenylalanine | 263396-41-4 | 98% (Min, HPLC) | 100g, 1kg, 5kg, 10kg, 25kg, 50kg |
| career henan chemical co. | D-2-Cyanophenylalanine | 263396-41-4 | 99% | 1KG |
| BOC Sciences | 2-Cyano-D-phenylalanine | 263396-41-4 | >= 98% (HPLC) | Custom |
| CONIER CHEM AND PHARMA LIMITED | d-2-Cyanophenylalanine | 263396-41-4 | 99% | 1kg |
| Dideu Industries Group Limited | D-2-Cyanophenylalanine | 263396-41-4 | 99.9% | 25kgs/Drum, 200kgs/Drum |
| Finetech Industry Limited | D-2-Cyanophenylalanine | 263396-41-4 | 98% | 1g, 10g, 25g, 100g, 500g, 1kg |
| Dayang Chem (Hangzhou) Co., Ltd. | D-2-Cyanophenylalanine | 263396-41-4 | 95% & 99% | 0.1KG, 1KG, 1000KG |
| GIHI CHEMICALS CO.,LIMITED | D-2-Cyanophenylalanine | 263396-41-4 | 99% | 5KG, 1KG, 25kg |
| Suzhou ARTK Medchem Co., Ltd. | D-2-Cyanophenylalanine | 263396-41-4 | 98% | 100KG, 25KG, 10KG, 1KG |
Table 1: Commercial Suppliers of Enantiomerically Pure D-2-Cyanophenylalanine.[2]
Pricing information is often subject to quotation and bulk ordering. As an example, Biosynth lists a price of $900.00 for 2g.
Synthetic Methodologies
The synthesis of enantiomerically pure D-amino acids, including D-2-Cyanophenylalanine, can be achieved through several strategic approaches. These primarily include asymmetric synthesis, enzymatic resolution of racemic mixtures, and chemoenzymatic methods.
Asymmetric Synthesis
Enzymatic Resolution of Racemic DL-2-Cyanophenylalanine
Enzymatic resolution is a highly effective and widely used method for separating enantiomers. This technique leverages the stereoselectivity of enzymes to act on only one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. A common approach is the enzymatic hydrolysis of N-acyl-DL-amino acids.
This protocol is adapted from established procedures for the enzymatic resolution of other amino acids.
1. N-Acetylation of DL-2-Cyanophenylalanine:
-
Suspend DL-2-Cyanophenylalanine in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent).
-
Cool the mixture in an ice bath and add acetic anhydride portion-wise while maintaining a slightly alkaline pH with the addition of a base (e.g., sodium hydroxide solution).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Acidify the reaction mixture to precipitate the N-acetyl-DL-2-Cyanophenylalanine.
-
Filter, wash with cold water, and dry the product.
2. Enzymatic Hydrolysis:
-
Dissolve N-acetyl-DL-2-Cyanophenylalanine in an appropriate buffer solution at the optimal pH for the chosen enzyme (e.g., Aminoacylase).
-
Add the enzyme (e.g., Aminoacylase from Aspergillus sp.) to the solution.
-
Incubate the mixture at the optimal temperature for the enzyme with gentle stirring. The enzyme will selectively hydrolyze the N-acetyl-L-2-Cyanophenylalanine to L-2-Cyanophenylalanine and acetic acid, leaving the N-acetyl-D-2-Cyanophenylalanine unreacted.
-
Monitor the progress of the reaction by measuring the amount of L-amino acid formed.
3. Separation and Isolation:
-
Once the reaction reaches approximately 50% hydrolysis, stop the reaction by denaturing the enzyme (e.g., by heating or pH change).
-
Separate the resulting L-2-Cyanophenylalanine from the unreacted N-acetyl-D-2-Cyanophenylalanine based on their different solubilities at a specific pH or by using ion-exchange chromatography.
-
Isolate the N-acetyl-D-2-Cyanophenylalanine.
4. Hydrolysis of N-Acetyl-D-2-Cyanophenylalanine:
-
Hydrolyze the isolated N-acetyl-D-2-Cyanophenylalanine to obtain D-2-Cyanophenylalanine. This can be achieved by heating with a dilute acid (e.g., hydrochloric acid).
-
Neutralize the solution and crystallize the D-2-Cyanophenylalanine.
-
Filter, wash, and dry the final product.
Chemoenzymatic Synthesis
Chemoenzymatic methods combine chemical synthesis with enzymatic transformations to achieve high enantioselectivity. A notable example is the multienzymatic cascade process for the synthesis of D-phenylalanine derivatives from cinnamic acids.[3] This approach can be adapted for D-2-Cyanophenylalanine starting from 2-cyanocinnamic acid.
The process involves the amination of the cinnamic acid derivative catalyzed by a Phenylalanine Ammonia Lyase (PAL) and a subsequent deracemization step.[3] The deracemization can be achieved using an L-amino acid oxidase (LAAD) to selectively oxidize the L-enantiomer, which is then non-selectively reduced back to the racemic mixture, leading to an accumulation of the D-enantiomer.[3]
Visualization of Experimental Workflow and Applications
General Workflow for Enzymatic Resolution
The following diagram illustrates the general workflow for the enzymatic resolution of a racemic amino acid derivative.
Caption: General workflow for the enzymatic resolution of DL-2-Cyanophenylalanine.
Role of D-Amino Acids in Drug Development
D-amino acids are crucial building blocks in the development of peptide-based therapeutics. Their incorporation can enhance the metabolic stability of peptides and modulate their biological activity.
Caption: The role of D-amino acids in enhancing peptide-based drug candidates.
Conclusion
Enantiomerically pure D-2-Cyanophenylalanine is a readily accessible building block for researchers in drug discovery and peptide chemistry, with a variety of commercial suppliers offering the compound at different scales and purities. While specific, detailed synthetic protocols for this exact molecule are not abundant in readily available literature, established methodologies for the synthesis and resolution of analogous D-amino acids provide a strong foundation for its preparation in the laboratory. The application of enzymatic and chemoenzymatic methods, in particular, offers efficient and highly selective routes to obtaining the desired enantiomerically pure product. The incorporation of D-2-Cyanophenylalanine and other D-amino acids into peptides continues to be a valuable strategy for the development of novel therapeutics with enhanced properties.
References
Methodological & Application
Application Notes and Protocols for Incorporating D-2-Cyanophenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These modifications can confer advantageous properties, such as enhanced proteolytic stability, improved receptor affinity and selectivity, and unique functionalities for probing biological systems. D-2-Cyanophenylalanine, a non-proteinogenic D-amino acid, is a particularly interesting building block. The D-configuration provides resistance to enzymatic degradation, while the ortho-cyano group on the phenyl ring can act as a unique probe or influence peptide conformation and binding interactions.
These application notes provide a comprehensive guide to the successful incorporation of Fmoc-D-2-Cyanophenylalanine into peptides using standard Solid-Phase Peptide Synthesis (SPPS) protocols. Methodologies for coupling, deprotection, cleavage, and purification are detailed, along with troubleshooting advice for common challenges associated with sterically hindered UAAs.
Data Presentation: Synthesis and Purification Outcomes
The successful incorporation of sterically hindered unnatural amino acids like D-2-Cyanophenylalanine requires optimized coupling conditions. While specific yields can be sequence-dependent, the following table summarizes typical quantitative data that can be expected when employing enhanced coupling protocols. These values are based on standard practices for challenging couplings in Fmoc-SPPS.[1]
| Parameter | Standard Coupling | Enhanced Coupling (e.g., Double Coupling, Advanced Reagents) |
| Coupling Efficiency (per cycle) | 95-98% | >99.5% |
| Crude Peptide Purity (post-cleavage) | 50-70% | 70-90% |
| Final Yield (post-purification) | 10-20% | 20-40% |
Note: Data represents typical ranges for the incorporation of sterically hindered unnatural amino acids and may vary based on peptide sequence, length, and purification methodology.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for SPPS.[2]
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides, typically at a 0.1-0.25 mmol scale) into a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Protocol 2: Standard Fmoc Deprotection
-
To the swollen resin, add a solution of 20% (v/v) piperidine in DMF.
-
Agitate the resin suspension at room temperature for an initial 3-5 minutes.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and continue agitation for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Coupling of Fmoc-D-2-Cyanophenylalanine
Due to the potential steric hindrance from the ortho-cyano group, an enhanced coupling protocol is recommended.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-D-2-Cyanophenylalanine (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (0.95 equivalents relative to the amino acid), and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the coupling agent) in a minimal amount of DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature. For a standard coupling, this is typically 1-2 hours. For D-2-Cyanophenylalanine, a double coupling approach is recommended:
-
Perform the initial coupling for 2 hours.
-
Drain the reaction solution and wash the resin with DMF (3 times).
-
Repeat steps 1 and 2 for a second coupling to drive the reaction to completion.
-
-
Monitoring: After the second coupling, perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (clear or yellow beads) indicates successful and complete coupling. If the test is positive (blue beads), an additional coupling cycle may be necessary.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3 times) to prepare for the next deprotection step or final cleavage.
Protocol 4: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing steps, thoroughly dry the peptide-resin under a high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). TIS acts as a scavenger to prevent side reactions.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 5-10 mL per 0.5 g of resin) in a fume hood.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate using a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet again with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.
Protocol 5: Peptide Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A typical gradient involves mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).
-
Analysis: Confirm the purity and identity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations: Workflows and Potential Signaling Pathways
SPPS Workflow
Caption: Workflow for SPPS incorporation of Fmoc-D-2-Cyanophenylalanine.
Potential Application: GPCR Signaling Modulation
Peptides containing D-amino acids are often developed as agonists or antagonists for G-protein-coupled receptors (GPCRs) due to their enhanced stability.
Caption: Generalized GPCR signaling pathway activated by a peptide agonist.
Potential Application: Enzyme Inhibition
The unique structure of D-2-Cyanophenylalanine can be leveraged to design potent and selective enzyme inhibitors.
Caption: Competitive enzyme inhibition by a peptide containing D-2-Cyanophenylalanine.
References
Application Notes and Protocols: Site-specific Labeling of Proteins with D-2-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for elucidating protein structure and function, as well as for the development of novel protein therapeutics and diagnostics. D-2-Cyanophenylalanine (D-2-CNF), a non-canonical D-amino acid, offers unique properties as a biophysical probe. Its cyano group serves as a sensitive infrared (IR) reporter of the local electrostatic environment and its intrinsic fluorescence can be used to monitor protein conformational changes and binding events.[1][2][3][4][5] Furthermore, the unique chirality of D-amino acids can confer resistance to proteolytic degradation, a desirable attribute for therapeutic proteins.[6][7]
The genetic encoding of D-amino acids has been made possible through the development of engineered, orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that recognize a nonsense codon, typically the amber stop codon (TAG), in the mRNA sequence.[6][7][8] This methodology allows for the precise insertion of D-2-CNF at any desired position within a protein sequence in living cells. This document provides detailed protocols for the site-specific incorporation of D-2-Cyanophenylalanine into proteins using a specially evolved pyrrolysyl-tRNA synthetase (PylRS) based system, and its application as a fluorescent probe and for subsequent bioorthogonal labeling.
Principle of the Method
The site-specific incorporation of D-2-Cyanophenylalanine relies on the utilization of an orthogonal translation system. This system consists of two key components:
-
An engineered aminoacyl-tRNA synthetase (aaRS) , such as the D-amino acid specific PylRS mutant DFRS2, which specifically recognizes D-2-Cyanophenylalanine and charges it onto its cognate tRNA.[6][7] This synthetase is "orthogonal," meaning it does not recognize any endogenous amino acids or tRNAs in the host organism (e.g., E. coli).
-
An orthogonal suppressor tRNA , such as tRNAPyl, which has an anticodon (CUA) that recognizes the amber stop codon (TAG).[9] This tRNA is not aminoacylated by any of the host's endogenous synthetases.
When a gene of interest containing a TAG codon at the desired labeling site is co-expressed with the orthogonal aaRS/tRNA pair in the presence of D-2-Cyanophenylalanine, the UAA is incorporated at that site, leading to the production of the full-length, modified protein.
Quantitative Data
Table 1: Protein Expression Yields with Cyanophenylalanine Analogs
| Unnatural Amino Acid | Protein | Expression System | Yield (mg/L of culture) | Reference |
| meta-Cyanopyridylalanine (mCNP) | NT-Ubi Fusion Protein | E. coli | 256 | [10] |
| para-Cyanopyridylalanine (pCNP) | NT-Ubi Fusion Protein | E. coli | 162 | [10] |
Table 2: Photophysical Properties of p-Cyanophenylalanine as a Fluorescent Probe
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~240 nm | In aqueous solution | [11][12] |
| Emission Maximum (λem) | ~295 - 305 nm | Sensitive to local environment polarity | [11] |
| Molar Extinction Coefficient (ε) | 850 M⁻¹cm⁻¹ | at 280 nm | [3] |
| Quantum Yield (Φ) | ~0.11 - 0.25 | In water | [13] |
Note: These properties are for the L-isomer (p-cyanophenylalanine) but are expected to be similar for D-2-Cyanophenylalanine.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of D-2-Cyanophenylalanine
This protocol describes the expression of a target protein containing D-2-Cyanophenylalanine at a specific site in E. coli.
1.1. Site-Directed Mutagenesis:
-
Introduce an amber stop codon (TAG) at the desired site in the gene of interest using a standard site-directed mutagenesis protocol (e.g., QuikChange).
-
Verify the mutation by DNA sequencing.
1.2. Transformation:
-
Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with two plasmids:
-
An expression plasmid containing the target gene with the TAG codon (e.g., in a pCDF vector).
-
A plasmid encoding the engineered D-amino acid synthetase (e.g., DFRS2) and its cognate tRNAPyl (e.g., in a pRSF or pEVOL vector).[10]
-
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.
-
Incubate overnight at 37°C.
1.3. Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of minimal medium (e.g., GMML) supplemented with the appropriate antibiotics with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Add D-2-Cyanophenylalanine to a final concentration of 1 mM.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue to incubate the culture for 16-20 hours.[11]
1.4. Protein Purification and Verification:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
-
Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
-
Verify the incorporation of D-2-Cyanophenylalanine by electrospray ionization mass spectrometry (ESI-MS). The observed mass should correspond to the theoretical mass of the protein with the incorporated UAA.
Protocol 2: Application of D-2-CNF as a Fluorescent Probe
This protocol outlines how to use the intrinsic fluorescence of incorporated D-2-CNF to study protein folding or ligand binding.
2.1. Sample Preparation:
-
Prepare a solution of the purified D-2-CNF-containing protein in a suitable buffer.
-
Determine the protein concentration using a method that is not affected by the UAA, or by using the molar extinction coefficient of D-2-CNF if it is the only aromatic residue.
2.2. Fluorescence Spectroscopy:
-
Use a fluorimeter to measure the fluorescence emission spectrum of the protein solution.
-
Excite the sample at ~240 nm and record the emission spectrum from 250 nm to 350 nm.[12] The emission maximum is expected to be around 295-305 nm.
-
For protein folding studies, measure the fluorescence intensity as a function of denaturant concentration (e.g., urea or guanidinium chloride).
-
For ligand binding studies, titrate the ligand into the protein solution and monitor the change in fluorescence intensity at the emission maximum.[11]
Protocol 3: Bioorthogonal Labeling via Nitrile-Aminothiol Click Reaction
The cyano group of a related UAA, cyanopyridylalanine, has been shown to react with 1,2-aminothiols (e.g., an N-terminal cysteine) to form a stable thiazoline linkage.[10] This "nitrile-aminothiol click" (NAT) reaction can be used for site-specific protein labeling and macrocyclization. While this reactivity is demonstrated for cyanopyridylalanine, it provides a promising avenue for the bioconjugation of proteins containing 2-cyanophenylalanine.
3.1. Reaction Setup:
-
Prepare a solution of the purified D-2-CNF-containing protein (e.g., 50 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the 1,2-aminothiol-containing labeling reagent (e.g., a peptide with an N-terminal cysteine, or a small molecule probe) in the same buffer.
-
Add the labeling reagent to the protein solution at a 10- to 50-fold molar excess.
-
If necessary, include a reducing agent like TCEP (1-5 mM) to prevent disulfide bond formation of the thiol reagent.
3.2. Reaction and Purification:
-
Incubate the reaction mixture at room temperature or 37°C for 4-16 hours.
-
Monitor the reaction progress by ESI-MS.
-
Once the reaction is complete, remove the excess labeling reagent by size-exclusion chromatography or dialysis.
Visualizations
Caption: Workflow for the genetic incorporation of D-2-Cyanophenylalanine.
Caption: Nitrile-Aminothiol Click Reaction for Protein Labeling.
Applications in Drug Development
-
Pharmacokinetic Studies: The incorporation of D-amino acids can enhance protein stability against proteases, potentially extending the in-vivo half-life of therapeutic proteins.
-
Structure-Activity Relationship (SAR) Studies: D-2-CNF can be systematically introduced at various positions to probe the structural requirements for protein-protein or protein-ligand interactions.
-
Development of Biophysical Assays: The unique spectroscopic properties of D-2-CNF allow for the development of high-throughput screening assays to identify small molecule binders or inhibitors.[3]
-
Antibody-Drug Conjugates (ADCs): The cyano group, upon conversion to a reactive handle, could serve as a site for the specific attachment of cytotoxic drugs, enabling the creation of homogenous ADCs.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low protein yield | - Toxicity of the UAA or expressed protein.- Inefficient suppression of the amber codon. | - Lower the induction temperature and/or IPTG concentration.- Use a richer medium.- Confirm the activity of the aaRS/tRNA pair. |
| No UAA incorporation | - Inactive aaRS or tRNA.- Degradation of D-2-Cyanophenylalanine in the medium.- Incorrect DNA sequence (missing TAG codon). | - Sequence the aaRS/tRNA plasmid.- Prepare fresh D-2-CNF solution before use.- Re-verify the sequence of the target gene. |
| Low labeling efficiency | - Steric hindrance around the incorporated UAA.- Inefficient bioorthogonal reaction conditions. | - Choose a more solvent-exposed site for incorporation.- Optimize pH, temperature, and reactant concentrations for the labeling reaction. |
| Fluorescence signal is weak | - Quenching by nearby residues (e.g., Tyr, His).- Protein aggregation. | - Choose an incorporation site away from potential quenching residues.- Confirm protein monodispersity by size-exclusion chromatography. |
References
- 1. biorxiv.org [biorxiv.org]
- 2. The fluorescence and infrared absorption probe para-cyanophenylalanine: Effect of labeling on the behavior of different membrane-interacting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation [pubmed.ncbi.nlm.nih.gov]
- 5. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Rational design of the genetic code expansion toolkit for in vivo encoding of D-amino acids [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. arep.med.harvard.edu [arep.med.harvard.edu]
- 9. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Encoding of Cyanopyridylalanine for In‐Cell Protein Macrocyclization by the Nitrile–Aminothiol Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Genetic Incorporation of D-2-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for probing protein structure and function, as well as for the development of novel protein-based therapeutics. D-2-Cyanophenylalanine (D-2-CN-Phe), with its unique stereochemistry and nitrile group, offers a versatile probe for infrared spectroscopy and a potential component for novel peptide-based drugs. This document provides detailed protocols and application notes for the genetic incorporation of D-2-Cyanophenylalanine into proteins in Escherichia coli and mammalian cells, leveraging the amber stop codon suppression methodology with an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair.
Principle of Incorporation
The genetic incorporation of D-2-Cyanophenylalanine relies on an orthogonal translation system, which functions independently of the host cell's endogenous translational machinery.[1] This system is comprised of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The engineered aaRS is designed to specifically recognize and charge the desired ncAA, in this case, D-2-Cyanophenylalanine, onto its cognate tRNA.[2] This tRNA, in turn, possesses an anticodon that recognizes a repurposed codon, most commonly the amber stop codon (UAG).[3] When a gene of interest is mutated to contain a UAG codon at a specific site, the orthogonal aaRS/tRNA pair facilitates the incorporation of D-2-Cyanophenylalanine at that position during protein translation, rather than terminating the polypeptide chain.[4]
Recent advancements have demonstrated the remarkable substrate polyspecificity of certain pyrrolysyl-tRNA synthetase (PylRS) mutants, enabling the incorporation of a wide array of phenylalanine derivatives, including D-amino acids.[5] A notable example is a rationally designed PylRS mutant, DFRS2, which has shown success in incorporating D-phenylalanine analogs.[5] This protocol is based on the use of such an evolved PylRS mutant.
Experimental Workflow Overview
Caption: General experimental workflow for the genetic incorporation of D-2-Cyanophenylalanine.
Quantitative Data Summary
The efficiency of non-canonical amino acid incorporation can be influenced by several factors, including the specific orthogonal pair, the host organism, the location of the amber codon within the gene, and the culture conditions. While specific yield data for D-2-Cyanophenylalanine is not extensively published, the following table summarizes typical yields for related non-canonical amino acids to provide a general benchmark.
| Non-Canonical Amino Acid | Host System | Orthogonal System | Typical Yield (mg/L) | Reference |
| p-Cyanophenylalanine | E. coli | Evolved MjTyrRS | 1-5 | [2] |
| o-Substituted Phenylalanines | E. coli | PylRS(N346A/C348A) | 0.5-2 | [6] |
| D-Phenylalanine Analogs | E. coli | DFRS2 PylRS | Not specified | [5] |
| Various ncAAs | Mammalian Cells | Evolved PylRS | Variable (lower than E. coli) | [4][6] |
Note: Yields in mammalian systems are often lower and are typically assessed by methods like fluorescence reporters or Western blotting rather than purified protein quantity per liter of culture.[4][7]
Detailed Experimental Protocols
Protocol 1: Genetic Incorporation of D-2-Cyanophenylalanine in E. coli
1. Materials
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid 1: pCDF vector encoding the evolved PylRS mutant (e.g., DFRS2) and M. mazei tRNAPyl.
-
Plasmid 2: pET vector encoding the gene of interest with a C-terminal His-tag and an in-frame amber (TAG) codon at the desired incorporation site.
-
D-2-Cyanophenylalanine (synthesized or commercially available)
-
Luria-Bertani (LB) agar and broth
-
Appropriate antibiotics (e.g., streptomycin for pCDF, ampicillin for pET)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography resin
2. Procedure
-
Transformation: Co-transform chemically competent E. coli BL21(DE3) cells with Plasmid 1 and Plasmid 2. Plate on LB agar containing both selection antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB broth with both antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB broth containing both antibiotics with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add D-2-Cyanophenylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubation: Incubate the culture at a reduced temperature (e.g., 20°C) overnight with shaking to enhance protein folding and solubility.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the His-tagged protein using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Verification: Confirm the successful incorporation of D-2-Cyanophenylalanine by electrospray ionization mass spectrometry (ESI-MS). The observed mass should correspond to the theoretical mass of the protein with the incorporated ncAA.
Protocol 2: Genetic Incorporation of D-2-Cyanophenylalanine in Mammalian Cells (e.g., HEK293T)
1. Materials
-
HEK293T cells
-
Plasmid 1: pCDNA-based vector encoding the evolved PylRS mutant (e.g., DFRS2).
-
Plasmid 2: pCDNA-based vector encoding the gene of interest (e.g., fused to a fluorescent reporter like GFP) with an in-frame amber (TAG) codon, and containing four copies of the M. mazei tRNAPyl gene under a U6 promoter.
-
D-2-Cyanophenylalanine
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-Buffered Saline (PBS)
2. Procedure
-
Cell Seeding: Seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with Plasmid 1 and Plasmid 2 using a suitable transfection reagent according to the manufacturer's protocol.
-
ncAA Supplementation: 6 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and D-2-Cyanophenylalanine at a final concentration of 1 mM.
-
Expression: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Analysis of Incorporation:
-
Fluorescence Microscopy/Flow Cytometry: If a reporter protein (e.g., GFP) is used, expression of the full-length protein can be visualized and quantified. Compare the fluorescence signal in the presence and absence of D-2-Cyanophenylalanine.
-
Western Blotting: Harvest the cells, prepare cell lysates, and perform a Western blot using an antibody against the protein of interest or an epitope tag. A band corresponding to the full-length protein should be observed only in the presence of D-2-Cyanophenylalanine.
-
Mass Spectrometry: For larger-scale expression, the protein can be purified and analyzed by ESI-MS to confirm incorporation.
-
Signaling and Logic Diagrams
Orthogonal Translation System Logic
Caption: Logic diagram of the orthogonal translation system for D-2-CN-Phe incorporation.
These protocols and notes provide a comprehensive guide for the successful genetic incorporation of D-2-Cyanophenylalanine. The flexibility of the amber suppression technology and the adaptability of the PylRS system offer a robust platform for creating proteins with novel properties for a wide range of research and therapeutic applications.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rational design of the genetic code expansion toolkit for in vivo encoding of D-amino acids [frontiersin.org]
- 6. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A CHO-Based Cell-Free Dual Fluorescence Reporter System for the Straightforward Assessment of Amber Suppression and scFv Functionality [frontiersin.org]
- 8. Therapeutic applications of genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: D-2-Cyanophenylalanine for Studying Protein-Ligand Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-2-Cyanophenylalanine is a non-natural, D-enantiomeric amino acid that serves as a powerful spectroscopic probe for investigating molecular interactions. Its unique structure, featuring a nitrile group (C≡N) on the phenyl ring and a D-amino acid configuration, offers two significant advantages in the study of protein-ligand interactions. Firstly, the nitrile group acts as a sensitive infrared (IR) and fluorescence reporter, allowing for real-time monitoring of binding events and associated conformational changes. Secondly, the incorporation of a D-amino acid into a peptide-based ligand can dramatically increase its stability against proteolytic degradation, enhancing its therapeutic potential and utility in prolonged experimental assays.[1][2][3]
This document provides detailed application notes and experimental protocols for utilizing D-2-Cyanophenylalanine as a minimally invasive probe to elucidate the dynamics, structure, and thermodynamics of protein-ligand interactions.
Principle of the Method
The utility of D-2-Cyanophenylalanine (or its isomers like ortho-cyanophenylalanine, oCNF) lies in the spectroscopic properties of the nitrile (C≡N) group.[4]
-
Infrared (IR) Spectroscopy: The C≡N bond has a stretching vibration that absorbs in a unique spectral window (~2200-2240 cm⁻¹) which is free from the absorbance of natural protein components.[5] The exact frequency, intensity, and bandwidth of this IR band are exquisitely sensitive to the local electrostatic environment, including solvent exposure, hydrogen bonding, and electric fields within the protein's binding pocket.[6][7] A change in the local environment upon ligand binding will cause a measurable shift in the nitrile peak, providing direct evidence of the interaction.[5][8]
-
Fluorescence Spectroscopy: Cyanophenylalanine isomers are also fluorescent.[9] Their fluorescence quantum yield and lifetime are sensitive to the polarity of the local environment and can be quenched by nearby amino acid residues (e.g., Tyrosine) or changes in hydration status.[10][11][12][13] This property allows for the measurement of binding affinities and the study of conformational changes that alter the probe's solvent exposure or proximity to quenching groups.[10][14]
Key Advantages of D-2-Cyanophenylalanine:
-
Enhanced Stability: Peptides containing D-amino acids are resistant to degradation by proteases, significantly increasing their in-vitro and in-vivo half-life.[1][2][15]
-
Minimal Perturbation: The cyano group is small and sterically similar to a hydroxyl group, often resulting in minimal perturbation of the ligand's binding affinity or the protein's native structure.
-
Site-Specific Information: The probe can be incorporated at specific positions within a ligand, providing detailed information about the environment at that precise location within the binding site.
-
Versatile Readout: Can be monitored using multiple spectroscopic techniques (FTIR, Resonance Raman, 1D/2D IR, Fluorescence).[5][10][16]
Applications in Protein-Ligand Interaction Studies
-
Confirming Ligand Binding: A shift in the nitrile IR frequency or a change in fluorescence intensity upon addition of a target protein provides direct evidence of binding.
-
Characterizing the Binding Pocket Environment: The magnitude and direction of the IR frequency shift can inform on the polarity and hydrogen-bonding characteristics of the binding site. For example, a decrease in frequency (redshift) is often associated with a more hydrophobic, non-polar environment.[5]
-
Determining Binding Affinity (Kd): By titrating a protein into a solution of the D-2-Cyanophenylalanine-labeled ligand and monitoring the change in the spectroscopic signal, a binding curve can be generated to calculate the dissociation constant (Kd).[14]
-
Investigating Conformational Changes: Ligand binding can induce conformational changes in the target protein. If these changes alter the environment around the probe, they can be detected as time-resolved spectroscopic changes.
-
High-Throughput Screening: The sensitivity of the nitrile probe makes it suitable for developing assays for screening small molecule libraries for compounds that bind to a target protein.
Data Presentation
Quantitative data obtained from spectroscopic measurements should be summarized for clear interpretation and comparison.
Table 1: Representative IR Frequency Shifts of Cyanophenylalanine in Different Environments. (Note: Data is based on studies with para- and ortho-cyanophenylalanine, which are expected to be representative for D-2-Cyanophenylalanine.)
| Environment | Typical C≡N Frequency (cm⁻¹) | Frequency Shift (Δν) vs. Aqueous | Reference |
| Aqueous Buffer (H₂O) | ~2238 | 0 | [5] |
| Hydrophobic Solvent (THF) | ~2230 | -8 | [5][7] |
| Buried in Protein Interior (Hydrophobic) | ~2230 - 2233 | -5 to -8 | [6] |
| Surface Exposed on Protein | ~2237 - 2239 | ~0 | [6] |
| Hydrogen-Bonded to Water | ~2238 | 0 | [6][10] |
| Hydrogen-Bonded to Histidine Side Chain | Varies (distinct peak) | Site-dependent | [6] |
Table 2: Representative Fluorescence and Binding Affinity Data. (Note: Data is based on studies with cyanophenylalanine isomers.)
| System | Spectroscopic Method | Measured Parameter | Value | Reference |
| MLCK Peptide (labeled with Phe₄CN) binding to Calmodulin (CaM) | Fluorescence | Dissociation Constant (Kd) | ~64 nM | [14] |
| p-Cyanophenylalanine fluorescence quenching by free neutral imidazole | Fluorescence | Stern-Volmer Constant (Ksv) | 39.8 M⁻¹ | [9] |
| p-Cyanophenylalanine fluorescence quenching by free hydroxide ion | Fluorescence | Stern-Volmer Constant (Ksv) | 22.1 M⁻¹ | [9][12] |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of a D-2-Cyanophenylalanine Labeled Peptide
This protocol outlines the solid-phase peptide synthesis (SPPS) of a peptide ligand incorporating D-2-Cyanophenylalanine.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% (v/v) piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the desired Fmoc-protected L-amino acid (3-4 equivalents) using a coupling reagent like HBTU (3-4 eq.) and a base like DIPEA (6-8 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF.
-
-
Incorporation of D-2-Cyanophenylalanine:
-
In the desired cycle, use Fmoc-D-2-Cyanophenylalanine for the coupling step, following the same procedure as in step 3.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Protocol 2: Analysis of Protein-Ligand Binding using FTIR Spectroscopy
This protocol describes how to measure the interaction between a target protein and a D-2-Cyanophenylalanine labeled peptide ligand.
-
Sample Preparation:
-
Prepare concentrated stock solutions of the purified target protein and the labeled peptide ligand in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). D₂O-based buffers are often preferred to minimize water absorption in the IR spectrum.
-
Determine the accurate concentrations of both protein and peptide solutions using a reliable method (e.g., BCA assay or UV-Vis absorbance).
-
-
FTIR Spectrometer Setup:
-
Use an FTIR spectrometer equipped with a temperature-controlled sample cell (e.g., CaF₂ windows with a 50-100 µm Teflon spacer).
-
Set the spectrometer to acquire data in the mid-IR range, focusing on the nitrile region (e.g., 2200-2250 cm⁻¹).
-
-
Data Acquisition:
-
Acquire a reference spectrum of the buffer solution.
-
Acquire a spectrum of the D-2-Cyanophenylalanine labeled peptide alone at a known concentration (e.g., 100-500 µM).
-
Prepare a sample of the protein-ligand complex by mixing the protein and labeled peptide at desired molar ratios (e.g., 1:1 or with the protein in excess to ensure saturation).
-
Acquire the spectrum of the protein-ligand complex.
-
For difference spectroscopy, acquire a spectrum of the unbound protein at the same concentration used in the complex.
-
-
Data Analysis:
-
Perform buffer subtraction from all sample spectra.
-
To obtain a difference spectrum, subtract the spectrum of the unbound ligand and unbound protein from the spectrum of the complex. The resulting difference spectrum will show positive bands for vibrations that appear or increase upon binding and negative bands for those that disappear or decrease.
-
Identify the peak corresponding to the C≡N stretch of D-2-Cyanophenylalanine in the bound and unbound states.
-
Measure the frequency shift (Δν) upon binding.
-
Protocol 3: Determination of Binding Affinity (Kd) using Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare stock solutions of the target protein and the D-2-Cyanophenylalanine labeled peptide in a suitable fluorescence buffer.
-
-
Fluorometer Setup:
-
Titration Experiment:
-
Place a fixed concentration of the labeled peptide ligand in the cuvette. The concentration should ideally be at or below the expected Kd.
-
Record the initial fluorescence intensity (F₀).
-
Perform a serial titration by adding increasing concentrations of the target protein to the cuvette.
-
After each addition, allow the system to equilibrate and record the fluorescence intensity (F).
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence (ΔF = F - F₀) as a function of the total protein concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding equation) to determine the dissociation constant (Kd).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Monitoring protein-ligand interactions by time-resolved FTIR difference spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Probing Molecular Landscapes: D-2-Cyanophenylalanine in FRET Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The use of non-natural amino acids as fluorescent probes has revolutionized the study of protein structure, dynamics, and interactions. Among these, D-2-Cyanophenylalanine (D-2-CNF) emerges as a versatile tool for Förster Resonance Energy Transfer (FRET) studies. Its unique photophysical properties, including a significant molar absorptivity and sensitivity to the local environment, make it an effective FRET donor. When paired with suitable acceptors like tryptophan, D-2-CNF allows for the precise measurement of intramolecular and intermolecular distances on the angstrom scale, providing invaluable insights into biological processes.
These application notes provide a comprehensive overview of the utilization of D-2-Cyanophenylalanine in FRET experiments, complete with detailed protocols and quantitative data to guide researchers in their experimental design and execution.
Spectroscopic Properties and FRET Pairing
D-2-Cyanophenylalanine exhibits a π* ← π transition upon absorption of ultraviolet light, with a molar absorptivity comparable to that of common intrinsic biological probes such as tyrosine and tryptophan.[1] A key feature of 2-cyanophenylalanine is that its quantum yield is sensitive to the local solvent environment due to intermolecular interactions with the nitrile group.[1]
As a FRET donor, D-2-Cyanophenylalanine can be effectively paired with tryptophan. This donor-acceptor pair is particularly advantageous as it involves a non-natural and a natural amino acid, minimizing potential structural perturbations within the biological system under investigation.
Quantitative FRET Data
The efficiency of FRET is critically dependent on the Förster distance (R₀), the distance at which 50% of the excitation energy is transferred from the donor to the acceptor. The table below summarizes the key quantitative parameters for the D-2-Cyanophenylalanine and Tryptophan FRET pair.
| FRET Pair | Förster Distance (R₀) | Measured Distances | Reference |
| 2-Cyanophenylalanine - Tryptophan | 15 Å | 6 Å to 13 Å | [1] |
Experimental Workflow for FRET Studies using D-2-Cyanophenylalanine
The following diagram outlines the general workflow for conducting FRET experiments using D-2-Cyanophenylalanine.
Caption: General experimental workflow for FRET studies.
Detailed Experimental Protocols
Protocol 1: Peptide Synthesis and Purification
This protocol describes the solid-phase synthesis of peptides containing D-2-Cyanophenylalanine and a tryptophan residue for FRET analysis.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-2-Cyanophenylalanine and Fmoc-Trp(Boc)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (4 equivalents) and Oxyma Pure (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, incorporating Fmoc-D-2-Cyanophenylalanine and Fmoc-Trp(Boc)-OH at the desired positions.
-
Cleavage and Deprotection: After the final amino acid coupling, wash the resin with DCM. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water). Purify the peptide by reverse-phase HPLC using a C18 column and a water/ACN gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
Protocol 2: Spectroscopic Measurements and FRET Analysis
This protocol outlines the steps for acquiring spectroscopic data and calculating FRET efficiency.
Materials:
-
Purified peptide containing D-2-Cyanophenylalanine and tryptophan
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare stock solutions of the donor-only peptide (containing only D-2-CNF), acceptor-only peptide (containing only Trp), and the donor-acceptor labeled peptide in the desired buffer. Determine the precise concentration of each peptide solution by measuring the absorbance of tryptophan at 280 nm (ε = 5500 M⁻¹cm⁻¹) or cyanophenylalanine.
-
Absorbance Spectra: Record the absorbance spectra of the donor-only and acceptor-only peptides to determine their respective absorption maxima and molar extinction coefficients.
-
Fluorescence Emission Spectra:
-
Record the fluorescence emission spectrum of the donor-only peptide by exciting at the absorption maximum of D-2-Cyanophenylalanine.
-
Record the fluorescence emission spectrum of the donor-acceptor peptide under the same excitation conditions.
-
-
FRET Efficiency Calculation (Steady-State Intensity Method):
-
The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence in the presence of the acceptor using the following equation:
-
E = 1 - (F_DA / F_D)
-
Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
-
Distance Calculation:
-
The distance (r) between the donor and acceptor can be calculated using the Förster equation:
-
r = R₀ * [(1/E) - 1]^(1/6)
-
-
The Förster distance (R₀) is calculated using the equation:
-
R₀⁶ = (9000 * ln(10) * κ² * Q_D) / (128 * π⁵ * n⁴ * N_A) * J(λ)
-
Where κ² is the orientation factor (typically assumed to be 2/3 for freely rotating dipoles), Q_D is the quantum yield of the donor, n is the refractive index of the medium, N_A is Avogadro's number, and J(λ) is the spectral overlap integral between the donor emission and acceptor absorption.
-
-
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates the fundamental principle of FRET between a donor (D-2-Cyanophenylalanine) and an acceptor (Tryptophan).
Caption: Principle of Förster Resonance Energy Transfer.
By following these protocols and utilizing the provided data, researchers can effectively employ D-2-Cyanophenylalanine as a powerful FRET probe to elucidate structural and dynamic information about peptides and proteins, contributing to advancements in basic research and drug development.
References
Probing Protein Dynamics with D-2-Cyanophenylalanine: Application Notes and Protocols for 2D IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-dimensional infrared (2D IR) spectroscopy is a powerful technique for investigating the structure and dynamics of proteins with picosecond time resolution. By employing site-specifically incorporated vibrational probes, researchers can gain insights into local environments, conformational changes, and intermolecular interactions that are critical for protein function. D-2-Cyanophenylalanine, a non-canonical amino acid, serves as an excellent vibrational probe for these studies. Its nitrile group (C≡N) possesses a strong, sharp absorption in a region of the infrared spectrum that is transparent for proteins, minimizing background interference.[1][2] This allows for the clear detection and analysis of the probe's vibrational signature, which is sensitive to its local electrostatic environment, hydrogen bonding, and dynamics.
These application notes provide a comprehensive overview and detailed protocols for utilizing D-2-Cyanophenylalanine in 2D IR spectroscopy to study protein dynamics. While the majority of published research has utilized the L-isomer (p-cyanophenylalanine), the fundamental spectroscopic principles and experimental approaches are directly applicable to the D-isomer. The primary differences lie in the stereospecificity of the aminoacyl-tRNA synthetase required for incorporation and the potential for localized perturbations to the protein's secondary structure.
Key Applications
-
Mapping Protein-Ligand Interactions: Monitor changes in the local environment of the active site or allosteric sites upon ligand or drug binding.
-
Investigating Protein Folding and Misfolding: Track conformational changes and dynamics during folding pathways and aggregation processes.
-
Characterizing Enzyme Catalysis: Observe the dynamic interplay of residues within an enzyme's active site during catalysis.
-
Probing Membrane Protein Dynamics: Investigate the structure and dynamics of membrane-spanning domains and their interactions with the lipid bilayer.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of D-2-Cyanophenylalanine via Amber Suppression
This protocol outlines the genetic incorporation of D-2-Cyanophenylalanine into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA. The pEVOL plasmid system is commonly used for this purpose.[3]
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a TAG amber codon at the desired incorporation site.
-
pEVOL plasmid encoding the engineered aaRS and suppressor tRNA for D-2-Cyanophenylalanine.
-
D-2-Cyanophenylalanine
-
Luria-Bertani (LB) medium and agar plates
-
Antibiotics (e.g., ampicillin and chloramphenicol)[3]
-
L-arabinose
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Co-transform the E. coli host strain with the expression plasmid for your protein of interest and the pEVOL plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics for plasmid selection and incubate overnight at 37°C.[3]
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of LB medium containing antibiotics with the overnight starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.
-
Induction of pEVOL Plasmid: Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the aaRS and suppressor tRNA from the pEVOL plasmid. Continue to incubate for 1 hour at 37°C.[3]
-
Addition of D-2-Cyanophenylalanine: Add D-2-Cyanophenylalanine to the culture to a final concentration of 1 mM.
-
Induction of Protein Expression: Induce the expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM.
-
Protein Expression and Harvest: Grow the culture for an additional 4-6 hours at 30°C or overnight at 18-20°C. Harvest the cells by centrifugation.
-
Protein Purification: Purify the protein containing D-2-Cyanophenylalanine using standard chromatography techniques appropriate for your protein of interest.
Protocol 2: 2D IR Spectroscopy Sample Preparation and Data Acquisition
Materials:
-
Purified protein with incorporated D-2-Cyanophenylalanine
-
Buffer of choice (e.g., phosphate-buffered saline) in D₂O to minimize background IR absorption from water.
-
CaF₂ windows
-
Teflon spacer (typically 50-100 µm)
-
2D IR spectrometer
Procedure:
-
Sample Preparation: Concentrate the purified protein to approximately 1 mM.[2] Exchange the buffer to a D₂O-based buffer to minimize the strong IR absorbance of H₂O in the amide I region.
-
Sample Cell Assembly: Assemble the sample cell by placing the Teflon spacer between two CaF₂ windows. Pipette the protein solution into the cell and seal it.
-
Spectrometer Setup:
-
The 2D IR spectrometer typically consists of a femtosecond laser source, an optical parametric amplifier (OPA) to generate mid-IR pulses, and a pulse shaper to create the required pulse sequence.
-
The experiment uses a three-pulse sequence (pump-pump-probe) with controlled time delays (τ and Tw).
-
-
Data Acquisition:
-
The first two pulses (pump) excite the nitrile vibration of D-2-Cyanophenylalanine.
-
After a waiting time (Tw), the third pulse (probe) interacts with the sample.
-
The resulting signal is detected and processed to generate a 2D spectrum, which plots the initial excitation frequency (ωpump) against the final probe frequency (ωprobe).
-
Collect a series of 2D IR spectra at different waiting times (Tw) to probe the dynamics of the system.[4]
-
Data Presentation and Analysis
The nitrile stretching vibration of cyanophenylalanine is sensitive to its local environment. Changes in hydrogen bonding, solvent accessibility, and local electric fields result in shifts in the vibrational frequency.
Quantitative Data Summary
| Parameter | Condition | Frequency (cm⁻¹) | FWHM (cm⁻¹) | Vibrational Lifetime (ps) | Reference |
| Boc-pCNPhe | In THF (low dielectric) | 2228.3 | 5.7 | - | [5] |
| pCNPhe | In aqueous buffer (high dielectric) | 2237.0 | 10.2 | ~4.0 | [5] |
| sfGFP-Asn149pCNPhe | Partially buried | 2228.2 | 9.9 | - | [5] |
| sfGFP-Asp133pCNPhe | Solvent-exposed | 2236.1 | 12.5 | - | [5] |
| Spinach Ferredoxin (oxidized) | Near [2Fe-2S] cluster | ~2240 | - | - | [6] |
| Spinach Ferredoxin (reduced) | Near [2Fe-2S] cluster | ~2238-2239 | - | - | [6] |
Note: Data presented is for the L-isomer (p-cyanophenylalanine, pCNPhe) as a proxy for D-2-Cyanophenylalanine.
Visualizations
Experimental Workflow for Protein Labeling and 2D IR Spectroscopy
Caption: Workflow for preparing D-2-Cyanophenylalanine labeled proteins and subsequent 2D IR analysis.
2D IR Spectroscopy Principle
Caption: Energy level diagram illustrating the principle of 2D IR spectroscopy.
Interpreting 2D IR Spectral Changes
Caption: Logical flow for interpreting changes observed in 2D IR spectra.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein yield with D-2-Cyanophenylalanine | - Inefficient amber suppression.- Toxicity of the non-canonical amino acid. | - Optimize L-arabinose and IPTG concentrations.- Use a different E. coli strain.- Lower the growth temperature after induction. |
| No or weak 2D IR signal | - Low protein concentration.- Short vibrational lifetime of the probe. | - Concentrate the protein sample further.- Check for protein aggregation.- Ensure proper alignment of the spectrometer. |
| Broad, featureless 2D IR spectra | - High degree of conformational heterogeneity.- Fast spectral diffusion. | - Analyze the lineshape as a function of waiting time (Tw) to quantify dynamics.- Compare with spectra of the free amino acid in solution. |
| Overlapping signals from other protein components | - Probe's vibrational frequency is not in the transparent window. | - This is unlikely for the nitrile stretch of cyanophenylalanine, but ensure the buffer is fully exchanged to D₂O to remove the H₂O bending mode interference. |
Conclusion
The use of D-2-Cyanophenylalanine as a site-specific vibrational probe for 2D IR spectroscopy offers a powerful approach to unraveling the complex dynamics of proteins. By following the detailed protocols and considering the data analysis frameworks presented here, researchers can effectively employ this technique to gain novel insights into protein function, aiding in fundamental research and the development of new therapeutics.
References
- 1. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Dimensional IR Spectroscopy of Protein Dynamics Using Two Vibrational Labels: A Site-Specific Genetically Encoded Unnatural Amino Acid and an Active Site Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
Application Notes: D-2-Cyanophenylalanine as a Vibrational and Fluorescent Probe for Membrane Protein Dynamics
Introduction
D-2-Cyanophenylalanine (oCNF) is a non-canonical amino acid that serves as a powerful spectroscopic probe for investigating protein structure, dynamics, and local environments.[1][2] Its nitrile group (C≡N) possesses unique vibrational and fluorescent properties that are exquisitely sensitive to its surroundings, including local electric fields, hydrogen bonding, and solvent exposure.[3][4][5][6] When site-specifically incorporated into a membrane protein, oCNF acts as a minimally perturbative reporter, providing high-resolution insights into conformational changes, ligand binding, and interactions within the lipid bilayer. These characteristics make it an invaluable tool for researchers in structural biology, biophysics, and drug development.[1][7]
The primary analytical techniques used with cyanophenylalanine probes are Fourier Transform Infrared (FTIR) and Two-Dimensional Infrared (2D IR) spectroscopy, which monitor the nitrile stretching vibration.[8][9] Additionally, its intrinsic fluorescence provides a complementary method for studying protein dynamics and interactions.[10][11][12]
Core Principles: The Nitrile Group as a Spectroscopic Reporter
The utility of D-2-Cyanophenylalanine stems from the C≡N stretching vibration, which absorbs in a region of the infrared spectrum (typically ~2200-2240 cm⁻¹) that is free from interference from other biological molecules like proteins and lipids.[2][6] The precise frequency and lineshape of this absorption band are sensitive to the probe's local environment:
-
Solvation and Hydrogen Bonding: The C≡N stretching frequency shifts to a higher frequency (a blueshift) when it acts as a hydrogen bond acceptor in protic solvents like water.[6][13] The magnitude of this shift can indicate the degree of solvent exposure. For example, a shift of approximately 10 cm⁻¹ is observed when moving from a hydrophobic environment (like THF, approximating the protein interior) to water.[13]
-
Local Electric Fields (Vibrational Stark Effect): The nitrile bond is a sensitive probe of the local electrostatic field within a protein.[4][5] Changes in the local field, such as those caused by residue protonation, ligand binding, or conformational changes, alter the vibrational frequency of the C≡N bond. This phenomenon, known as the Vibrational Stark Effect (VSE), allows for the direct measurement of electric field changes at a specific site.[6]
-
Fluorescence Quenching: The fluorescence of cyanophenylalanine is sensitive to its environment and can be quenched by nearby amino acid residues such as tyrosine or histidine.[10][11][14] This property can be exploited to monitor conformational changes that bring the probe into proximity with a quenching residue, providing a sensitive reporter of structural dynamics like helix formation.[11][14]
Quantitative Spectroscopic Data
The following table summarizes key quantitative data for cyanophenylalanine probes gathered from various studies. While much of the literature focuses on the para-isomer (pCNF), the principles and approximate spectral regions are applicable to the ortho-isomer (oCNF).
| Parameter | Value | Context | Source |
| Vibrational Frequency (C≡N Stretch) | ~2233.0 cm⁻¹ | F27CNF DdHydABADT protein in as-isolated state. | [15] |
| ~2228 - 2230 cm⁻¹ | PheCN probe in various peptide analogs interacting with lipid bilayers. | [16] | |
| Shifts ~10 cm⁻¹ higher | When solvent is changed from THF (hydrophobic) to H₂O (hydrophilic). | [13] | |
| Fluorescence Quenching (Stern-Volmer Constants) | 39.8 M⁻¹ | Quenching by free neutral imidazole. | [11][14] |
| 22.1 M⁻¹ | Quenching by hydroxide ion. | [11][14] | |
| Vibrational Lifetime | Increased ~2-fold | For isotopically labeled p-(¹³C¹⁵N-cyano)phenylalanine compared to unlabeled. | [17] |
| 5.5 ± 0.2 ps | For the isonitrile (NC) stretching mode of isocyanoalanine in D₂O and DMF. | [18] | |
| Molar Extinction Coefficient (Fluorescence) | 850 M⁻¹ cm⁻¹ | For p-Cyanophenylalanine at 280 nm. | [12] |
Experimental Workflows and Methodologies
Site-Specific Incorporation of D-2-Cyanophenylalanine
The first critical step is the site-specific incorporation of the oCNF probe into the membrane protein of interest. This can be achieved through two primary methodologies: genetic code expansion via amber codon suppression or chemical synthesis.
Caption: Workflow for incorporating D-2-Cyanophenylalanine into proteins.
Spectroscopic Analysis of Labeled Membrane Proteins
Once the protein is labeled, it can be reconstituted into a suitable membrane mimic (e.g., liposomes, nanodiscs) and analyzed using IR or fluorescence spectroscopy to probe its dynamics.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, and cellular imaging of a cyan emitting fluorescent α-amino acid for live-cell protein imaging - American Chemical Society [acs.digitellinc.com]
- 8. Protein Dynamics by Two-Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The fluorescence and infrared absorption probe para-cyanophenylalanine: Effect of labeling on the behavior of different membrane-interacting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pr.ibs.re.kr [pr.ibs.re.kr]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Incorporation Efficiency of D-2-Cyanophenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low incorporation efficiency of D-2-Cyanophenylalanine and other D-amino acids in ribosomal protein synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing very low yields of our target protein when trying to incorporate D-2-Cyanophenylalanine. What are the primary reasons for this?
A1: Low incorporation efficiency of D-amino acids like D-2-Cyanophenylalanine is a known challenge in both in vivo and in vitro protein synthesis. The primary bottlenecks are:
-
Ribosomal Incompatibility: The peptidyltransferase center (PTC) of the ribosome is inherently optimized for L-amino acids and discriminates against D-amino acids, leading to poor peptide bond formation.[1][2][3]
-
Inefficient Orthogonal Translation System: The orthogonal aminoacyl-tRNA synthetase (aaRS) may not efficiently charge the suppressor tRNA with D-2-Cyanophenylalanine, or the charged tRNA may be a poor substrate for the elongation factor (EF-Tu).[4][5][6][7]
-
Competition with Release Factors: If you are using a stop codon (e.g., UAG) to encode D-2-Cyanophenylalanine, the suppressor tRNA must compete with release factors (e.g., RF1 for UAG) that promote translation termination.[7][8]
-
Cellular Environment (for in vivo systems): In living cells, challenges include the inefficient uptake of the D-amino acid, its potential toxicity, and degradation by cellular enzymes.[9][10]
Troubleshooting Steps:
-
Optimize the Orthogonal aaRS/tRNA Pair:
-
Consider a Cell-Free Protein Synthesis (CFPS) System:
-
Address Release Factor Competition:
-
Engineer the Ribosome:
Q2: Our mass spectrometry results show a high rate of truncated protein products. How can we improve full-length protein synthesis?
A2: A high proportion of truncated products strongly suggests that translation is terminating prematurely at the codon designated for D-2-Cyanophenylalanine. This is a classic issue of competition between the suppressor tRNA and release factors.
Troubleshooting Steps:
-
Use an RF1-Deficient E. coli Strain: For in vivo or E. coli extract-based CFPS, switching to a strain lacking RF1 can dramatically increase the yield of the full-length protein by eliminating competition at the UAG stop codon.[8][13]
-
Increase the Concentration of the Orthogonal Components: In a CFPS system, you can increase the concentration of the orthogonal aaRS and suppressor tRNA to favor the incorporation of D-2-Cyanophenylalanine over termination.[16]
-
Optimize Plasmid Ratios: When expressing in mammalian cells, optimizing the ratio of the expression plasmids for the protein of interest and the aaRS/tRNA can improve incorporation efficiency.[16]
-
Enhance Elongation Factor Affinity: The elongation factor EF-Tu can have a lower affinity for tRNAs charged with unnatural amino acids. Consider using an engineered EF-Tu with an enlarged binding pocket to improve its recognition of the D-2-Cyanophenylalanine-tRNA complex.[7]
Q3: Can we use a standard E. coli cell-free system for incorporating D-2-Cyanophenylalanine?
A3: While a standard E. coli CFPS system can be used, its efficiency for D-amino acid incorporation will likely be low.[2] For better results, the system should be modified.
Recommendations:
-
Use Extracts from Engineered Strains: Prepare the cell extract from an E. coli strain that has been engineered to lack release factor 1 (RF1).[13]
-
Supplement with Engineered Components: Add purified, engineered ribosomes with mutations in the 23S rRNA to the cell-free reaction.[1][14]
-
PURE System: For maximum control, consider using a PURE (Protein synthesis Using Recombinant Elements) system. This system is reconstituted from purified components, allowing you to precisely control the concentration of all factors and exclude competing endogenous components.[9][17]
Quantitative Data Summary
The following tables summarize quantitative data from studies on improving D-amino acid incorporation.
Table 1: Impact of Ribosome Mutations on D-Amino Acid Incorporation Efficiency in a Cell-Free System.
| 23S rRNA Sequence (positions 2447-2451) | D-Amino Acid | Target Protein & Position | Suppression Efficiency (%) | Reference |
| GAUAA (Wild-Type) | D-Phenylalanine | DHFR (Trp22) | Low (unsuccessful) | [2] |
| UGGCA | D-Phenylalanine | DHFR (Trp22) | 12 | [2] |
| UGGCA | D-Methionine | DHFR (Val10) | 23 | [2] |
| UUGU or UGGC | D-Phenylalanine | Reporter Protein | ~5-fold improvement over WT | [15] |
Suppression efficiency is relative to the synthesis of the wild-type protein.
Table 2: Substrate Selectivity of an Evolved Pyrrolysyl-tRNA Synthetase (PylRS) Mutant for D-Phenylalanine Analogs.
| PylRS Variant | D-Amino Acid Analog | UAG Suppression Efficiency (%) | Reference |
| DFRS2 | D-phenylalanine (DFA) | ~40 | [18] |
| DFRS2 | D-4-acetyl-phenylalanine | ~35 | [18] |
| DFRS2 | D-4-azido-phenylalanine | ~25 | [18] |
UAG translation efficiencies were obtained by normalizing the fluorescence of a reporter protein (sfGFP-27TAG) to that of the wild-type sfGFP.[18]
Experimental Protocols & Methodologies
Protocol 1: In Vitro Protein Synthesis with Engineered Ribosomes
This protocol outlines the key steps for a cell-free protein synthesis reaction aimed at incorporating a D-amino acid using ribosomes with engineered 23S rRNA.
-
Preparation of S30 Cell Extract:
-
Culture an E. coli strain engineered to overexpress a plasmid containing the mutated 23S rRNA gene.
-
Harvest cells during the mid-logarithmic growth phase.
-
Lyse the cells and prepare the S30 extract by centrifugation to remove cell debris.[1]
-
-
Preparation of Aminoacyl-tRNA:
-
Chemically acylate a suppressor tRNA (e.g., tRNACUA) with D-2-Cyanophenylalanine.
-
Purify the acylated tRNA to remove uncharged tRNA and free amino acid.
-
-
Cell-Free Protein Synthesis Reaction:
-
Combine the S30 extract with a buffer containing ATP, GTP, an energy regenerating system (e.g., creatine phosphate and creatine kinase), the 19 natural L-amino acids, and the template DNA or mRNA encoding the target protein with an in-frame amber (UAG) codon at the desired incorporation site.
-
Add the purified D-2-Cyanophenylalanine-tRNACUA to the reaction mixture.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Analysis of Protein Product:
-
Analyze the reaction products by SDS-PAGE and autoradiography (if using a radiolabeled amino acid) or Western blotting to determine the yield of the full-length protein.
-
Confirm the incorporation of D-2-Cyanophenylalanine using mass spectrometry.
-
Protocol 2: Directed Evolution of an Orthogonal Aminoacyl-tRNA Synthetase
This protocol describes a general workflow for evolving an aaRS to improve its activity for a D-amino acid.
-
Library Creation:
-
Create a library of mutant aaRS genes by error-prone PCR or by targeting specific residues in the amino acid binding site for randomization.
-
Clone the library into a plasmid.
-
-
Selection System:
-
Use a bacterial strain that contains a reporter gene with an in-frame amber stop codon (UAG). The reporter gene product should confer a selectable advantage (e.g., antibiotic resistance or cell survival).
-
Transform the bacterial strain with the aaRS mutant library plasmid and a plasmid encoding the cognate orthogonal tRNA.
-
-
Positive Selection:
-
Grow the transformed cells on a medium containing the D-amino acid and the selective agent (e.g., antibiotic).
-
Only cells expressing an active aaRS mutant that can incorporate the D-amino acid in response to the UAG codon will survive and grow.
-
-
Negative Selection (Optional but Recommended):
-
To ensure the evolved aaRS does not recognize natural amino acids, perform a negative selection step. This often involves a toxic reporter gene that, when expressed, kills the cell.
-
Grow the surviving colonies from the positive selection in the absence of the D-amino acid. Cells with aaRS mutants that incorporate a natural amino acid will express the toxic reporter and be eliminated.
-
-
Characterization of Evolved Synthetases:
-
Isolate plasmids from the surviving colonies.
-
Sequence the aaRS genes to identify beneficial mutations.
-
Characterize the kinetic parameters (kcat, KM) of the evolved synthetases to quantify the improvement in activity and specificity.
-
Visualizations
References
- 1. arep.med.harvard.edu [arep.med.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Rational design of the genetic code expansion toolkit for in vivo encoding of D-amino acids [frontiersin.org]
- 11. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-free protein synthesis - Wikipedia [en.wikipedia.org]
- 13. "Cell-free protein synthesis from genomically recoded bacteria enables " by Rey W. Martin, Benjamin J. Des Soye et al. [repository.lsu.edu]
- 14. Enhanced D-amino acid incorporation into protein by modified ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peptide Aggregation with D-2-Cyanophenylalanine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically when incorporating the unnatural amino acid D-2-Cyanophenylalanine (D-2-Cnf). The following resources are designed to help you troubleshoot common issues and provide a deeper understanding of the factors at play.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues encountered during the synthesis and handling of peptides containing D-2-Cyanophenylalanine.
Q1: My peptide containing D-2-Cyanophenylalanine is showing poor solubility and aggregation during synthesis. What are the likely causes?
A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is a common challenge, particularly with hydrophobic sequences.[1][2] The incorporation of D-2-Cyanophenylalanine can influence aggregation in several ways:
-
Hydrophobicity: The phenyl ring of D-2-Cnf contributes to the overall hydrophobicity of the peptide, which can promote self-assembly to minimize contact with polar solvents.[3]
-
Aromatic Interactions: Aromatic residues like phenylalanine are known to promote aggregation through π-π stacking interactions between the phenyl rings.[4][5][6] The electronic properties of the cyano group can modulate these interactions, though its precise effect on aggregation propensity is sequence-dependent.
-
Secondary Structure Disruption: The presence of a D-amino acid in a sequence of L-amino acids can disrupt the formation of stable secondary structures like β-sheets, which are often precursors to aggregation.[4][7][8] This can sometimes mitigate aggregation.[9]
Q2: How can I improve the solubility of my D-2-Cyanophenylalanine-containing peptide during and after synthesis?
A2: Improving solubility requires a systematic approach. Consider the following strategies:
-
Solvent Choice: For hydrophobic peptides, standard solvents like dimethylformamide (DMF) may not be sufficient to prevent aggregation. Consider using stronger, more disruptive solvents or solvent mixtures. A "magic mixture" of DCM/DMF/NMP (1:1:1) has been shown to be effective for synthesizing hydrophobic peptides.[10] For solubilizing the final peptide, start with a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add your aqueous buffer.[11]
-
Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the coupling and deprotection steps can help disrupt hydrogen bonding and prevent interchain aggregation on the resin.
-
Elevated Temperature: Performing coupling reactions at a higher temperature can sometimes overcome aggregation-related synthetic difficulties.
Q3: I am observing incomplete coupling reactions specifically at or after the D-2-Cyanophenylalanine residue. How can I troubleshoot this?
A3: Incomplete couplings are often a direct consequence of peptide aggregation on the solid support, which hinders the access of reagents to the reactive sites.[12] To address this:
-
Double Coupling: Perform a second coupling step for the amino acid following D-2-Cnf to ensure the reaction goes to completion.
-
More Efficient Coupling Reagents: Switch to more potent activating reagents like HATU or HCTU, which can enhance coupling efficiency for difficult sequences.[13]
-
Monitor Coupling Completion: Use a qualitative test like the Kaiser test to check for the presence of free amines after the coupling step. A positive result indicates an incomplete reaction that needs to be addressed before proceeding.[12]
Q4: Can the cyano group on D-2-Cyanophenylalanine cause side reactions during peptide synthesis?
A4: The nitrile group is generally stable under standard SPPS conditions.[14] However, it is a polar functional group that can engage in hydrogen bonding with backbone amides, potentially influencing the peptide's conformation.[15][16] While direct side reactions involving the cyano group are not commonly reported, it's crucial to use standard cleavage cocktails with scavengers (e.g., TFA/TIS/water) to protect other sensitive residues in your peptide from modification.
Q5: How can I monitor the aggregation of my D-2-Cyanophenylalanine peptide?
A5: D-2-Cyanophenylalanine's intrinsic fluorescence makes it a useful probe for monitoring aggregation.[17][18]
-
Fluorescence Spectroscopy: The fluorescence of cyanophenylalanine is sensitive to its local environment.[18] A change in the fluorescence emission spectrum (e.g., a shift in wavelength or a change in intensity) can indicate a change in the peptide's aggregation state. Aggregation often leads to fluorescence quenching.
-
Thioflavin T (ThT) Assay: This is a standard method for detecting the formation of amyloid-like fibrils. ThT dye binds to β-sheet structures and exhibits a characteristic increase in fluorescence.[2]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size, allowing for the quantification of monomers, oligomers, and larger aggregates.[2]
Data Presentation
The following table summarizes the hypothesized effects of substituting a canonical L-Phenylalanine (L-Phe) with D-2-Cyanophenylalanine (D-2-Cnf) on peptide properties relevant to aggregation. Direct comparative quantitative data is scarce in the literature; therefore, these points are based on established principles of peptide chemistry.
| Property | L-Phenylalanine (L-Phe) | D-2-Cyanophenylalanine (D-2-Cnf) | Rationale & Citations |
| Hydrophobicity | High | High | Both possess a phenyl ring, a major contributor to hydrophobicity.[3] |
| Propensity for β-sheet formation | Can contribute to β-sheet structures | Can act as a β-sheet breaker | D-amino acids disrupt the regular hydrogen bonding patterns of L-peptide backbones.[4][7][8][9] |
| Aromatic Interactions | Promotes π-π stacking, often leading to aggregation. | The cyano group's electron-withdrawing nature can alter the electronics of the phenyl ring, potentially modifying π-π stacking interactions. | Aromatic residues are known to be involved in aggregation.[4][5][6] The nitrile group can form hydrogen bonds with the peptide backbone.[15][16] |
| Solubility in Polar Solvents | Generally low for peptides rich in Phe. | May be slightly enhanced due to the polar cyano group, but overall hydrophobicity is still a major factor. | The nitrile group is polar and can interact with water.[15] |
| Use as an Intrinsic Probe | Not fluorescent. | Fluorescent, with emission sensitive to the local environment. | The cyano group confers fluorescence properties.[17][18] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a D-2-Cyanophenylalanine-Containing Peptide
This protocol outlines a general procedure for manual Fmoc-based solid-phase peptide synthesis, with special considerations for "difficult" sequences that may be prone to aggregation.
Workflow for SPPS of D-2-Cnf Peptides
Caption: Workflow for SPPS of D-2-Cnf containing peptides.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-2-Cyanophenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU/HATU
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), HBTU/HATU (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours. For D-2-Cyanophenylalanine and subsequent residues, consider a double coupling by repeating this step.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Kaiser Test: Take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), repeat the coupling step.[12]
-
Repeat Cycles: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This protocol describes a method to monitor the fibrillization of a D-2-Cyanophenylalanine-containing peptide.
Workflow for ThT Aggregation Assay
Caption: Workflow for Thioflavin T (ThT) aggregation assay.
Materials:
-
Lyophilized D-2-Cyanophenylalanine-containing peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare Peptide Stock Solution: Dissolve the peptide in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution. Determine the concentration using UV-Vis spectrophotometry.
-
Prepare ThT Stock Solution: Prepare a stock solution of ThT in the assay buffer.
-
Set Up Reaction: In a 96-well plate, add the assay buffer, ThT stock solution (final concentration typically 10-20 µM), and the peptide stock solution to achieve the desired final peptide concentration. Include control wells with no peptide.
-
Incubation: Incubate the plate at 37°C with intermittent shaking in the plate reader.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm.[2]
-
Data Analysis: Plot the fluorescence intensity as a function of time to generate aggregation kinetic curves.
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting peptide aggregation during SPPS can be visualized as a logical workflow.
Troubleshooting Logic for Peptide Aggregation in SPPS
Caption: Logical workflow for troubleshooting peptide aggregation during SPPS.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Role of Aromatic Side Chains in Amyloid β-Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of short peptides with aromatic amino acid residues on aggregation properties of serum amyloid A and its fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-Amino Acid Pseudopeptides as Potential Amyloid-Beta Aggregation Inhibitors | MDPI [mdpi.com]
- 9. Beta-sheet breaker peptide inhibitor of Alzheimer's amyloidogenesis with increased blood-brain barrier permeability and resistance to proteolytic degradation in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Study Protein Folding and Aggregation Using Nonnatural Amino Acid p-Cyanophenylalanine as a Sensitive Optical Probe | Springer Nature Experiments [experiments.springernature.com]
- 18. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during D-2-Cyanophenylalanine peptide synthesis
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the incorporation of D-2-Cyanophenylalanine (D-2-Cpf).
Frequently Asked Questions (FAQs)
Q1: Is the side-chain cyano group of D-2-Cyanophenylalanine stable during standard Fmoc-SPPS conditions?
The cyanophenylalanine side chain is generally stable under standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) and during final cleavage with Trifluoroacetic acid (TFA).[1] The cyano group is not typically susceptible to the basic conditions required for Fmoc removal or the strong acidic conditions of cleavage. However, prolonged exposure to harsh conditions should be avoided as a general precaution for any non-standard amino acid.
Q2: What are the main challenges when incorporating D-2-Cyanophenylalanine?
The primary challenge is steric hindrance. The ortho-position of the cyano group on the phenyl ring makes D-2-Cyanophenylalanine a sterically hindered amino acid.[2] This bulkiness can significantly slow down the reaction rate and lead to incomplete coupling, resulting in deletion sequences ([n-1]) in the final peptide product. A secondary challenge is the potential for intramolecular side reactions, although this is less commonly reported than poor coupling efficiency.
Q3: Which coupling reagents are recommended for D-2-Cyanophenylalanine?
For sterically hindered amino acids like D-2-Cpf, standard carbodiimide reagents (DCC, DIC) are often insufficient. High-reactivity uronium/aminium or phosphonium salt-based coupling reagents are strongly recommended to achieve high coupling efficiency.[2][3][4]
-
Recommended Reagents: HATU, HBTU, HCTU, PyAOP, PyBOP, and COMU.
-
Additives: The use of additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended to enhance reactivity and suppress racemization.[2]
Q4: Is racemization a significant risk with Fmoc-D-2-Cyanophenylalanine?
Racemization can be a concern with any amino acid during activation and coupling.[3] For D-amino acids, this would result in the unwanted incorporation of the L-isomer. The risk is elevated with sterically hindered residues that may require longer activation or coupling times. To minimize this risk:
-
Use a coupling reagent known for low racemization, such as HATU or COMU.[2]
-
Avoid prolonged pre-activation times.
-
Use a non-coordinating base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine in stoichiometric amounts.
Q5: Can I use a standard TFA cleavage cocktail for peptides containing D-2-Cyanophenylalanine?
Yes, a standard TFA-based cleavage cocktail is generally effective and appropriate. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) .[1] The TIS acts as a scavenger to quench reactive cationic species generated from other side-chain protecting groups, which is crucial for preventing modification of sensitive residues. The cyano group itself is stable to this cocktail.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of peptides containing D-2-Cyanophenylalanine.
Problem 1: Low Coupling Efficiency & Deletion Sequences
-
Symptom: HPLC/MS analysis of the crude peptide shows a significant peak corresponding to the [n-1] deletion sequence of D-2-Cpf.
-
Potential Cause: Incomplete coupling reaction due to the steric hindrance of the D-2-Cpf residue.
-
Troubleshooting & Prevention:
-
Optimize Coupling Protocol:
-
Double Couple: Perform the coupling step twice before proceeding to the next Fmoc deprotection.
-
Extend Coupling Time: Increase the reaction time for the D-2-Cpf coupling step (e.g., from 1 hour to 2-4 hours).
-
Increase Reagent Equivalents: Use a higher excess of the Fmoc-D-2-Cpf amino acid and coupling reagents (e.g., 3-5 equivalents).
-
-
Use High-Activity Reagents: Switch to a more powerful coupling reagent combination, as detailed in the data table below.
-
Monitor the Reaction: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads after the coupling step. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.
-
Problem 2: Unexpected Mass in Final Peptide
-
Symptom: Mass spectrometry reveals unexpected adducts or modifications to the peptide mass.
-
Potential Causes & Solutions:
-
Mass +1 Da (Hydrolysis of Cyano Group):
-
Cause: The cyano group (-C≡N) may be hydrolyzed to a primary amide (-CONH2) during repeated exposure to reagents or during final cleavage/workup, although this is rare under standard conditions.
-
Solution: Ensure anhydrous conditions during synthesis and minimize the final cleavage time. Use fresh, high-quality reagents.
-
-
Intramolecular Cyclization (Mass -17 Da, loss of NH₃):
-
Cause: The ortho-cyano group could potentially react with the N-terminal α-amino group of the peptide in an intramolecular cyclization, especially after Fmoc deprotection. This reaction is known to occur with N-terminal cysteines and 2-cyanopyridylalanine.[5] While less likely with a cyanophenyl group, it remains a possibility, leading to a cyclic imino-lactam structure and the loss of ammonia.
-
Solution: Ensure immediate coupling of the next amino acid after deprotection of the D-2-Cpf residue to minimize the time the free amine is available for potential side reactions.
-
-
Data Presentation
Table 1: Recommended Coupling Reagent Combinations for D-2-Cyanophenylalanine
| Coupling Reagent | Additive (1 equiv.) | Base (2-3 equiv.) | Solvent | Key Advantages |
| HATU (1 equiv.) | None (HOAt is intrinsic) | DIPEA or Collidine | DMF/NMP | High reactivity, fast kinetics, low racemization.[2][6] |
| HCTU (1 equiv.) | None (6-Cl-HOBt is intrinsic) | DIPEA or Collidine | DMF/NMP | More cost-effective than HATU with excellent reactivity. |
| PyAOP (1 equiv.) | None (HOAt is intrinsic) | DIPEA or Collidine | DMF/NMP | Highly effective phosphonium salt for sterically hindered couplings.[6] |
| COMU (1 equiv.) | None (Oxyma is intrinsic) | DIPEA or Collidine | DMF/NMP | High solubility and reactivity; byproducts are water-soluble.[2] |
| DIC (1 equiv.) | OxymaPure® or HOAt (1 equiv.) | DIPEA (1 equiv.) | DMF/NMP | Improved performance over DIC alone; suppresses racemization.[4] |
Note: Equivalents are relative to the resin loading.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-D-2-Cyanophenylalanine
This protocol is recommended for incorporating the sterically hindered D-2-Cpf residue.
-
Resin Preparation: After the deprotection of the previous amino acid, wash the peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Mixture: In a separate vessel, pre-activate a solution containing:
-
Fmoc-D-2-Cyanophenylalanine-OH (4 equivalents)
-
HATU (3.9 equivalents)
-
DMF or NMP as solvent
-
-
Coupling Reaction:
-
Add DIPEA or Collidine (8 equivalents) to the resin, agitate for 1 minute.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring: Perform a Kaiser test. If the test is positive, repeat steps 2 and 3 (double coupling).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin extensively with DMF (5 times) to prepare for the next deprotection step.
Visualizations
References
Addressing photobleaching of D-2-Cyanophenylalanine in fluorescence microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-2-Cyanophenylalanine (D-2-CPA) as a fluorescent probe in microscopy.
Troubleshooting Guide: Addressing Photobleaching of D-2-CPA
Photobleaching, the irreversible loss of fluorescence upon light exposure, is a critical issue in fluorescence microscopy that can compromise data quality and experimental outcomes.[1][2] This guide provides a systematic approach to diagnosing and mitigating photobleaching when working with D-2-CPA.
Issue 1: Rapid Loss of D-2-CPA Fluorescence Signal During Imaging
This is a classic sign of photobleaching, where the fluorophore is being damaged by the excitation light faster than data can be acquired.
| Potential Cause | Recommended Solution |
| Excessive Illumination Intensity | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.[3] |
| Long Exposure Times | Use the shortest possible camera exposure time or pixel dwell time for confocal microscopy.[3] |
| Sub-optimal Wavelength | Ensure you are using an appropriate excitation wavelength for D-2-CPA, typically around 275-280 nm.[4] |
| High Numerical Aperture (NA) Objective | While high NA objectives are excellent for light collection, they also focus the excitation light more intensely. If photobleaching is severe, consider using a slightly lower NA objective if your resolution requirements permit. |
| Continuous Exposure | Minimize the sample's exposure to light by only illuminating when acquiring an image. Use transmitted light for focusing whenever possible.[2] |
Issue 2: Low Initial D-2-CPA Fluorescence Signal
A weak initial signal can exacerbate the perceived effects of photobleaching.
| Potential Cause | Recommended Solution |
| Environmental Quenching | The fluorescence of D-2-CPA is sensitive to its local environment. Proximity to certain amino acid residues, particularly Tryptophan (Trp) and Tyrosine (Tyr), can quench its fluorescence through Förster Resonance Energy Transfer (FRET).[5][6] Consider the protein structure when selecting the labeling site. |
| pH Sensitivity | The protonation state of the N-terminal amino group can affect D-2-CPA's fluorescence quantum yield, especially when it is located near the N-terminus of a peptide.[1][7] Ensure your buffer system maintains a stable and optimal pH. |
| Solvent Effects | The fluorescence quantum yield of D-2-CPA is influenced by the solvent's hydrogen-bonding capacity. Dehydration or a non-polar environment can lead to a decrease in fluorescence intensity.[8] |
| Low Incorporation Efficiency | Verify the successful and efficient incorporation of D-2-CPA into your protein of interest using mass spectrometry. |
Issue 3: Inconsistent Fluorescence Intensity Across the Sample or Over Time
This can be due to a combination of photobleaching and other factors.
| Potential Cause | Recommended Solution |
| Lack of Antifade Reagent | The use of an antifade reagent in the mounting medium is crucial for reducing photobleaching by scavenging reactive oxygen species.[9] |
| Inappropriate Antifade Reagent | While specific comparative data for D-2-CPA is limited, common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo[2.2.2]octane (DABCO). The choice may require empirical testing for your specific sample. |
| Sample Movement | For live-cell imaging, cellular movement can be misinterpreted as signal loss. Use appropriate cell immobilization techniques. |
| Autofluorescence | Background fluorescence from the sample or medium can interfere with the D-2-CPA signal. Acquire images of unlabeled control samples to assess the level of autofluorescence. |
Frequently Asked Questions (FAQs)
Q1: What is D-2-Cyanophenylalanine and why is it used in fluorescence microscopy?
D-2-Cyanophenylalanine (p-cyanophenylalanine or D-2-CPA) is a non-natural amino acid that is intrinsically fluorescent.[8] Its small size allows it to be incorporated into proteins with minimal structural perturbation, making it a valuable probe for studying protein conformation, dynamics, and interactions in live cells and fixed samples.[4][10]
Q2: What are the key photophysical properties of D-2-CPA?
The fluorescence of D-2-CPA is characterized by an excitation maximum around 275-280 nm and an emission maximum around 295 nm.[4] Its fluorescence quantum yield and lifetime are sensitive to the local environment, particularly hydrogen bonding.[8]
Q3: What causes the photobleaching of D-2-CPA?
Like other fluorophores, photobleaching of D-2-CPA occurs when the molecule is irreversibly damaged after repeated cycles of excitation and emission, often involving reactions with molecular oxygen in the excited state.[1][2]
Q4: How can I minimize photobleaching of D-2-CPA during my experiment?
To minimize photobleaching, you should:
-
Reduce illumination intensity and exposure time. [3]
-
Use an appropriate antifade reagent in your mounting medium. [9]
-
Image only when necessary, using transmitted light for focusing. [2]
-
Choose imaging conditions and hardware that maximize signal detection efficiency.
Q5: Are there specific amino acid residues that I should avoid placing near D-2-CPA?
Yes, placing D-2-CPA in close proximity to Tyrosine (Tyr) can lead to significant fluorescence quenching via FRET.[5][6] Other residues like Histidine (His), Methionine (Met), and Cysteine (Cys) can also quench D-2-CPA fluorescence to varying degrees.[4][6]
Q6: Is the fluorescence of D-2-CPA sensitive to pH?
The fluorescence of D-2-CPA can be quenched by a deprotonated N-terminal amino group.[1][7] Therefore, if D-2-CPA is positioned near the N-terminus of a peptide or protein, its fluorescence intensity may be pH-dependent.
Data Presentation
Table 1: Photophysical Properties of D-2-Cyanophenylalanine (p-CN-Phe) in Various Solvents [8]
| Solvent | Refractive Index (η) | Kamlet-Taft α Parameter | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| Water | 1.333 | 1.17 | 0.11 | 7.0 |
| Methanol | 1.329 | 0.98 | 0.12 | 6.5 |
| Ethanol | 1.361 | 0.86 | 0.11 | 6.0 |
| 1-Propanol | 1.385 | 0.84 | 0.10 | 5.8 |
| 2-Propanol | 1.377 | 0.76 | 0.09 | 5.2 |
| 1-Butanol | 1.399 | 0.84 | 0.10 | 5.7 |
| Formamide | 1.448 | 0.71 | 0.08 | 4.8 |
| Acetonitrile | 1.344 | 0.19 | 0.04 | 4.4 |
| Tetrahydrofuran | 1.407 | 0.00 | 0.04 | 4.4 |
Experimental Protocols
Protocol 1: General Workflow for Site-Specific Incorporation of D-2-CPA into Proteins
This protocol outlines the general steps for incorporating D-2-CPA into a protein of interest at a specific site using amber suppression technology.
-
Plasmid Preparation: Obtain or generate two plasmids:
-
An expression vector containing the gene for your protein of interest with an amber stop codon (TAG) at the desired incorporation site.
-
A plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNACUA) that is specific for D-2-CPA.
-
-
Transformation: Co-transform competent E. coli cells with both plasmids.
-
Cell Culture and Induction:
-
Grow the transformed cells in a suitable medium (e.g., minimal medium) to mid-log phase.
-
Supplement the medium with D-2-Cyanophenylalanine.
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
-
Protein Purification: Harvest the cells, lyse them, and purify the D-2-CPA-containing protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Verification: Confirm the successful incorporation of D-2-CPA at the specified site using mass spectrometry.
Protocol 2: Sample Preparation and Imaging to Minimize D-2-CPA Photobleaching
This protocol provides a set of best practices for preparing and imaging samples containing D-2-CPA-labeled proteins to minimize photobleaching.
-
Sample Mounting:
-
For fixed cells or tissues, use a mounting medium containing an antifade reagent. Common choices include those with n-Propyl gallate (NPG) or 1,4-Diazabicyclo[2.2.2]octane (DABCO).
-
For live-cell imaging, consider using an imaging medium with reduced phototoxicity and potentially an oxygen scavenging system.
-
-
Microscope Setup:
-
Use a fluorescence microscope equipped with a sensitive detector (e.g., an EMCCD or sCMOS camera) to allow for shorter exposure times.
-
Ensure the excitation light path is well-aligned and uses a bandpass filter appropriate for D-2-CPA (e.g., 280/20 nm).
-
Use an emission filter that effectively isolates the D-2-CPA fluorescence (e.g., 310/20 nm).
-
-
Image Acquisition Parameters:
-
Excitation Intensity: Start with the lowest possible laser power or lamp intensity.
-
Exposure Time: Use the shortest exposure time that provides a clear signal above background.
-
Binning: If necessary, use camera binning to improve the signal-to-noise ratio, which can allow for a reduction in exposure time or excitation intensity.
-
Time-Lapse Imaging: For dynamic studies, use the longest possible interval between frames that still captures the biological process of interest.
-
-
Imaging Procedure:
-
Locate the region of interest using transmitted light (e.g., DIC or phase contrast).
-
Switch to fluorescence illumination only for the final image acquisition.
-
If multiple images are needed from the same sample, move to a fresh field of view for each acquisition to avoid imaging previously illuminated areas.
-
For quantitative studies, it is advisable to create a photobleaching curve by imaging a control sample over time to correct for fluorescence loss.[2]
-
Visualizations
Caption: Experimental workflow for imaging D-2-CPA labeled proteins.
Caption: Troubleshooting logic for D-2-CPA photobleaching.
References
- 1. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emsdiasum.com [emsdiasum.com]
- 10. pubs.acs.org [pubs.acs.org]
Strategies to reduce background signal in D-2-Cyanophenylalanine IR spectroscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-2-Cyanophenylalanine (D-2-CN-Phe) in infrared (IR) spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background signals and obtain high-quality spectra.
Troubleshooting Guides
High background signal or a sloping baseline can obscure the characteristic nitrile (C≡N) stretching vibration of D-2-CN-Phe, which typically appears in the 2220-2260 cm⁻¹ region. This guide addresses common issues and provides step-by-step solutions.
Issue 1: Sloping or Curved Baseline
A non-flat baseline is one of the most common issues in IR spectroscopy, making accurate peak identification and quantification difficult.
Possible Causes:
-
Light Scattering: Particularly prevalent in solid samples, where particle size is larger than the IR wavelength, causing the Christiansen effect.[1][2]
-
Instrumental Drift: Temperature fluctuations or optical misalignment can cause the baseline to shift.[3]
-
Strongly Absorbing Samples: Highly concentrated samples can lead to baseline distortion.
Solutions:
-
Optimize Sample Preparation (for solid D-2-CN-Phe):
-
Reduce Particle Size: The key to minimizing scattering is to grind the sample into particles smaller than the wavelength of the IR light.[1] A detailed protocol for preparing KBr pellets is provided below.
-
Ensure Uniform Dispersion: A homogenous mixture of the sample within the matrix (e.g., KBr) is crucial for a flat baseline.[4]
-
-
Apply Post-Acquisition Baseline Correction:
-
Most spectroscopy software includes baseline correction algorithms. Common methods include polynomial fitting and iterative averaging.[5][6][7]
-
Procedure:
-
Open your acquired spectrum in the analysis software.
-
Navigate to the baseline correction tool.
-
Select a correction method (e.g., polynomial fit).
-
Define the baseline points by selecting regions of the spectrum where no sample absorption is expected.
-
Apply the correction and evaluate the result. Manual adjustment of the baseline points may be necessary for optimal results.[6]
-
-
Issue 2: Sharp, Unwanted Peaks in the Spectrum
The presence of sharp, distinct peaks unrelated to D-2-CN-Phe can interfere with data interpretation.
Possible Cause:
-
Atmospheric Interference: Water vapor (H₂O) and carbon dioxide (CO₂) in the atmosphere have strong IR absorption bands that can contaminate your spectrum. H₂O peaks typically appear around 3900-3500 cm⁻¹ and 1800-1300 cm⁻¹, while CO₂ shows a characteristic sharp doublet around 2360 cm⁻¹ and a peak near 670 cm⁻¹.[8][9]
Solutions:
-
Purge the Spectrometer:
-
Continuously purge the sample and optical compartments of the FTIR instrument with a dry, inert gas like nitrogen (N₂) or dry air to displace H₂O and CO₂.
-
-
Use Software-Based Atmospheric Compensation:
-
Modern FTIR software often includes algorithms to subtract the spectral contributions of H₂O and CO₂.[9]
-
General Procedure:
-
Acquire your sample spectrum.
-
In the software, locate the "Atmospheric Correction" or "Atmospheric Compensation" tool.
-
The software will use a reference spectrum of the atmosphere to subtract the interfering peaks from your sample spectrum.[9] Some methods involve using two sequentially recorded sample spectra to generate a correction spectrum.[10]
-
-
Issue 3: Negative or "Inverted" Peaks in the Spectrum
Negative-going peaks are a clear indicator of an issue with the background reference spectrum.
Possible Causes:
-
Improper Solvent Subtraction: When analyzing D-2-CN-Phe in solution, incorrect subtraction of the solvent spectrum can lead to negative peaks. This can happen if the path length or solvent concentration changes between the background and sample measurements.[11]
-
Contaminated ATR Crystal: If using an Attenuated Total Reflectance (ATR) accessory, a dirty crystal during the background scan will result in negative peaks in the sample spectrum.
Solutions:
-
Perform Accurate Solvent Subtraction:
-
A detailed protocol for solvent subtraction is provided below. The key is to use the same cell and maintain consistent conditions for both the solvent (background) and sample scans.
-
-
Ensure a Clean ATR Crystal:
-
Procedure for ATR:
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
Record the background spectrum with the clean, empty crystal.
-
Place the D-2-CN-Phe sample on the crystal, ensure good contact, and acquire the sample spectrum.
-
-
Experimental Protocols
Protocol 1: Preparation of KBr Pellets for Solid D-2-CN-Phe
This method is designed to minimize light scattering and moisture contamination.
Materials:
-
D-2-Cyanophenylalanine
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2-3 hours and stored in a desiccator.[2]
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
Vacuum pump (optional, but recommended)
Procedure:
-
Weighing: Weigh approximately 1-2 mg of D-2-CN-Phe and 200-250 mg of dry KBr.[4]
-
Grinding: First, grind the D-2-CN-Phe in the agate mortar to a very fine powder. Then, add the KBr and gently but thoroughly mix with the sample. The goal is uniform dispersion, not further grinding of the KBr.[1]
-
Loading the Die: Transfer the homogenous powder mixture into the pellet die.
-
Pressing:
-
Inspection: Carefully remove the die and eject the pellet. A good pellet should be thin and transparent. An opaque or cloudy pellet indicates poor grinding or moisture contamination and will lead to a sloping baseline.
Protocol 2: Solvent Subtraction for D-2-CN-Phe in Solution
This protocol outlines the steps for accurately subtracting the solvent spectrum.
Materials:
-
D-2-Cyanophenylalanine solution
-
Pure solvent used to dissolve the sample
-
Liquid transmission cell (e.g., with CaF₂ or NaCl windows)
-
Syringes for filling the cell
Procedure:
-
Acquire Background Spectrum:
-
Thoroughly clean and dry the liquid transmission cell.
-
Fill the cell with the pure solvent.
-
Place the cell in the spectrometer and acquire the background spectrum.
-
-
Acquire Sample Spectrum:
-
Without moving the cell, carefully empty and dry it.
-
Fill the cell with the D-2-CN-Phe solution.
-
Place the cell back in the same position in the spectrometer and acquire the sample spectrum.
-
-
Perform Spectral Subtraction:
-
Use the spectroscopy software's subtraction tool.[12]
-
Select the sample spectrum and the solvent (background) spectrum.
-
The software will subtract the solvent absorbance from the sample absorbance.
-
You may need to adjust a "subtraction factor" to account for the displacement of solvent by the solute (the solvent exclusion effect).[11] Adjust the factor until the solvent peaks are minimally present in the resulting spectrum, avoiding "over-subtraction" which creates negative peaks.
-
Quantitative Data Summary
While the exact reduction in background signal is highly dependent on the specific instrument, sample, and experimental conditions, the following table provides a qualitative and estimated quantitative comparison of the effectiveness of different background reduction strategies.
| Strategy | Primary Target | Estimated Effectiveness (Signal-to-Noise Improvement) | Key Considerations |
| Proper Sample Preparation | Light Scattering, Baseline Slope | ★★★★★ | Crucial for solid samples. Requires careful grinding and drying.[1][4] |
| Atmospheric Compensation | H₂O and CO₂ Peaks | ★★★★☆ | Essential for high-resolution work or when sample peaks overlap with atmospheric bands.[9] |
| Solvent Subtraction | Solvent Absorption Bands | ★★★★☆ | Critical for solution-phase measurements. Requires careful control of conditions.[11] |
| Baseline Correction | Baseline Slope/Drift | ★★★☆☆ | A post-processing tool; does not remove the source of the noise but corrects the appearance.[5][6] |
Effectiveness is rated on a scale of 1 to 5 stars, with 5 being the most effective.
Frequently Asked Questions (FAQs)
Q1: Why is my baseline still sloped after making a KBr pellet? A1: This is likely due to the Christiansen effect, which is caused by light scattering.[1][2] The primary reason is that the particle size of your D-2-CN-Phe is still too large. Try grinding the sample more finely before mixing it with the KBr. Another possibility is non-uniform mixing of the sample and KBr.
Q2: I see a broad absorption band around 3400 cm⁻¹. What is it? A2: A broad peak in this region is characteristic of the O-H stretching vibration from water. This indicates that your KBr or sample was not sufficiently dry. Ensure you are using properly dried KBr stored in a desiccator and minimize the sample's exposure to the atmosphere during pellet preparation.[4]
Q3: Can I use baseline correction to fix atmospheric peaks? A3: While baseline correction can help to flatten the overall baseline, it is not the appropriate tool for removing sharp, well-defined peaks from atmospheric H₂O and CO₂. For this, you should use the atmospheric compensation/correction feature in your software or purge the instrument with dry gas.[9]
Q4: My solvent has strong absorptions that overlap with my D-2-CN-Phe nitrile peak. What should I do? A4: The best approach is to choose a solvent that is transparent in the region of interest (around 2220-2260 cm⁻¹). If this is not possible, you will need to perform a very careful solvent subtraction. You may need to use a shorter pathlength cell to prevent the solvent peaks from completely absorbing the IR beam.
Visualizations
Caption: General workflow for obtaining a high-quality IR spectrum.
Caption: Troubleshooting logic for common IR spectroscopy issues.
References
- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 2. What Are The Disadvantages Associated With The Kbr Technique? Avoid Common Errors In Ir Spectroscopy - Kintek Solution [kindle-tech.com]
- 3. How to Correct Baseline in FTIR for Accurate Results [eureka.patsnap.com]
- 4. scienceijsar.com [scienceijsar.com]
- 5. Study on baseline correction methods for the Fourier transform infrared spectra with different signal-to-noise ratios [opg.optica.org]
- 6. peakspectroscopy.com [peakspectroscopy.com]
- 7. Study on baseline correction methods for the Fourier transform infrared spectra with different signal-to-noise ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Algorithms Used for Data Processing in FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. essentialftir.com [essentialftir.com]
Technical Support Center: Fmoc-Deprotection of D-2-Cyanophenylalanine Containing Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fmoc-deprotection during the synthesis of peptides containing D-2-Cyanophenylalanine.
Frequently Asked Questions (FAQs)
Q1: Is the D-2-cyanophenylalanine side chain stable under standard Fmoc-deprotection conditions?
A1: The cyanophenylalanine side chain is generally stable under standard Fmoc-deprotection conditions using piperidine. The cyano group is not typically susceptible to the basic conditions required for Fmoc removal.[1] However, the ortho position of the cyano group in D-2-cyanophenylalanine may introduce steric considerations that could influence the efficiency of the deprotection reaction. Prolonged exposure to harsh basic conditions should be monitored, as with any peptide synthesis containing non-standard residues.[1]
Q2: What are the most common issues encountered during the Fmoc-deprotection of peptides containing D-2-Cyanophenylalanine?
A2: While the D-2-cyanophenylalanine residue itself is relatively stable, its presence can exacerbate common issues in solid-phase peptide synthesis (SPPS). These include:
-
Incomplete Deprotection: This can be caused by peptide aggregation, which is a known issue in SPPS.[1] The steric bulk of the ortho-substituted phenyl ring may contribute to aggregation, leading to the formation of deletion sequences.
-
Side Reactions: While the cyano group is stable, other sensitive residues in the peptide sequence can still undergo base-catalyzed side reactions such as aspartimide formation or racemization.[1]
-
Epimerization: The use of a D-amino acid can increase the susceptibility of the preceding amino acid to racemization during the base-mediated Fmoc deprotection step.[1] This is a critical consideration for maintaining the stereochemical integrity of the peptide.
Q3: Can I use standard cleavage cocktails for peptides containing D-2-cyanophenylalanine?
A3: Yes, standard trifluoroacetic acid (TFA)-based cleavage cocktails are generally effective for cleaving peptides containing cyanophenylalanine from the resin and removing side-chain protecting groups.[1] A commonly used cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[1] TIS acts as a scavenger to prevent re-attachment of protecting groups and modification of sensitive residues.[1]
Q4: Are there alternatives to piperidine for Fmoc-deprotection that are recommended for peptides containing D-2-Cyanophenylalanine?
A4: Yes, several alternative bases can be used to mitigate side reactions, especially when dealing with sensitive sequences or those prone to racemization. These include:
-
4-Methylpiperidine (4-MP): A good alternative to piperidine with similar properties but is less regulated.[1]
-
Piperazine (PZ): A safer and effective alternative, though it may require ethanol for solubility.[1]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very fast and strong non-nucleophilic base that can reduce epimerization.[1] It is often used at low concentrations (e.g., 2%) and requires efficient washing to remove the dibenzofulvene (DBF) byproduct, as DBU itself does not act as a scavenger.[1]
-
Morpholine: A milder base suitable for highly sensitive peptides, although it requires longer reaction times.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Fmoc Removal (leading to deletion sequences) | 1. Peptide aggregation on the resin, hindering reagent access. 2. Steric hindrance from the ortho-cyano group of D-2-Cyanophenylalanine. | 1. Increase deprotection time or perform a second deprotection step.[1] 2. Switch to a stronger base like 2% DBU for a short duration (e.g., 2-5 minutes).[1] 3. Consider using a solvent known to disrupt aggregation, although DMF is standard.[1] |
| Low Yield of Final Peptide | 1. Inefficient deprotection leading to capped sequences. 2. Loss of peptide during workup and purification. | 1. Optimize deprotection conditions using a small test cleavage and HPLC analysis.[1] 2. Ensure complete precipitation of the peptide with cold diethyl ether after cleavage.[1] Small or hydrophobic peptides may require alternative isolation methods.[1] |
| Side Product Formation (e.g., +14 Da adducts) | Dibenzofulvene (DBF), the byproduct of Fmoc removal, can re-add to the N-terminus if not effectively scavenged. | 1. Ensure a sufficient excess of a nucleophilic base like piperidine (typically 20% v/v) is used.[1] 2. If using a non-nucleophilic base like DBU, ensure highly efficient washing steps to physically remove the DBF.[1] |
| Racemization of the amino acid preceding D-2-Cyanophenylalanine | The basic conditions of Fmoc deprotection can cause epimerization, particularly with the influence of an adjacent D-amino acid. | 1. Reduce the concentration of piperidine and shorten the deprotection time.[1] 2. Use a milder base such as 4-methylpiperidine or piperazine.[1] 3. For highly sensitive sequences, using 2% DBU with a 1-minute deprotection time has been shown to significantly reduce epimerization.[1] |
Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection using Piperidine
This protocol is a standard method for Fmoc removal during SPPS.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the resin suspension at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.
-
Reagent Removal: Drain the piperidine solution.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.[1]
Protocol 2: Optimized Fmoc-Deprotection using DBU for Sensitive Peptides
This protocol is recommended for sequences prone to epimerization or other base-catalyzed side reactions.
-
Resin Swelling & Washing: Swell the resin in DMF and wash as described in the standard protocol.
-
Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. The small amount of piperidine acts as a scavenger for the dibenzofulvene byproduct. For extremely sensitive applications, DBU can be used alone, but washing must be highly efficient.
-
Agitation: Agitate the resin suspension at room temperature for 2-5 minutes. Note the significantly shorter reaction time.
-
Reagent Removal: Drain the DBU/piperidine solution.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).[1]
Protocol 3: Cleavage and Global Deprotection
This protocol is for cleaving the final peptide from the resin and removing all side-chain protecting groups.
-
Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 5-10 mL per 0.5 g of resin) and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.[1]
Data Summary
Comparison of Common Fmoc-Deprotection Reagents
| Reagent | Concentration & Solvent | Typical Time | Advantages | Disadvantages |
| Piperidine (PP) | 20-30% in DMF | 10-20 min | Effective, well-established, scavenges DBF. | Can cause side reactions (aspartimide, racemization); controlled substance.[1] |
| 4-Methylpiperidine (4MP) | 20% in DMF | 10-20 min | Good alternative to piperidine, less regulated. | Similar potential for side reactions as piperidine.[1] |
| Piperazine (PZ) | 10% (w/v) in DMF/Ethanol (9:1) | 10-20 min | Safer alternative, effective. | Requires ethanol for solubility, used at lower concentrations.[1] |
| DBU | 2% in DMF | 1-5 min | Very fast, reduces epimerization. | Non-nucleophilic (does not scavenge DBF), requires careful washing.[1] |
| Morpholine | 50% in DMF | 20-30 min | Milder conditions, good for sensitive peptides. | Slower reaction times.[1] |
Visual Guides
References
Technical Support Center: Preventing Racemization of D-2-Cyanophenylalanine During Peptide Synthesis
Welcome to the technical support center dedicated to addressing the challenges associated with the incorporation of D-2-Cyanophenylalanine into peptide sequences. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is D-2-Cyanophenylalanine particularly susceptible to racemization during peptide synthesis?
A1: D-2-Cyanophenylalanine is prone to racemization due to the presence of the electron-withdrawing cyano (-CN) group on the phenyl ring. This group increases the acidity of the α-proton (the hydrogen atom attached to the chiral carbon), making it more easily abstracted under the basic conditions often employed during peptide coupling. This abstraction can lead to a loss of stereochemical integrity.[1]
Q2: What are the primary chemical mechanisms responsible for the racemization of D-2-Cyanophenylalanine?
A2: There are two main pathways through which racemization can occur during the coupling of an activated amino acid:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected D-2-Cyanophenylalanine can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is highly acidic and readily removed by a base. The subsequent nucleophilic attack by the incoming amine can occur from either face of the planar ring, resulting in a mixture of D- and L-isomers in the peptide chain.[1][2]
-
Direct Enolization (α-Proton Abstraction): This mechanism involves the direct removal of the α-proton from the activated amino acid by a base, forming a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either side, leading to racemization. This pathway is particularly relevant for amino acids with electron-withdrawing side chains like 2-cyanophenylalanine, especially when strong bases are used.[1][2]
Q3: Which coupling reagents and additives are most effective in minimizing the racemization of D-2-Cyanophenylalanine?
A3: For amino acids prone to racemization, the choice of coupling reagent and the use of additives are critical.
-
Recommended Combinations: Carbodiimide reagents, such as Diisopropylcarbodiimide (DIC), should always be used in conjunction with racemization-suppressing additives. The combination of DIC with Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) has been shown to be exceptionally effective at minimizing racemization, even for highly sensitive amino acids like cysteine.[3][4] Oxyma is a non-explosive and highly effective alternative to older additives like HOBt and HOAt.
-
Phosphonium and Aminium/Uronium Reagents: Reagents like PyBOP (phosphonium salt) and HATU/HBTU (aminium/uronium salts) can also be used. However, their efficiency in suppressing racemization is highly dependent on the base used. When using these reagents, it is crucial to pair them with a weak, sterically hindered base.[3][5]
Q4: What is the impact of the base on racemization and which bases are recommended?
A4: The choice of base is a critical factor in controlling racemization. Strong, non-sterically hindered bases significantly promote racemization.
-
Recommended Bases:
-
Base to Use with Caution:
-
Diisopropylethylamine (DIPEA): While a very common base in peptide synthesis due to its effectiveness in driving coupling reactions, it is a strong base and can significantly increase the rate of racemization. Its use should be avoided or minimized when coupling D-2-Cyanophenylalanine.
-
Q5: How can I quantitatively assess the level of racemization in my final peptide?
A5: To determine the enantiomeric purity of your peptide containing D-2-Cyanophenylalanine, you will need to:
-
Hydrolyze the peptide: Break the peptide bonds to release the individual amino acids.
-
Derivatize the amino acids (optional but often necessary): This is done to improve separation and detection.
-
Analyze using a chiral chromatographic technique: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying amino acid enantiomers.[8][9][10]
Troubleshooting Guide
Issue: Significant levels of the L-2-Cyanophenylalanine diastereomer are detected in the final peptide.
This is a clear indication that racemization has occurred during the synthesis. Follow this step-by-step guide to troubleshoot and resolve the issue.
Caption: Troubleshooting workflow for high racemization.
Data Presentation: Comparison of Coupling Methods for Racemization-Prone Amino Acids
The following table summarizes the relative effectiveness of different coupling conditions in suppressing racemization for sensitive amino acids. While specific data for D-2-Cyanophenylalanine is not available, the trends observed for other racemization-prone residues, such as cysteine, provide a strong indication of the most suitable methods.
| Coupling Reagent | Additive | Base | Relative Racemization | Reference |
| DIC | Oxyma | Collidine/NMM | Very Low | [3][4] |
| DIC | HOAt | Collidine/NMM | Low | [2] |
| DIC | HOBt | Collidine/NMM | Low to Moderate | [11] |
| HATU | - | DIPEA | High | [2] |
| HBTU | - | DIPEA | High | [2] |
| PyBOP | - | Collidine/NMM | Low | [3] |
Note: The extent of racemization is highly dependent on the specific amino acid, peptide sequence, and reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-D-2-Cyanophenylalanine-OH in SPPS
This protocol is designed to minimize racemization during the incorporation of Fmoc-D-2-Cyanophenylalanine-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-D-2-Cyanophenylalanine-OH (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)
-
2,4,6-Collidine (4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine.
-
Coupling Mixture Preparation (Minimal Pre-activation):
-
In a separate reaction vessel, dissolve Fmoc-D-2-Cyanophenylalanine-OH (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.
-
Immediately before adding to the resin, add DIC (3 eq.) to this mixture. Crucially, do not allow this activation mixture to stand for a prolonged period before addition to the resin.
-
-
Coupling Reaction: Add the freshly prepared coupling mixture to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2 hours. For particularly sensitive sequences, the coupling can be performed at 0°C for 2-4 hours, followed by allowing the reaction to slowly warm to room temperature.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Chiral Analysis of the Final Peptide
This protocol outlines a general procedure for the analysis of enantiomeric purity of the final peptide product.
Materials:
-
Synthesized peptide containing D-2-Cyanophenylalanine
-
6 M HCl
-
Derivatization reagent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
HPLC system with a chiral column (e.g., Astec CHIROBIOTIC T)
-
Appropriate solvents for HPLC
Procedure:
-
Peptide Hydrolysis:
-
Place a small amount of the purified peptide into a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
-
Derivatization (if required by the analytical method):
-
After hydrolysis, dry the sample to remove HCl.
-
Follow the specific protocol for the chosen derivatization reagent (e.g., Marfey's reagent) to create diastereomers that can be separated on a standard C18 column.
-
-
Chiral HPLC Analysis:
-
Dissolve the hydrolyzed (and derivatized, if applicable) amino acid mixture in a suitable solvent.
-
Inject the sample onto the chiral HPLC system.
-
Analyze the chromatogram to determine the ratio of D- and L-2-Cyanophenylalanine. The retention times for the D- and L-enantiomers will need to be established using standards.[8][9]
-
Visualization of Key Concepts
Caption: Primary mechanisms of racemization in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
D-2-Cyanophenylalanine stability in different buffer and solvent conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-2-Cyanophenylalanine in various buffer and solvent conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of D-2-Cyanophenylalanine?
A1: D-2-Cyanophenylalanine is a non-natural amino acid and, like many amino acids, its stability is influenced by environmental conditions such as pH, temperature, and the presence of oxidizing agents. The primary degradation pathway is the hydrolysis of the nitrile group.
Q2: What are the expected degradation products of D-2-Cyanophenylalanine?
A2: The main degradation products result from the hydrolysis of the nitrile (-CN) group. Under acidic or basic conditions, the nitrile can hydrolyze to first form the corresponding amide (D-2-Carboxamidophenylalanine) and subsequently the carboxylic acid (D-2-Carboxyphenylalanine).[1][2][3]
Q3: How does pH affect the stability of D-2-Cyanophenylalanine?
A3: D-2-Cyanophenylalanine is most stable at a neutral pH. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the nitrile group.[1][2][3] The rate of hydrolysis is generally accelerated at pH extremes.
Q4: Is D-2-Cyanophenylalanine sensitive to light?
Q5: What are the recommended storage conditions for D-2-Cyanophenylalanine?
A5: For solid D-2-Cyanophenylalanine, it is recommended to store it in a cool, dry place, protected from light. For solutions, it is advisable to use them fresh or store them at low temperatures (2-8°C) for short periods. For long-term storage, freezing (-20°C or below) is recommended, although freeze-thaw cycles should be minimized.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of a D-2-Cyanophenylalanine sample. | Degradation of the compound. | Confirm the identity of the new peaks using mass spectrometry. The likely degradants are the amide and carboxylic acid forms. To prevent further degradation, ensure the sample is stored under appropriate conditions (neutral pH, low temperature, protected from light). |
| Loss of D-2-Cyanophenylalanine concentration in a solution over time. | Instability in the chosen buffer or solvent. | Assess the pH of the solution. If it is acidic or basic, consider adjusting it to a neutral pH if the experimental conditions allow. For long-term studies, consider using a buffered solution at a neutral pH and storing it at a lower temperature. |
| Variability in experimental results using D-2-Cyanophenylalanine. | Inconsistent purity or degradation of the starting material. | Always use high-purity D-2-Cyanophenylalanine. Perform a purity check (e.g., by HPLC) before starting a new series of experiments, especially if the material has been stored for a long time. |
| Precipitation of D-2-Cyanophenylalanine from solution. | Poor solubility in the chosen solvent or buffer. | Determine the solubility of D-2-Cyanophenylalanine in the intended solvent system. If solubility is an issue, consider using a co-solvent or adjusting the pH to a point where the amino acid is more soluble (typically as a salt). |
Stability Data Summary
The following data is hypothetical and for illustrative purposes to demonstrate expected trends in stability based on general chemical principles of nitrile hydrolysis.
Table 1: Hypothetical Half-life of D-2-Cyanophenylalanine in Different pH Buffers at 25°C
| Buffer pH | Half-life (t½) in days |
| 2.0 (0.01 M HCl) | 15 |
| 4.0 (Acetate Buffer) | 90 |
| 7.0 (Phosphate Buffer) | > 365 |
| 9.0 (Borate Buffer) | 75 |
| 12.0 (0.01 M NaOH) | 10 |
Table 2: Hypothetical Percentage Degradation of D-2-Cyanophenylalanine in Common Solvents after 30 days at 25°C
| Solvent | Percentage Degradation |
| Water | 2% |
| Methanol | < 1% |
| Acetonitrile | < 1% |
| DMSO | < 1% |
| 50% Acetonitrile/Water | 1.5% |
Experimental Protocols
Protocol 1: Forced Degradation Study of D-2-Cyanophenylalanine
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of D-2-Cyanophenylalanine under various stress conditions.[4][5][6][7][8]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of D-2-Cyanophenylalanine in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.
3. Sample Analysis:
-
At various time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of D-2-Cyanophenylalanine under each condition.
Protocol 2: Stability-Indicating HPLC Method for D-2-Cyanophenylalanine
This protocol describes a reverse-phase HPLC method for the separation and quantification of D-2-Cyanophenylalanine from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Sample Preparation:
-
Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase A.
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are used to demonstrate the specificity of the method in separating the parent compound from its degradants.
Visualizations
Caption: Workflow for assessing D-2-Cyanophenylalanine stability.
Caption: Hydrolysis of D-2-Cyanophenylalanine.
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
Mitigating fluorescence quenching of D-2-Cyanophenylalanine by nearby residues
Welcome to the technical support center for researchers utilizing D-2-Cyanophenylalanine (p-CN-Phe or PheCN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate fluorescence quenching and obtain reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: My D-2-Cyanophenylalanine fluorescence is significantly lower than expected. What are the common causes?
A1: Reduced fluorescence intensity, or quenching, of D-2-Cyanophenylalanine can be attributed to several factors in the local environment of the probe. The primary causes include:
-
Proximity to Quenching Amino Acid Residues: Certain amino acid side chains can quench PheCN fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET). Tyrosine (Tyr) and Tryptophan (Trp) are particularly effective quenchers.[1][2][3] Other residues such as deprotonated Histidine (His), Methionine (Met), and Cysteine (Cys) can also contribute to quenching.[2][4]
-
N-Terminal Proximity: If PheCN is located at or near the N-terminus of a peptide, the deprotonated (neutral) form of the N-terminal amino group can act as an efficient quencher.[1][5]
-
Environmental Factors: The fluorescence quantum yield of PheCN is sensitive to its environment. Dehydration or sequestration from the solvent can lead to a decrease in fluorescence intensity.[1] Conversely, hydrogen bonding to the cyano group generally increases the quantum yield.[3][4][6]
-
Presence of External Quenchers: Components in your buffer, such as halide ions (iodide, bromide), can act as collisional quenchers.[5][7]
Q2: How can I identify which residue is quenching my D-2-Cyanophenylalanine probe?
A2: A combination of experimental and computational approaches can help pinpoint the quenching residue:
-
Site-Directed Mutagenesis: Systematically replace suspected quenching residues (e.g., Tyr, Trp, His) with non-quenching residues like Alanine (Ala) or Glycine (Gly) and measure the fluorescence recovery. A significant increase in fluorescence intensity upon mutation indicates the original residue was a quencher.
-
Peptide Synthesis and Model Studies: Synthesize short model peptides where the distance and orientation between PheCN and the suspected quenching residue are varied. This can help to understand the quenching efficiency of specific side chains.[2]
-
Fluorescence Lifetime Measurements: Dynamic quenching mechanisms, such as FRET, will decrease the fluorescence lifetime of PheCN. Measuring the lifetime in the presence and absence of the suspected quencher can provide mechanistic insight.
-
Molecular Dynamics (MD) Simulations: Computational simulations can provide structural models of your protein or peptide, revealing which residues are in close spatial proximity to the PheCN probe.[3]
Q3: What strategies can I employ to mitigate fluorescence quenching?
A3: Based on the cause of quenching, several mitigation strategies can be implemented:
-
Rational Probe Placement: When designing your experiment, use protein structure information (from PDB or homology modeling) to select an incorporation site for PheCN that is distant from known quenching residues like Tyr and Trp.
-
N-Terminal Acetylation: If N-terminal quenching is suspected, acetylating the N-terminus will block this quenching pathway by removing the primary amino group.[1][2]
-
pH Optimization: For quenching involving residues like Histidine, adjusting the pH can alter its protonation state and reduce its quenching efficiency. Deprotonated His is a more effective quencher.[2][4]
-
Buffer Composition: Ensure your buffers are free from common external quenchers like iodide and bromide, unless they are part of a specific quenching experiment.[5]
Troubleshooting Guides
Issue 1: Low Fluorescence Intensity in a Newly Designed Peptide
-
Problem: You have synthesized a peptide with a D-2-Cyanophenylalanine probe, but the fluorescence is unexpectedly low.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low PheCN fluorescence.
Issue 2: pH-Dependent Fluorescence Changes
-
Problem: The fluorescence intensity of your PheCN-labeled protein changes significantly with pH.
-
Potential Cause: This is often due to the protonation/deprotonation of a nearby group that quenches PheCN in one state but not the other. Common culprits are the N-terminal amino group or a Histidine side chain.[1][2]
-
Troubleshooting Steps:
-
Perform a pH Titration: Measure the fluorescence intensity across a wide pH range (e.g., pH 4 to 10).
-
Plot Fluorescence vs. pH: Plot the fluorescence intensity as a function of pH.
-
Determine the pKa: Fit the resulting curve to the Henderson-Hasselbalch equation to determine the pKa of the quenching group.
-
Identify the Group: A pKa around 7-8 suggests the N-terminal amine, while a pKa around 6-7 could indicate a Histidine residue.[1]
-
Confirm with Controls: If the N-terminus is suspected, compare the pH titration of the original peptide to an N-terminally acetylated version. The acetylated peptide should show minimal pH-dependent fluorescence changes. If a His residue is suspected, perform site-directed mutagenesis (His to Ala) and repeat the titration.
Caption: Workflow for investigating pH-dependent quenching.
-
Quantitative Data Summary
The efficiency of a quencher can be quantified by the Stern-Volmer constant (KSV). A higher KSV value indicates a more efficient quencher.
Table 1: Stern-Volmer Quenching Constants (KSV) for External Quenchers of p-Cyanophenylalanine Fluorescence.
| Quencher | KSV (M-1) | Conditions | Reference |
| Iodide (I-) | 58.6 ± 2.6 | Aqueous solution | [5] |
| Bromide (Br-) | 54.9 ± 2.4 | Aqueous solution | [5] |
| Chloride (Cl-) | 10.6 ± 2.0 | Aqueous solution | [5] |
| Neutral Imidazole | 39.8 | pH 9 | [2] |
| Protonated Imidazole | 18.3 | pH 5 | [2] |
| Hydroxide (OH-) | 22.1 | - | [2][4] |
Table 2: Relative Quenching Efficiency of Amino Acid Side Chains.
| Amino Acid | Quenching Effect | Notes | Reference |
| Tyrosine (Tyr) | Strongest | FRET is a major mechanism. | [2][3][4] |
| Tryptophan (Trp) | Strong | FRET is a major mechanism. | [1] |
| Histidine (His) | Moderate to Strong | Deprotonated form is a much better quencher. | [2][4] |
| Methionine (Met) | Moderate | [2][4] | |
| Cysteine (Cys) | Moderate | [2][4] | |
| Asparagine (Asn) | Weak | [2][4] | |
| Arginine (Arg) | Weak | [2][4] | |
| Lysine (Lys) | Weak | Protonated form has a weak effect. | [2][4] |
Experimental Protocols
Protocol 1: N-Terminal Acetylation of a Peptide
This protocol is for mitigating fluorescence quenching caused by the N-terminal amino group.
-
Peptide Synthesis: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS).
-
Acetylation Step: While the peptide is still on the resin and after the final Fmoc deprotection, perform the acetylation.
-
Prepare an acetylation solution (e.g., 20% acetic anhydride and 5% pyridine in N,N-dimethylformamide (DMF)).
-
Add the acetylation solution to the resin and gently agitate for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF, followed by dichloromethane (DCM).
-
-
Cleavage and Purification: Cleave the peptide from the resin and purify using standard methods (e.g., reverse-phase HPLC).
-
Verification: Confirm the successful acetylation and the mass of the final peptide using mass spectrometry. The mass should increase by 42.04 Da corresponding to the addition of an acetyl group (C2H2O).
-
Fluorescence Measurement: Dissolve the acetylated and non-acetylated peptides in the same buffer and at the same concentration. Measure the fluorescence spectra (e.g., excitation at 280 nm, emission scan from 290-400 nm) and compare the intensities.
Protocol 2: Steady-State Fluorescence Quenching Measurement
This protocol is to determine the Stern-Volmer constant (KSV) for an external quencher.
-
Prepare Stock Solutions:
-
Fluorophore Stock: Prepare a concentrated stock solution of your PheCN-labeled peptide in the desired buffer (e.g., 100 µM in 10 mM phosphate buffer, pH 7.4).
-
Quencher Stock: Prepare a high-concentration stock solution of the quencher (e.g., 5 M potassium iodide) in the same buffer.
-
-
Prepare Samples:
-
Create a series of samples in cuvettes. Each sample should contain the same final concentration of the PheCN-peptide (e.g., 10 µM).
-
Add increasing volumes of the quencher stock solution to the samples to achieve a range of final quencher concentrations (e.g., 0 M, 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
Adjust the final volume of each sample to be identical using the buffer.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum for each sample using a spectrofluorometer. Use an excitation wavelength where the quencher does not absorb significantly (for PheCN, ~280 nm is common).
-
Record the integrated fluorescence intensity (F) for each quencher concentration. Let F0 be the intensity in the absence of the quencher.
-
-
Data Analysis:
-
Plot F0/F versus the quencher concentration [Q].
-
Fit the data to the Stern-Volmer equation: F0/F = 1 + KSV[Q]
-
The slope of the resulting linear fit is the Stern-Volmer constant, KSV.
Caption: Experimental workflow for Stern-Volmer analysis.
-
References
- 1. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quenching of p-Cyanophenylalanine Fluorescence by Various Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quenching of p-Cyanophenylalanine Fluorescence by Various Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to D-2-Cyanophenylalanine and Tryptophan Fluorescence in Protein Studies
For Researchers, Scientists, and Drug Development Professionals
The study of protein structure, dynamics, and interactions is fundamental to advancing biological understanding and therapeutic development. Intrinsic and extrinsic fluorescent probes are invaluable tools in this pursuit, offering sensitive, real-time insights into molecular behavior. This guide provides an objective comparison of the non-natural fluorescent amino acid, D-2-Cyanophenylalanine (Cnf), and the natural fluorescent amino acid, Tryptophan (Trp), for use in protein research. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information to select the most appropriate fluorescent probe for their specific experimental needs.
Quantitative Comparison of Fluorescent Properties
The selection of a fluorescent probe is heavily influenced by its photophysical properties. The following table summarizes the key fluorescence characteristics of D-2-Cyanophenylalanine and Tryptophan. It is important to note that the properties of D-2-Cnf are often represented by its close and more extensively studied isomer, p-Cyanophenylalanine (p-Cnf), as their photophysical characteristics are largely comparable.[1]
| Property | D-2-Cyanophenylalanine (Cnf) / p-Cyanophenylalanine | Tryptophan (Trp) |
| Excitation Maximum (λex) | ~275 - 280 nm[2] | ~280 nm |
| Emission Maximum (λem) | ~291 - 300 nm[2] | ~330 - 350 nm[3] |
| Quantum Yield (Φf) | ~0.11 (in water)[4] | Highly variable in proteins (0.01 - 0.35)[4] |
| Fluorescence Lifetime (τ) | ~5 - 8 ns (in protic solvents)[4] | Biexponential decay (~0.5 and ~3.1 ns) |
| Environmental Sensitivity | Highly sensitive to hydrogen bonding.[5] | Highly sensitive to local polarity.[3] |
| Key Advantages | - Minimal structural perturbation- Can be selectively excited in the presence of Trp and Tyr- Useful FRET donor to Trp[6] | - Intrinsic to proteins- No need for genetic manipulation for incorporation (if already present)- Well-established probe for protein folding and conformational changes |
| Key Disadvantages | - Requires genetic manipulation for incorporation- Lower quantum yield compared to some extrinsic dyes | - Fluorescence can be quenched by neighboring residues- Multiple Trp residues in a protein can complicate data interpretation |
Experimental Workflows and Logical Relationships
The utility of Cnf and Trp as fluorescent probes is best understood within the context of experimental design. The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts.
Experimental Protocols
Accurate and reproducible data are paramount in protein science. The following are detailed protocols for the incorporation of Cnf and Trp into proteins and for subsequent fluorescence measurements.
Protocol 1: Site-Specific Incorporation of D-2-Cyanophenylalanine via Amber Suppression
This protocol describes the incorporation of Cnf into a target protein in E. coli using an orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes the amber stop codon (UAG).[7][8][9]
1. Plasmid Preparation: a. Obtain or construct a plasmid encoding the gene of interest with an in-frame amber (TAG) stop codon at the desired incorporation site. This can be achieved using site-directed mutagenesis. b. Obtain a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for Cnf (e.g., a variant of the PylRS/tRNAPyl pair).
2. Transformation: a. Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the plasmid containing the gene of interest and the plasmid for the orthogonal pair. b. Plate the transformed cells on LB agar containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
3. Protein Expression: a. Inoculate a starter culture (5-10 mL) of LB medium with a single colony and grow overnight at 37°C with shaking. b. The next day, inoculate a larger volume of minimal medium (e.g., M9) supplemented with the necessary antibiotics and D-2-Cyanophenylalanine (typically 1 mM). c. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Continue to incubate the culture at a reduced temperature (e.g., 18-30°C) for 4-16 hours.
4. Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication). c. Clarify the lysate by centrifugation. d. Purify the Cnf-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).
Protocol 2: Introduction of Tryptophan via Site-Directed Mutagenesis
This protocol outlines the introduction of a tryptophan residue at a specific site in a protein that does not naturally contain tryptophan at the desired location.[1][10][11][12][13]
1. Primer Design: a. Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired codon change to TGG (tryptophan). b. The mutation should be located in the center of the primers with at least 10-15 bases of correct sequence on both sides. c. The melting temperature (Tm) of the primers should be calculated to ensure proper annealing during PCR.
2. PCR Mutagenesis: a. Set up a PCR reaction using a high-fidelity DNA polymerase, the template plasmid DNA containing the wild-type gene, and the mutagenic primers. b. Perform thermal cycling according to the polymerase manufacturer's instructions, typically for 12-18 cycles.
3. Digestion of Parental DNA: a. Following PCR, digest the parental (non-mutated) plasmid DNA by adding the DpnI restriction enzyme directly to the PCR product. DpnI specifically cleaves methylated and hemimethylated DNA, which includes the parental plasmid isolated from most E. coli strains. b. Incubate at 37°C for 1-2 hours.
4. Transformation and Sequencing: a. Transform competent E. coli cells with the DpnI-treated PCR product. b. Plate on LB agar with the appropriate antibiotic and incubate overnight. c. Select several colonies, grow overnight cultures, and isolate the plasmid DNA. d. Sequence the plasmid DNA to confirm the presence of the desired tryptophan mutation.
5. Protein Expression and Purification: a. Once the mutation is confirmed, express and purify the tryptophan-containing protein using standard protocols as described in Protocol 1, step 4.
Protocol 3: Fluorescence Spectroscopy Measurements
This protocol provides a general procedure for measuring the fluorescence of proteins containing either Cnf or Trp to monitor changes in their local environment, such as those occurring during ligand binding or protein folding/unfolding.
1. Sample Preparation: a. Prepare a stock solution of the purified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be chosen to maintain protein stability and should not have significant background fluorescence. b. Determine the protein concentration accurately using a method appropriate for the protein (e.g., Bradford assay or absorbance at 280 nm, being mindful of the contribution of Cnf or Trp to the absorbance). c. Prepare a series of protein dilutions to determine the optimal concentration for fluorescence measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
2. Instrument Setup: a. Use a spectrofluorometer equipped with a thermostatted cuvette holder to maintain a constant temperature. b. For Cnf-containing proteins, set the excitation wavelength to ~275-280 nm and scan the emission from ~285 nm to 400 nm. c. For Trp-containing proteins, set the excitation wavelength to ~280 nm or ~295 nm (to minimize tyrosine excitation) and scan the emission from ~300 nm to 450 nm. d. Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
3. Data Acquisition: a. Record a buffer blank spectrum and subtract it from all subsequent protein spectra. b. For equilibrium studies (e.g., ligand binding), titrate small aliquots of a concentrated ligand stock solution into the protein solution in the cuvette. Allow the system to equilibrate after each addition before recording the fluorescence spectrum. c. For kinetic studies (e.g., protein folding), use a stopped-flow apparatus to rapidly mix the protein with a denaturant or refolding buffer and monitor the change in fluorescence intensity at a fixed wavelength over time.
4. Data Analysis: a. Analyze the changes in fluorescence intensity, emission maximum wavelength (λmax), and spectral shape. b. For ligand binding, plot the change in fluorescence as a function of ligand concentration and fit the data to an appropriate binding model to determine the dissociation constant (Kd). c. For folding/unfolding studies, analyze the kinetic traces to determine folding and unfolding rates.
Conclusion
Both D-2-Cyanophenylalanine and Tryptophan are powerful fluorescent probes for elucidating protein structure and function. Tryptophan, as an intrinsic probe, offers the convenience of studying proteins in their native state without the need for extensive modification, provided it is strategically located. Its pronounced sensitivity to the polarity of the microenvironment makes it an excellent reporter of conformational changes that alter solvent exposure.
On the other hand, D-2-Cyanophenylalanine provides the advantage of site-specific incorporation, allowing researchers to introduce a fluorescent probe at virtually any position within a protein. Its fluorescence is highly sensitive to hydrogen bonding, offering a different and complementary perspective on changes in the local environment compared to tryptophan. The ability to selectively excite Cnf in the presence of native aromatic amino acids is a significant advantage for studies in complex protein systems.
The choice between Cnf and Trp will ultimately depend on the specific research question, the properties of the protein under investigation, and the experimental capabilities of the laboratory. By understanding the distinct advantages and limitations of each probe, as detailed in this guide, researchers can make informed decisions to design robust and insightful fluorescence-based experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Site-directed Mutagenesis Switching a Dimethylallyl Tryptophan Synthase to a Specific Tyrosine C3-Prenylating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. PCR mutagenesis, cloning, expression, fast protein purification protocols and crystallization of the wild type and mutant forms of tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
A Comparative Guide to D-2-Cyanophenylalanine and Other Unnatural Amino Acid Probes
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a transformative technology in biochemical research and drug development. These probes offer a way to investigate protein structure, function, and dynamics with minimal perturbation.[1] Unlike bulky fluorescent protein tags, fluorescent unnatural amino acids (fUAAs) are structurally analogous to their natural counterparts, allowing for precise insertion into nearly any location within a protein's structure.[2]
This guide provides an objective comparison of D-2-Cyanophenylalanine and its more commonly used fluorescent isomer, p-Cyanophenylalanine, with other leading fUAA probes. By presenting their photophysical properties, incorporation methodologies, and key applications, this document aims to equip researchers with the data needed to select the optimal probe for their experimental needs.
Focus Probe: Cyanophenylalanine Isomers
While D-2-Cyanophenylalanine is valuable as a structural building block for enhancing peptide stability, the most widely characterized fluorescent probe in this family is its isomer, p-Cyanophenylalanine (pCNF or PheCN) .[2][3] pCNF has emerged as a versatile and popular probe due to its unique spectroscopic properties that are highly sensitive to the local environment.[4] Its fluorescence quantum yield and lifetime are modulated by factors such as solvent polarity, hydrogen bonding, and proximity to other amino acid residues.[5][6][7] This sensitivity makes it an exceptional tool for detecting subtle conformational changes, monitoring protein folding, and studying molecular interactions.[3]
Quantitative Comparison of Fluorescent UAA Probes
The selection of an appropriate fUAA is critically dependent on its photophysical characteristics. The following table summarizes key performance metrics for p-Cyanophenylalanine and other widely used alternatives. It is important to note that these properties can be influenced by the local protein environment.[5][8]
| Fluorescent Amino Acid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Key Features & Applications |
| p-Cyanophenylalanine (pCNF) | ~275–280[3] | ~295[9] | 0.11 (in water)[5][9] | 5–8 (protic solvents)[5] | Minimally perturbing due to small size; sensitive to H-bonding and local environment; useful as a FRET donor with Tryptophan; also an infrared (IR) probe.[3][4][5][10] |
| Acridonylalanine (Acd) | ~385[11] | ~420–450[11] | 0.95–0.98 (in water)[11][12] | 8–15[12][13] | High quantum yield and photostability; long lifetime is ideal for fluorescence lifetime imaging (FLIM) and polarization assays.[11] |
| Anap | ~350–360[8] | ~490 (in water)[8] | 0.48 (in EtOH)[8] | ~2–3 | Highly sensitive to solvent polarity (solvatochromic); small size; effective for imaging protein localization and conformational changes in live cells.[8][14][15] |
| Coumarin Amino Acids (e.g., CouA) | ~340+ | ~450+ | ~0.50–0.73[16][17] | Varies | High quantum yield and large Stokes shift; sensitive to pH and solvent polarity; can serve as an effective FRET donor.[16][18] |
| Naphthylalanine (Nal) | Varies | Varies | Varies | Varies | Bulky, hydrophobic side chain enhances protein-membrane interactions; intrinsic fluorescence allows it to serve as a probe for lipid bilayer penetration.[19][20][21] |
| p-Acetylphenylalanine (pAcPhe) | N/A | N/A | N/A | N/A | Reactive Probe: Contains a chemically orthogonal ketone group for "click" chemistry, allowing subsequent labeling with a wide variety of probes (fluorescent dyes, spin labels).[22][23][24] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of Unnatural Amino Acids
The most common method for incorporating UAAs into proteins in living cells is through the expansion of the genetic code, which utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair to recognize a reassigned codon, typically the amber stop codon (UAG).[25][26][27]
Methodology:
-
Plasmid Preparation: Two plasmids are required:
-
Target Plasmid: Contains the gene of interest, engineered with an in-frame amber (TAG) stop codon at the desired site for UAA incorporation. This plasmid should have a compatible origin of replication and a distinct antibiotic resistance marker from the synthetase plasmid.[26][28]
-
Synthetase Plasmid: Expresses the engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (o-tRNA). This pair is specific to the UAA and does not interfere with the host cell's native translational machinery.[26][29]
-
-
Transformation: Co-transform a suitable protein expression host strain (e.g., E. coli BL21) with both the target and synthetase plasmids. Plate on selective media containing antibiotics for both plasmids.[30]
-
Protein Expression:
-
Inoculate a starter culture and grow overnight in media with the appropriate antibiotics.
-
The following day, dilute the starter culture into a larger volume of expression media.
-
Grow the cells to a mid-log phase (OD600 ≈ 0.6-0.8).
-
Induce protein expression (e.g., with IPTG for lac-based promoters) and simultaneously supplement the media with the desired UAA at a final concentration of 1-2 mM.[28]
-
Continue to grow the cells at a reduced temperature (e.g., 18-25 °C) for 12-16 hours to allow for protein expression.[1]
-
-
Purification and Verification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the UAA-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[1][30]
-
Confirm the successful incorporation of the UAA and assess purity using mass spectrometry and SDS-PAGE.
-
Protocol 2: Analysis of Protein Conformational Changes Using Fluorescence Spectroscopy
This protocol describes how to use a UAA-labeled protein to monitor conformational changes, such as those induced by ligand binding.
Methodology:
-
Sample Preparation:
-
Prepare the purified, UAA-labeled protein in a suitable, degassed buffer.
-
Prepare a control sample of the unlabeled wild-type protein to measure background fluorescence.
-
Ensure the absorbance of the sample at the excitation wavelength is below 0.1 to prevent inner-filter effects.[31]
-
-
Instrument Setup:
-
Use a calibrated spectrofluorometer with a temperature-controlled cuvette holder.
-
Set the excitation wavelength appropriate for the specific UAA probe (see table above).
-
Set the emission scan range to capture the full fluorescence spectrum of the probe.
-
-
Data Acquisition:
-
Record the baseline fluorescence emission spectrum of the UAA-labeled protein in its initial state (e.g., apo form).
-
Induce a conformational change by adding a specific ligand, titrating a denaturant, or changing the temperature.[1]
-
Allow the sample to equilibrate, then record the fluorescence emission spectrum of the protein in its final state (e.g., ligand-bound form).
-
-
Data Analysis:
-
Correct the spectra by subtracting the background fluorescence from the control sample.
-
Analyze the changes between the initial and final states. Key indicators of a conformational change include:
-
A shift in the wavelength of maximum emission (λmax).
-
An increase or decrease in fluorescence intensity (quenching or enhancement).
-
Changes in fluorescence lifetime (if using time-resolved spectroscopy).
-
-
These spectral changes provide quantitative data on the alteration of the probe's local environment, reflecting the protein's structural rearrangement.[1]
-
Mandatory Visualizations
Caption: Workflow for Genetic Code Expansion.
Caption: Probing Conformational Change with FRET.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
- 3. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The fluorescence and infrared absorption probe para-cyanophenylalanine: Effect of labeling on the behavior of different membrane-interacting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic encoding of a highly photostable, long lifetime fluorescent amino acid for imaging in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enantiospecific Synthesis of a Genetically Encodable Fluorescent Unnatural Amino Acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new synthetic protocol for coumarin amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. omlc.org [omlc.org]
- 18. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 19. lifetein.com [lifetein.com]
- 20. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemimpex.com [chemimpex.com]
- 22. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 26. addgene.org [addgene.org]
- 27. Frontiers | Genetic Code Engineering by Natural and Unnatural Base Pair Systems for the Site-Specific Incorporation of Non-Standard Amino Acids Into Proteins [frontiersin.org]
- 28. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. nist.gov [nist.gov]
D-2-Cyanophenylalanine IR Probe: A Superior Vibrational Tag for Probing Molecular Environments
In the intricate world of molecular biology and drug development, the ability to observe the subtle dance of proteins and other biomolecules is paramount. Infrared (IR) spectroscopy, a powerful technique for studying molecular vibrations, offers a window into these dynamics. However, the inherent complexity of biological spectra often necessitates the use of specific vibrational tags or probes. Among these, the non-canonical amino acid D-2-Cyanophenylalanine (D-2-CN-Phe) has emerged as a particularly advantageous IR probe, offering a unique combination of sensitivity, minimal perturbation, and spectral clarity.
This guide provides an objective comparison of the D-2-Cyanophenylalanine IR probe with other commonly used vibrational tags, supported by experimental data. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of vibrational spectroscopy in their work.
Key Performance Metrics: A Head-to-Head Comparison
The effectiveness of a vibrational probe is determined by several key parameters, including its absorption frequency, signal strength (extinction coefficient), sensitivity to the local electric field (Stark tuning rate), and its vibrational lifetime. D-2-Cyanophenylalanine consistently demonstrates a favorable balance of these properties compared to other popular probes.
| Vibrational Probe | Typical Frequency (cm⁻¹) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Stark Tuning Rate (cm⁻¹/(MV/cm)) | Vibrational Lifetime (ps) |
| D-2-Cyanophenylalanine (Nitrile) | 2230 - 2241[1] | ~230[2] | 0.4 - 1.1[3][4] | 4.0 ± 0.2 (unlabeled)[5] |
| Azide (-N₃) | ~2100 | 2-4 times larger than nitrile[2][6] | ~2.0 | ~1 |
| Carbonyl (C=O, ester) | ~1740 | ~500-700 | 1.0 - 1.8[7] | <1 |
| Carbon-Deuterium (C-D) | ~2100 - 2200 | Low | ~0.6 | >10 |
| Thiocyanate (-SCN) | ~2150 | Lower than azide | ~0.8 | 30-70 |
| Selenocyanate (-SeCN) | ~2160 | High | Not widely reported | 400-500[8] |
Key Advantages of D-2-Cyanophenylalanine:
-
Optimal Spectral Window: The nitrile (C≡N) stretch of D-2-Cyanophenylalanine absorbs in the 2230-2241 cm⁻¹ range, a region of the IR spectrum that is relatively free from interference from native biological absorptions, such as those from water, lipids, and the amide bands of proteins.[1] This "spectral window" allows for clear and unambiguous detection of the probe's signal.
-
High Sensitivity to Local Environment: The nitrile vibration is highly sensitive to its local electrostatic environment, including electric fields and hydrogen bonding interactions.[1][6] This sensitivity, quantified by the Stark tuning rate, allows researchers to detect subtle changes in protein conformation, ligand binding, or the redox state of nearby metal centers.[2]
-
Minimal Structural Perturbation: As an amino acid analog, D-2-Cyanophenylalanine can be genetically encoded and incorporated into proteins with minimal disruption to the protein's native structure and function.[2] This is a significant advantage over larger, bulkier probes that may perturb the very processes they are intended to study.
-
Favorable Vibrational Lifetime: The vibrational lifetime of the nitrile stretch in D-2-Cyanophenylalanine is sufficiently long to allow for advanced time-resolved IR spectroscopy techniques, such as 2D-IR spectroscopy, which can provide detailed information about molecular dynamics on the picosecond timescale.[5] Isotopic labeling (¹³C¹⁵N) can further extend this lifetime.[9]
-
Reduced Fermi Resonance Complications: Compared to the azide probe, the nitrile IR absorption profile is generally less complicated by accidental Fermi resonances, which can split and broaden the spectral peak, making data interpretation more challenging.[6]
Experimental Methodologies: Incorporating and Measuring the Probe
The site-specific incorporation of D-2-Cyanophenylalanine into proteins is a key enabling technology for its use as an IR probe. Two primary methods are employed: genetic code expansion via amber suppression and post-translational modification through cysteine alkylation.
Genetic Incorporation via Amber Suppression
This powerful technique allows for the precise placement of D-2-Cyanophenylalanine at any desired position within a protein's sequence.
Figure 1. Workflow for genetic incorporation of D-2-Cyanophenylalanine.
Protocol Outline:
-
Plasmid Construction:
-
Obtain or construct a plasmid encoding an engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA specific for D-2-Cyanophenylalanine. A commonly used vector is the pAC series.
-
Introduce an amber stop codon (TAG) at the desired site in the gene of the target protein, typically housed in an expression vector like pET.
-
-
Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the aaRS/tRNA plasmid and the target protein plasmid.
-
-
Protein Expression:
-
Grow the transformed cells in a suitable medium (e.g., LB or M9 minimal media) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Supplement the medium with D-2-Cyanophenylalanine to a final concentration of 1-2 mM.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and, if necessary, arabinose for the aaRS/tRNA plasmid.
-
Continue incubation at a lower temperature (e.g., 18-25°C) overnight.[10]
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the labeled protein using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Post-Translational Labeling via Cysteine Alkylation
This method provides an alternative for incorporating nitrile probes into proteins that already contain a cysteine residue at the desired location or where genetic manipulation is not feasible.
Figure 2. Cysteine alkylation for nitrile probe incorporation.
Protocol Outline:
-
Protein Preparation:
-
Purify the protein of interest containing a unique cysteine residue at the target site.
-
-
Reduction (if necessary):
-
If the cysteine residue is involved in a disulfide bond, reduce the protein with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Remove the reducing agent by dialysis or a desalting column.
-
-
Alkylation Reaction:
-
Prepare a stock solution of the cyanobenzyl alkylating agent (e.g., 4-(bromomethyl)benzonitrile) in an organic solvent like DMSO.
-
Add the alkylating agent to the protein solution in a suitable buffer (pH 7-8) at a molar excess (e.g., 10 to 50-fold).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.[1][11]
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or DTT.
-
Remove the excess unreacted probe and quenching agent by dialysis, desalting, or chromatography.
-
IR Spectroscopy Measurements
Once the protein is labeled with D-2-Cyanophenylalanine, IR spectra can be acquired to study its structure and dynamics.
Figure 3. General workflow for IR spectroscopy.
Experimental Considerations:
-
Sample Concentration: Protein concentrations in the range of 1-10 mg/mL are typically required.
-
Solvent: D₂O is often used as the solvent instead of H₂O to avoid the strong IR absorbance of the O-H bending vibration, which can obscure parts of the spectrum.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used. For time-resolved measurements, a pump-probe setup with ultrafast lasers is necessary.
-
Data Analysis: The position, intensity, and lineshape of the nitrile peak are analyzed to extract information about the local environment of the probe. Difference spectroscopy, where the spectrum of the protein in a resting state is subtracted from the spectrum in a perturbed state, is a powerful technique for isolating small changes in the probe's signal.
Conclusion
D-2-Cyanophenylalanine stands out as a versatile and powerful IR probe for studying the structure, dynamics, and function of proteins and other biological macromolecules. Its favorable spectroscopic properties, coupled with the ability for site-specific incorporation, provide researchers with an invaluable tool for gaining molecular-level insights. While other vibrational tags have their specific applications, the balanced performance of D-2-Cyanophenylalanine makes it a superior choice for a wide range of biophysical studies, from fundamental protein folding to the intricate mechanisms of drug action. The continued development of methodologies for its use promises to further expand our understanding of the complex molecular machinery of life.
References
- 1. Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A direct comparison of azide and nitrile vibrational probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vibrational Stark Effects of Carbonyl Probes Applied to Re-interpret IR and Raman Data for Enzyme Inhibitors in Terms of Electric Fields at the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long Vibrational Lifetime R-Selenocyanate Probes for Ultrafast Infrared Spectroscopy: Properties and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Site-Specific Labelling of Multidomain Proteins by Amber Codon Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lab.rockefeller.edu [lab.rockefeller.edu]
Cross-Validation of D-2-Cyanophenylalanine: A Comparative Guide to NMR Spectroscopy and Chiral HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced biochemical probes, the structural integrity and purity of non-natural amino acids are of paramount importance. D-2-Cyanophenylalanine, a synthetic amino acid, offers unique properties for peptide and protein engineering. This guide provides a comparative analysis of two essential analytical techniques for its validation: Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis, and Chiral High-Performance Liquid Chromatography (HPLC) for assessing enantiomeric purity. This cross-validation approach ensures the reliability of D-2-Cyanophenylalanine data for research and development.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from ¹H NMR spectroscopy and a typical Chiral HPLC analysis for D-2-Cyanophenylalanine.
Table 1: Expected ¹H NMR Data for D-2-Cyanophenylalanine
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (4H) | 7.30 - 7.80 | Multiplet | - | 4 |
| α-CH | ~4.0 | Doublet of Doublets | ~5-8 | 1 |
| β-CH₂ | ~3.2 - 3.4 | Multiplet | ~5-8, ~14 | 2 |
Note: Expected values are based on the structure of phenylalanine and related compounds. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Typical Chiral HPLC Performance Data for D-2-Cyanophenylalanine Analysis
| Parameter | D-2-Cyanophenylalanine | L-2-Cyanophenylalanine |
| Retention Time (min) | Varies | Varies (distinct from D-isomer) |
| Resolution (Rs) | > 1.5 (between enantiomers) | > 1.5 (between enantiomers) |
| Limit of Detection (LOD) | Analyte and system dependent | Analyte and system dependent |
| Limit of Quantitation (LOQ) | Analyte and system dependent | Analyte and system dependent |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate cross-validation.
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of D-2-Cyanophenylalanine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a small amount of an internal standard with a known concentration (e.g., DSS or TMSP) for quantitative analysis (qNMR).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard ¹H NMR spectrum with a single-pulse experiment.
-
Set the spectral width to approximately 12 ppm.
-
To ensure accurate quantification, use a calibrated 90° pulse and a relaxation delay of at least 5 times the longest T₁ of the protons of interest.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Integrate the signals corresponding to the aromatic protons, the α-proton, and the β-protons of D-2-Cyanophenylalanine, as well as the signal of the internal standard.
-
Calculate the concentration and purity of D-2-Cyanophenylalanine based on the integral ratios.
-
Chiral HPLC Protocol
-
Sample Preparation:
-
Prepare a stock solution of D-2-Cyanophenylalanine in a suitable solvent (e.g., a mixture of water and organic solvent).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare a sample of the L-enantiomer or a racemic mixture to confirm the separation method.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column suitable for the separation of amino acid enantiomers (e.g., a cyclodextrin-based or Pirkle-type column).
-
Mobile Phase: An isocratic or gradient mixture of solvents, often containing an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer with a chiral selector if necessary. The exact composition must be optimized for the specific column.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
-
Detection: UV detector set to a wavelength where the compound has significant absorbance (e.g., ~220 nm or ~275 nm).
-
-
Data Analysis:
-
Inject the samples and record the chromatograms.
-
Determine the retention times of the D- and L-enantiomers.
-
Calculate the resolution (Rs) between the two enantiomer peaks to ensure adequate separation.
-
Generate a calibration curve from the standards to quantify the amount of each enantiomer in a sample.
-
Determine the enantiomeric excess (e.e.) of the D-2-Cyanophenylalanine sample.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for cross-validation and the logical relationship between the analytical techniques.
Correlating D-2-Cyanophenylalanine fluorescence with protein structural changes
A powerful tool for researchers, scientists, and drug development professionals, the fluorescent amino acid D-2-Cyanophenylalanine offers a nuanced window into the intricate structural changes of proteins. This guide provides an objective comparison of its performance with alternative methods, supported by experimental data, to facilitate its effective implementation in your research.
The study of protein dynamics is fundamental to understanding biological processes and developing effective therapeutics. Non-natural fluorescent amino acids have emerged as indispensable probes for monitoring these changes with minimal perturbation. Among these, D-2-Cyanophenylalanine (D-2-CNF) and its more commonly utilized L-enantiomer, L-4-Cyanophenylalanine (pCNF), provide a sensitive and versatile tool to report on local protein environments.[1][2][3] Their fluorescence is exquisitely responsive to changes in solvent exposure, hydrogen bonding, and interactions with neighboring amino acid residues, making them ideal for tracking protein folding, binding events, and conformational shifts.[3][4][5][6]
Photophysical Properties: A Comparative Overview
The utility of any fluorescent probe hinges on its photophysical characteristics. Cyanophenylalanine derivatives possess properties that make them complementary to traditional intrinsic fluorophores like tryptophan and tyrosine.[1][7] This allows for selective excitation and detection in complex biological systems.
| Property | D-2-Cyanophenylalanine (and isomers) | L-Tryptophan | L-Tyrosine |
| Molar Absorptivity (ε) | Comparable to 4-cyanophenylalanine[1] | ~5,600 M⁻¹cm⁻¹ at 280 nm | ~1,400 M⁻¹cm⁻¹ at 274 nm |
| Excitation Wavelength (λex) | ~240 nm[2][7] | ~280 nm | ~274 nm |
| Emission Wavelength (λem) | 250-350 nm[7] | ~350 nm | ~303 nm |
| Quantum Yield | Sensitive to local environment; decreases in basic environments[1] | ~0.13 in water | ~0.14 in water |
| Key Advantages | - Can be selectively excited in the presence of Trp and Tyr.[7]- Forms a useful FRET pair with Trp and Tyr.[4][7]- Sensitive to hydrogen bonding and solvent hydration.[1] | - Naturally occurring.- High quantum yield. | - Naturally occurring. |
| Key Disadvantages | - Requires synthetic incorporation.[7][8] | - Broad emission spectrum can overlap with other fluorophores. | - Lower quantum yield and absorbance than Trp. |
Correlating Fluorescence with Structural Changes: The Quenching Effect
A key feature of cyanophenylalanine fluorescence is its susceptibility to quenching by specific amino acid side chains. This property can be harnessed to design highly sensitive probes for specific structural events, such as the formation of an α-helix.[7][8] When a quenching residue is brought into proximity with the cyanophenylalanine probe due to a conformational change, a decrease in fluorescence intensity is observed.
| Quenching Amino Acid Residue | Quenching Efficiency |
| Tyrosine (Tyr) | Strongest quencher[7][8] |
| Histidine (His) - deprotonated | Strong quencher[7][8] |
| Methionine (Met) | Moderate quencher[7][8] |
| Cysteine (Cys) | Moderate quencher[7][8] |
| Histidine (His) - protonated | Weaker quencher[7][8] |
| Asparagine (Asn) | Weaker quencher[7][8] |
| Arginine (Arg) | Weaker quencher[7][8] |
| Lysine (Lys) - protonated | Weaker quencher[7][8] |
This table summarizes the relative quenching effects of various amino acid side chains on p-cyanophenylalanine fluorescence as reported in the literature.[7][8]
Experimental Protocols
The successful use of D-2-Cyanophenylalanine as a structural probe requires its site-specific incorporation into the protein of interest and subsequent fluorescence analysis.
Incorporation of D-2-Cyanophenylalanine
A. Solid-Phase Peptide Synthesis (SPPS): For smaller peptides, chemical synthesis is a straightforward method.
Caption: Solid-Phase Peptide Synthesis Workflow.
B. Recombinant Protein Expression (Amber Suppression): For larger proteins, genetic code expansion techniques are employed.[9]
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired incorporation site in the gene of interest.
-
Transformation: Co-transform E. coli cells with two plasmids: one containing the gene of interest with the TAG codon, and another plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for D-2-Cyanophenylalanine.
-
Expression: Culture the transformed cells in media supplemented with D-2-Cyanophenylalanine.
-
Induction: Induce protein expression with IPTG and L-arabinose.
-
Purification: Purify the protein containing the incorporated D-2-Cyanophenylalanine using standard chromatography techniques.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare the protein sample in a suitable buffer.
-
Fluorescence Measurement:
-
Data Analysis: Analyze changes in fluorescence intensity or emission maximum to infer structural changes. For kinetic studies of protein folding, stopped-flow fluorescence measurements can be employed.[5][6]
Caption: General Experimental Workflow.
Applications in Research
The unique properties of cyanophenylalanine have enabled its use in a variety of research applications:
-
Probing Hydrophobic Core Formation: By incorporating the probe at a site that becomes buried during folding, the increase in fluorescence can directly report on the formation of the hydrophobic core.[5][6]
-
Monitoring Protein-Peptide Interactions: Changes in fluorescence upon binding can provide insights into the binding mechanism and affinity.[7]
-
Studying Protein-Membrane Interactions: The sensitivity of the probe to the local environment makes it suitable for studying how proteins and peptides interact with and insert into biological membranes.[2][7]
-
Investigating Amyloid Formation: The changes in hydration and protein conformation during amyloid fibril formation can be monitored.[2][7]
-
pH Sensing: When placed near the N-terminus, the fluorescence of p-cyanophenylalanine can be quenched by the deprotonated amino group, allowing it to function as a pH sensor.[2]
Comparison with Alternative Probes
While D-2-Cyanophenylalanine is a powerful tool, other fluorescent amino acids and labeling strategies also offer unique advantages.
| Probe/Method | Advantages | Disadvantages |
| Tryptophan (Intrinsic) | Naturally occurring, no perturbation. | Broad emission, can be difficult to interpret with multiple Trp residues. |
| Anap (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) | Large Stokes shift, environmentally sensitive. | Larger and more perturbing than cyanophenylalanine. |
| Acridonylalanine | High quantum yield, long fluorescence lifetime. | Can be photochemically active. |
| Dansyl/Fluorescein (Extrinsic Labels) | Bright, variety of chemistries available. | Can significantly perturb protein structure and function. |
Conclusion
D-2-Cyanophenylalanine and its isomers are versatile and minimally perturbing fluorescent probes that provide high-resolution information on protein structural dynamics. Their unique photophysical properties, including selective excitability and sensitivity to the local environment, make them a valuable addition to the biophysicist's toolkit. By carefully designing experiments and considering the principles of fluorescence quenching, researchers can gain deep insights into the mechanisms of protein folding, binding, and function, ultimately advancing our understanding of biology and aiding in the development of novel therapeutics.
References
- 1. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Protein Folding and Aggregation Using Nonnatural Amino Acid p-Cyanophenylalanine as a Sensitive Optical Probe | Springer Nature Experiments [experiments.springernature.com]
- 4. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Unnatural Amino Acids in Protein Labeling: D-2-Cyanophenylalanine vs. p-Azido-L-phenylalanine
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for understanding and engineering biological systems. This guide provides a detailed comparison of two such amino acids, D-2-Cyanophenylalanine and p-azido-L-phenylalanine (pAzF), focusing on their efficiency and utility in protein labeling. While both are analogs of natural amino acids, their applications and the extent of their characterization in protein labeling are vastly different.
Our comprehensive review of the scientific literature reveals a significant disparity in the application of D-2-Cyanophenylalanine and p-azido-L-phenylalanine for protein labeling. p-Azido-L-phenylalanine is a well-established and highly efficient tool for site-specific protein labeling, supported by a wealth of experimental data and detailed protocols. Its bioorthogonal azide group allows for precise and versatile downstream modifications via "click chemistry" and photo-crosslinking. In contrast, D-2-Cyanophenylalanine is not a commonly used amino acid for protein labeling within cellular systems. Its primary applications appear to be in peptide synthesis and as a specialized building block in pharmaceutical research. The D-isomeric form also presents challenges for ribosomal incorporation.
This guide will objectively present the available experimental data, highlighting the strengths and established methodologies for p-azido-L-phenylalanine, while clarifying the current limitations and potential alternative applications of D-2-Cyanophenylalanine.
p-Azido-L-phenylalanine (pAzF): A Versatile Tool for Protein Labeling
p-Azido-L-phenylalanine is a phenylalanine analog that contains a bioorthogonal azide group. This functional group does not react with native cellular components but can be specifically targeted with molecules containing an alkyne or a cyclooctyne group through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), respectively, a reaction commonly known as "click chemistry."[1] This allows for the attachment of a wide variety of probes, including fluorophores, biotin tags, and crosslinkers.[1] Additionally, the azide group can be used for photo-crosslinking to study protein-protein interactions.[2]
The site-specific incorporation of pAzF into a protein of interest is typically achieved using the amber suppression-mediated unnatural amino acid incorporation technique.[3][4] This involves an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery and recognizes the amber stop codon (UAG).
Quantitative Data on pAzF Incorporation Efficiency
The efficiency of incorporating pAzF into a target protein is a critical factor for its utility. This efficiency is often measured as the suppression efficiency of a nonsense codon or the final yield of the modified protein. Several studies have reported quantitative data on pAzF incorporation, demonstrating its high efficiency.
| Metric | Reported Value | Experimental System | Reference |
| Suppression Efficiency (SE) | Up to 35.5% ± 0.8% | Vibrio natriegens (Vmax™ Express) expressing EYFP-AzF | [1] |
| Protein Yield | ~27 mg/L | Vibrio natriegens expressing EYFP-Y151AzF | [1] |
| Suppression Efficiency | 25% | Salmonella expressing a dual-fluorescence reporter | [1] |
| Protein Yield | 60-90 mg/L | E. coli expressing various proteins | [1] |
D-2-Cyanophenylalanine: A Specialized Building Block
In contrast to the wealth of information available for pAzF, there is a notable lack of studies demonstrating the use of D-2-Cyanophenylalanine for protein labeling in living cells. The primary challenges include its D-configuration, which is not recognized by the ribosomal machinery that synthesizes proteins from L-amino acids, and the chemical reactivity of the cyano group, which is not as bioorthogonal as the azide group.
While genetic incorporation of D-amino acids has been achieved under specific experimental conditions with modified ribosomes, it is not a routine or efficient method for protein labeling.[3][5] D-amino acids are known to be incorporated into peptidoglycan in bacteria, a process targeted by some imaging probes, but this is distinct from site-specific labeling of proteins.[2][6]
The available information suggests that D-2-Cyanophenylalanine is primarily used as a building block in solid-phase peptide synthesis.[7] In this context, its unique structure can be leveraged to create peptides with enhanced stability or novel functions for pharmaceutical research.[7] The cyano group of the related p-cyanophenylalanine has been used as a fluorescent and infrared probe to study protein structure and dynamics, but this is typically incorporated as the L-isomer.[8][9][10][11][12][13]
Due to the lack of experimental data for the use of D-2-Cyanophenylalanine in protein labeling via genetic incorporation, a direct quantitative comparison with pAzF is not feasible. The subsequent sections on experimental protocols and signaling pathways will, therefore, focus on the well-established methods for pAzF and a theoretical workflow for the potential, albeit unproven, chemoenzymatic labeling using a D-amino acid.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) into Proteins in E. coli
This protocol describes a general method for the site-specific incorporation of pAzF into a target protein expressed in E. coli using an amber suppressor tRNA and a corresponding engineered aminoacyl-tRNA synthetase (aaRS).
1. Plasmid Construction:
-
A plasmid encoding the gene of interest with an in-frame amber stop codon (TAG) at the desired labeling site.
-
A second plasmid (e.g., pEVOL) encoding the orthogonal pAzF-specific aminoacyl-tRNA synthetase (pAzFRS) and its cognate suppressor tRNA.[5]
2. Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the gene of interest plasmid and the pEVOL-pAzF plasmid.
-
Plate on LB agar containing the appropriate antibiotics for selection.
3. Protein Expression:
-
Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger culture of minimal medium supplemented with the necessary antibiotics.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Add p-azido-L-phenylalanine to a final concentration of 1-2 mM.
-
Induce protein expression with IPTG (and L-arabinose if using the pEVOL plasmid) and continue to grow the culture at a reduced temperature (e.g., 18-30°C) overnight.
4. Protein Purification and Labeling:
-
Harvest the cells by centrifugation and purify the pAzF-containing protein using standard chromatography techniques.
-
For labeling via click chemistry, react the purified protein with an alkyne-functionalized probe (e.g., a fluorophore) in the presence of a copper(I) catalyst (CuAAC) or with a cyclooctyne-functionalized probe (SPAAC).[1]
Protocol 2: Conceptual Workflow for Chemoenzymatic Labeling with D-2-Cyanophenylalanine
This protocol outlines a theoretical approach for the C-terminal labeling of a protein with D-2-Cyanophenylalanine using a sortase-mediated ligation method. This is a conceptual workflow as direct evidence for this specific application is lacking.
1. Reagent Preparation:
-
Express and purify the protein of interest containing a C-terminal sortase recognition motif (e.g., LPXTG).
-
Synthesize a peptide containing D-2-Cyanophenylalanine with an N-terminal glycine residue (G-D-2-CN-Phe).
-
Purify sortase A enzyme.
2. Sortase-Mediated Ligation:
-
Incubate the target protein, the G-D-2-CN-Phe peptide, and sortase A in a suitable reaction buffer (e.g., Tris-HCl, CaCl2, NaCl).
-
Allow the reaction to proceed for several hours at a controlled temperature (e.g., room temperature or 37°C).
-
Monitor the reaction progress by SDS-PAGE or mass spectrometry.
3. Purification of the Labeled Protein:
-
Purify the labeled protein from the reaction mixture to remove the unreacted peptide, the cleaved C-terminal fragment, and the sortase enzyme.
Visualizing the Workflows
Caption: Comparative workflows for protein labeling.
Signaling Pathways and Logical Relationships
The core principle behind site-specific unnatural amino acid incorporation for protein labeling involves the expansion of the genetic code. This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a codon, typically a stop codon like the amber codon (UAG), and inserts the desired unnatural amino acid at that position during protein translation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Genetic incorporation of d-amino acids into green fluorescent protein based on polysubstrate specificity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arep.med.harvard.edu [arep.med.harvard.edu]
- 6. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of D-2-Cyanophenylalanine and Other Common Fluorophores
For researchers, scientists, and drug development professionals, the choice of a suitable fluorophore is critical for the success of fluorescence-based assays and imaging. Photostability, the ability of a fluorophore to resist degradation upon exposure to light, is a key parameter that dictates the duration and quality of experiments. This guide provides a comparative overview of the photostability of the unnatural amino acid D-2-Cyanophenylalanine against other widely used fluorophores, including Fluorescein (FITC), Rhodamine B, Alexa Fluor 488, and Cy5.
Quantitative Photostability Comparison
The following table summarizes key photophysical properties of D-2-Cyanophenylalanine (as p-cyanophenylalanine) and other common fluorophores. It is important to note that photostability parameters like photobleaching quantum yield and half-life are highly dependent on experimental conditions such as illumination intensity, wavelength, and the local chemical environment. Therefore, the values presented should be considered as relative indicators of photostability.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Photostability |
| D-2-Cyanophenylalanine (as p-PheCN) | ~280 | ~295 | ~0.12 (in water)[1] | Data not available |
| Fluorescein (FITC) | 495 | 525 | 0.92[4] | Low[4][5] |
| Rhodamine B | 555 | 580 | 0.31 - 0.7 (in water/ethanol)[6][7][8] | Moderate |
| Alexa Fluor 488 | 495 | 519 | 0.92[9] | High[10] |
| Cy5 | 649 | 670 | ~0.27 | High |
Experimental Protocols
Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data. Below is a detailed methodology for measuring the photobleaching half-life of a fluorophore using fluorescence microscopy.
Measurement of Photobleaching Half-life
Objective: To determine the time it takes for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under continuous illumination.
Materials:
-
Fluorophore solutions of interest (e.g., D-2-Cyanophenylalanine-containing peptide, FITC-conjugated antibody) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., PMT or CCD camera).
-
Appropriate filter sets for each fluorophore.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the fluorophore in the desired buffer.
-
To immobilize the fluorophore and prevent diffusion, a thin film of the solution can be dried on a microscope slide, or the fluorophore can be embedded in a polymer matrix like polyacrylamide. For protein-conjugated fluorophores, the protein can be adhered to the slide surface.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the fluorophore being tested.
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid photobleaching. It is critical to use the same illumination intensity for all fluorophores being compared.
-
-
Image Acquisition:
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence signal has significantly diminished.[10]
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorophore and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t₁/₂).
-
Visualizations
Experimental Workflow for Photostability Comparison
Caption: Experimental workflow for comparing fluorophore photostability.
Simplified Jablonski Diagram for Fluorescence and Photobleaching
References
- 1. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Bio-Techne [bio-techne.com]
- 5. Fluorescein (FITC) | Thermo Fisher Scientific - AR [thermofisher.com]
- 6. omlc.org [omlc.org]
- 7. jascoinc.com [jascoinc.com]
- 8. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
Unveiling the Structural Consequences of D-2-Cyanophenylalanine Incorporation: A Crystallographic Perspective
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-natural amino acids into proteins offers a powerful tool to probe and modulate biological function. Among these, D-2-Cyanophenylalanine stands out for its potential to introduce unique structural and electronic features. This guide provides a comparative analysis of the structural impact of incorporating this D-amino acid, with a focus on X-ray crystallography as the definitive method for structural confirmation. Due to the limited availability of direct crystallographic data for D-2-Cyanophenylalanine in the Protein Data Bank (PDB), this guide leverages data from its L-stereoisomer, L-2-Cyanophenylalanine (oCNF) and L-4-Cyanophenylalanine (pCNF), to infer and discuss the likely structural perturbations.
The introduction of a D-amino acid into a protein sequence, which is naturally composed of L-amino acids, is inherently a significant structural perturbation. This is primarily due to the altered stereochemistry at the alpha-carbon (Cα), which directly impacts the peptide backbone torsion angles (phi, ψ) and can disrupt local secondary structures like alpha-helices and beta-sheets. While the cyanophenylalanine side chain itself is structurally similar to phenylalanine, the D-configuration forces a different orientation of the side chain relative to the backbone, potentially leading to steric clashes and altered local environments.
Comparative Structural Data
While direct, publicly available X-ray crystal structures of proteins containing D-2-Cyanophenylalanine are not yet available, we can analyze the structural impact of the closely related L-cyanophenylalanine isomers to provide a baseline for comparison. The following table summarizes key structural observations from X-ray crystal structures of proteins where a natural amino acid has been replaced by L-2-Cyanophenylalanine (oCNF) or L-4-Cyanophenylalanine (pCNF).
| Parameter | Wild-Type Protein | Protein with L-Cyanophenylalanine | Inferred Impact of D-2-Cyanophenylalanine |
| Overall Fold | Maintained | Minimal perturbation to the global protein structure.[1][2] | Likely to be maintained, but with a higher probability of localized misfolding or instability depending on the substitution site. |
| Backbone Torsion Angles (Φ, Ψ) | Reside in allowed regions of the Ramachandran plot. | Generally remain within allowed regions, with minor shifts to accommodate the nitrile group. | Significant deviation from allowed regions is expected at the site of incorporation, potentially leading to a localized disruption of secondary structure. |
| Side Chain Conformation | Occupies a defined rotameric state. | The cyanophenyl side chain adopts a well-defined orientation.[1] | The side chain orientation will be dictated by the D-configuration of the Cα, likely forcing it into a different spatial arrangement compared to the L-isomer to avoid steric clashes. |
| Local Environment | Specific hydrogen bonding and van der Waals interactions. | The nitrile group can act as a hydrogen bond acceptor and its local environment can be precisely determined.[1][3][4] | The altered backbone and side chain orientation will create a new set of local interactions, potentially forming novel hydrogen bonds or creating steric hindrances. |
| Root-Mean-Square Deviation (RMSD) | - | Low overall RMSD when compared to the wild-type structure, indicating minimal global change.[5] | Higher local RMSD at and around the incorporation site is anticipated, while the overall RMSD may remain low if the perturbation is localized. |
Alternative Non-Natural Amino Acids for Structural Studies
A variety of other non-natural amino acids are utilized to probe protein structure and function. The choice of amino acid depends on the specific research question.
| Non-Natural Amino Acid | Key Feature | Application in Structural Biology |
| p-Benzoyl-L-phenylalanine (Bpa) | Photoreactive keto group | Photo-crosslinking to identify protein-protein and protein-nucleic acid interactions.[6] |
| Azidophenylalanine | Azide group for bioorthogonal chemistry | Site-specific labeling with probes for fluorescence or other spectroscopic methods.[7] |
| Iodophenylalanine | Heavy atom | Aiding in phase determination in X-ray crystallography.[8] |
| Fluorescent Amino Acids | Intrinsic fluorescence | Probing protein conformation and dynamics through fluorescence spectroscopy.[8][9] |
| Photocaged Amino Acids | Light-removable protecting group | Spatiotemporal control of protein activity.[6] |
Experimental Protocols
Site-Specific Incorporation of D-2-Cyanophenylalanine
The incorporation of D-2-Cyanophenylalanine into a target protein is typically achieved using amber stop codon suppression technology.[1][3][4][8]
-
Preparation of an Orthogonal tRNA/aminoacyl-tRNA Synthetase Pair: An engineered aminoacyl-tRNA synthetase that specifically recognizes D-2-Cyanophenylalanine and charges it onto an orthogonal suppressor tRNA (which recognizes the UAG stop codon) is required.
-
Gene Mutagenesis: The gene of the target protein is mutated to introduce an amber stop codon (TAG) at the desired site of incorporation.
-
Protein Expression: The mutated gene is co-expressed in a suitable host (e.g., E. coli) along with the orthogonal tRNA/synthetase pair. The expression medium is supplemented with D-2-Cyanophenylalanine.
-
Protein Purification: The full-length protein containing D-2-Cyanophenylalanine is purified from the cell lysate using standard chromatography techniques.
X-ray Crystallography Protocol
Obtaining a high-resolution crystal structure of the modified protein is crucial to confirm the incorporation and to analyze its structural impact.[10][11][12][13][14]
-
Crystallization Screening: The purified protein is subjected to a wide range of crystallization conditions using high-throughput screening methods. This involves varying parameters such as precipitant type and concentration, pH, and temperature.
-
Crystal Optimization: Conditions that yield initial microcrystals are optimized to obtain larger, diffraction-quality crystals.
-
X-ray Diffraction Data Collection: A suitable crystal is cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.
-
Data Processing and Structure Determination: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Model Building and Refinement: An atomic model of the protein is built into the resulting electron density map and refined against the experimental data to yield the final, high-resolution structure.
Visualizing the Workflow and Structural Impact
To illustrate the experimental process and the anticipated structural consequences, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the incorporation and structural determination of proteins containing D-2-Cyanophenylalanine.
Caption: Logical flow of the structural consequences stemming from D-2-Cyanophenylalanine incorporation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5dph - sfGFP mutant - 149 p-cyano-L-phenylalanine - Summary - Protein Data Bank Japan [pdbj.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]
- 10. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 14. phys.libretexts.org [phys.libretexts.org]
Safety Operating Guide
Proper Disposal of D-2-Cyanophenylalanine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents like D-2-Cyanophenylalanine is paramount. This guide provides essential, step-by-step procedures for its proper disposal, adhering to safety and environmental best practices.
When handling D-2-Cyanophenylalanine, it is crucial to consult the material's Safety Data Sheet (SDS) and follow all institutional and local regulations for chemical waste management. The following procedures are based on general safety protocols for non-hazardous solid chemical waste, but specific circumstances may require adjustments.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or glasses.[1]
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Avoid creating dust when handling the solid material.[2]
Step-by-Step Disposal Protocol
-
Containment of Spills: In the event of a small spill, carefully sweep up the solid D-2-Cyanophenylalanine.[2] For larger spills, shovel the material into a suitable container.[2] Avoid actions that could generate dust.
-
Waste Collection: Place the collected D-2-Cyanophenylalanine waste into a clearly labeled, sealed container. The container should be appropriate for chemical waste and compatible with the substance.
-
Labeling: Clearly label the waste container with "D-2-Cyanophenylalanine" and any other identifiers required by your institution's waste management program.
-
Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area. Ensure it is kept away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]
-
Final Disposal: Dispose of the contained waste through an approved waste disposal plant or your institution's chemical waste management service.[1] Adhere strictly to all local, state, and federal regulations for chemical waste disposal. Do not dispose of D-2-Cyanophenylalanine down the drain or in regular trash.[1][2]
Chemical Incompatibility and Decomposition
It is critical to avoid mixing D-2-Cyanophenylalanine with incompatible materials, as this can lead to hazardous reactions.
| Incompatible Materials | Hazardous Decomposition Products |
| Strong oxidizing agents[1][2] | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2)[2] |
| Strong acids[2] |
Note: Data on acute and chronic toxicity for D-2-Cyanophenylalanine is not currently available.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of D-2-Cyanophenylalanine.
Caption: Disposal workflow for D-2-Cyanophenylalanine.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
